6-Ethyltetrahydro-2H-pyran-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-6-4-3-5-7(8)9-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVQYQDTHWLYHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863148 | |
| Record name | 6-Ethyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3301-90-4 | |
| Record name | δ-Heptalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3301-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-Heptalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003301904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Ethyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ethyltetrahydro-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .DELTA.-HEPTALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ5EZ8P4NT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Ethyltetrahydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 6-Ethyltetrahydro-2H-pyran-2-one (also known as 6-ethyloxan-2-one or δ-heptalactone), a chiral δ-lactone with significant potential in organic synthesis and as a building block in the development of novel therapeutics and agrochemicals. This document delves into the compound's structural features, spectroscopic signature, physicochemical properties, and characteristic reactivity. Detailed experimental protocols and mechanistic discussions are provided to equip researchers with the practical knowledge required for its synthesis, characterization, and application.
Introduction and Molecular Structure
This compound is a cyclic ester, specifically a δ-lactone, featuring a six-membered tetrahydropyran ring with an ethyl substituent at the 6-position.[1] Its molecular formula is C7H12O2, and it has a molecular weight of 128.17 g/mol .[1] The presence of a stereocenter at the C6 position means the molecule exists as a pair of enantiomers, (R)- and (S)-6-Ethyltetrahydro-2H-pyran-2-one. This chirality is a critical consideration in its biological applications and stereoselective synthesis.
The core structure consists of a saturated six-membered ring containing one oxygen atom, which is part of the ester functional group. The carbonyl group of the lactone imparts electrophilic character to the C2 carbon, making it susceptible to nucleophilic attack, a key feature of its chemical reactivity.
| Identifier | Value |
| IUPAC Name | 6-ethyloxan-2-one |
| CAS Number | 3301-90-4 |
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| InChI | InChI=1S/C7H12O2/c1-2-6-4-3-5-7(8)9-6/h6H,2-5H2,1H3 |
| SMILES | CCC1CCCC(=O)O1 |
digraph "6_Ethyltetrahydro_2H_pyran_2_one" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Chemical Structure of this compound", width=4, height=3]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];C1 [label="O", pos="1,1.5!"]; C2 [label="C=O", pos="2,1.5!"]; C3 [label="CH2", pos="2.7,0.8!"]; C4 [label="CH2", pos="2,0!"]; C5 [label="CH2", pos="1,0!"]; C6 [label="CH", pos="0.3,0.8!"]; C7 [label="CH2CH3", pos="-0.5,1.2!"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; }
Caption: Figure 1: Chemical Structure of this compound
Physicochemical Properties
The physical properties of this compound are essential for its handling, purification, and use in various applications. While specific experimentally determined data for this compound is not widely published, properties can be estimated based on its structure and data from close analogs.
| Property | Value/Description | Source/Analogy |
| Appearance | Colorless to light yellow liquid | General observation for similar lactones |
| Boiling Point | ~190 °C | EvitaChem[2] |
| Density | ~1.0 g/mL | Estimated based on δ-valerolactone (1.079 g/mL)[3] |
| Refractive Index | ~1.45 | Estimated based on 6-methyloxan-2-one (1.451)[2] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone); sparingly soluble in water. | General property of lactones |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the identification and structural elucidation of this compound. Below are the expected spectroscopic features based on its structure and data from analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic carbonyl stretch of the lactone.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~1735-1750 | C=O (lactone carbonyl) stretch | Strong |
| ~1250-1000 | C-O (ester) stretch | Strong |
| ~2850-2960 | C-H (aliphatic) stretch | Medium-Strong |
The exact position of the carbonyl peak is a good indicator of the six-membered ring lactone. Saturated six-membered ring esters (δ-lactones) typically show a C=O stretch in this region.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the tetrahydropyran ring and the ethyl substituent. The chemical shifts are influenced by the proximity to the electron-withdrawing oxygen atoms of the lactone.
-
δ ~4.2 ppm (m, 1H): Proton on C6, deshielded by the adjacent ring oxygen.
-
δ ~2.5 ppm (t, 2H): Protons on C2, adjacent to the carbonyl group.
-
δ ~1.6-1.9 ppm (m, 6H): Protons on C3, C4, C5, and the methylene of the ethyl group.
-
δ ~0.9 ppm (t, 3H): Protons of the methyl group of the ethyl substituent.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to each carbon atom in the molecule.
-
δ ~172 ppm: Carbonyl carbon (C2).
-
δ ~80 ppm: Carbon attached to the ring oxygen (C6).
-
δ ~30-35 ppm: Methylene carbon of the ethyl group and C2.
-
δ ~18-28 ppm: Remaining methylene carbons of the ring (C3, C4, C5).
-
δ ~9 ppm: Methyl carbon of the ethyl group.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will lead to fragmentation of the molecular ion. The fragmentation pattern provides valuable information for structure confirmation.
-
Molecular Ion (M⁺): A peak at m/z = 128, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 99: Loss of the ethyl group (•CH2CH3).
-
m/z = 85: McLafferty rearrangement, loss of an alkene.
-
m/z = 56: Further fragmentation of the ring.
-
m/z = 42: A common fragment for δ-valerolactone, suggesting a similar pathway.[5]
-
Synthesis of this compound
The synthesis of δ-lactones can be achieved through various methods, with the Baeyer-Villiger oxidation of corresponding cyclic ketones and the intramolecular cyclization of hydroxy acids being the most common.
Baeyer-Villiger Oxidation
A plausible and widely used method for the synthesis of lactones is the Baeyer-Villiger oxidation of the corresponding cyclic ketone. In this case, 2-ethylcyclopentanone would be the starting material.
Sources
An In-depth Technical Guide to 6-Ethyltetrahydro-2H-pyran-2-one (CAS 3301-90-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Ethyltetrahydro-2H-pyran-2-one (CAS 3301-90-4), a delta-lactone of significant interest in the fields of flavor chemistry, organic synthesis, and pharmaceutical development. Also known as δ-heptalactone, this molecule is recognized for its characteristic coconut-like aroma and serves as a versatile chiral building block for the synthesis of more complex molecular architectures. This document details its physicochemical properties, provides an in-depth look at a common synthetic route via Baeyer-Villiger oxidation, outlines robust analytical methodologies for its characterization, and explores its current and potential applications, particularly as a precursor in the synthesis of bioactive molecules.
Introduction and Physicochemical Properties
This compound is a cyclic ester belonging to the pyranone class of heterocyclic compounds.[1] Its structure features a six-membered ring containing an oxygen atom and a ketone functional group, with an ethyl substituent at the 6-position. This chiral center makes it a valuable synthon in asymmetric synthesis. The molecule's pleasant, creamy, and coconut-like aroma has led to its widespread use as a flavor and fragrance agent in the food and cosmetics industries.[2][3] Beyond its sensory applications, its lactone functionality provides a reactive handle for a variety of chemical transformations, positioning it as a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.[4]
Key Physicochemical Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 3301-90-4 | [2] |
| Molecular Formula | C₇H₁₂O₂ | [2] |
| Molecular Weight | 128.17 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 227.0 ± 8.0 °C at 760 mmHg | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Odor Profile | Coconut, oily, green, earthy | [5] |
Synthesis of this compound
The synthesis of δ-lactones such as this compound can be achieved through several methods, including the cyclization of hydroxy acids and the oxidation of diols.[6] However, one of the most efficient and widely employed methods for converting cyclic ketones to lactones is the Baeyer-Villiger oxidation.[1][7] This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, with the insertion of an oxygen atom.
The Baeyer-Villiger Oxidation of 2-Ethylcyclohexanone
The synthesis of this compound is readily accomplished through the Baeyer-Villiger oxidation of 2-ethylcyclohexanone. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant.[1] The regioselectivity of the Baeyer-Villiger oxidation is a key feature, with the migratory aptitude of the adjacent carbon atoms determining the final product. In the case of 2-ethylcyclohexanone, the more substituted tertiary carbon preferentially migrates, leading to the desired this compound.[1]
Experimental Protocol: Synthesis via Baeyer-Villiger Oxidation
This protocol describes a representative procedure for the synthesis of this compound from 2-ethylcyclohexanone using m-CPBA.
Materials:
-
2-Ethylcyclohexanone
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylcyclohexanone (1.0 eq) in dichloromethane (DCM).
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous sodium sulfite solution to reduce excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Separate the organic layer and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
-
Analytical Characterization
The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile compounds like lactones, providing both separation and structural information.[8] A typical GC-MS analysis of this compound would involve a non-polar or medium-polarity capillary column.
Illustrative GC-MS Parameters:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| Mass Range | m/z 40-300 |
The resulting mass spectrum will show a characteristic fragmentation pattern that can be used to confirm the identity of the compound.
Spectroscopic Analysis
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. The most prominent peak will be the strong carbonyl (C=O) stretch of the lactone, typically appearing in the range of 1720-1740 cm⁻¹. Other significant peaks include C-O stretching and C-H stretching vibrations.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments through chemical shifts and coupling patterns. The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with the carbonyl carbon appearing significantly downfield.
Applications in Drug Development and Organic Synthesis
The pyranone scaffold is a common motif in a wide range of biologically active natural products and synthetic compounds, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[6][9] Lactones, in general, are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals.[10]
While specific examples of this compound being a direct precursor to a marketed drug are not widely documented, its structural features make it a promising starting material for the synthesis of various bioactive molecules. For instance, lactones are key intermediates in the synthesis of prostaglandins and their analogs.[11] The chiral center and the reactive lactone ring of this compound can be exploited to introduce further functionality and build complex stereocenters, which is a critical aspect of modern drug design.[12] Its potential as a building block in the synthesis of antiviral agents is also an area of interest, as many natural and synthetic antiviral compounds contain heterocyclic cores.[10]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile molecule with significant applications in both industrial and academic research. Its pleasant aroma makes it a staple in the flavor and fragrance industry, while its chemical structure provides a useful platform for the synthesis of more complex and potentially bioactive compounds. The Baeyer-Villiger oxidation offers a reliable and well-understood route for its synthesis, and a suite of modern analytical techniques allows for its thorough characterization. For researchers in drug discovery and development, this compound represents a readily accessible chiral building block with the potential to be a key starting material in the synthesis of novel therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
- Srinivas, K., & Rao, K. S. (2012). Natural Products as Antiviral Agents. Journal of Antivirals & Antiretrovirals, S12.
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). PubMed. Retrieved from [Link]
-
A Validated Fourier Transform Infrared Spectroscopy Method for Quantification of Total Lactones in Inula racemosa and Andrographis paniculata. (2019). ResearchGate. Retrieved from [Link]
- General Experimental Details. (n.d.). Supporting Information.
-
Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. (2015). PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]
-
Quantitative analysis of γ- And δ-lactones in wines using gas chromatography with selective tandem mass spectrometric detection. (n.d.). ResearchGate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). delta-heptalactone. Retrieved from [Link]
- CN1120844C - Lactone compound and its synthesis and use - Google Patents. (n.d.).
-
Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
-
1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. (2023). PubMed Central. Retrieved from [Link]
-
Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. (2022). PMC - NIH. Retrieved from [Link]
-
A roadmap to engineering antiviral natural products synthesis in microbes. (2020). PMC. Retrieved from [Link]
-
Multi-Step Synthesis in the Development of Antiviral Agents. (2024). Scholars Research Library. Retrieved from [Link]
- Gas chromatography–olfactometry in food flavour analysis. (2007).
-
FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. (2023, March 6). YouTube. Retrieved from [Link]
-
Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (2021). ResearchGate. Retrieved from [Link]
-
Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (n.d.). MDPI. Retrieved from [Link]
- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from a general chemistry resource on NMR spectroscopy.
-
Exploring Dry-Film FTIR Spectroscopy to Characterize Milk Composition and Subclinical Ketosis throughout a Cow's Lactation. (n.d.). PMC - NIH. Retrieved from [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - PubMed Central. Retrieved from [Link]
-
Synthesis and antiviral activity of lycorine derivatives. (n.d.). PubMed. Retrieved from [Link]
-
Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.). ResearchGate. Retrieved from [Link]
-
Authenticity assessment of gamma- and delta-decalactone from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS). (2005). PubMed. Retrieved from [Link]
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). PMC. Retrieved from [Link]
-
Different spectral peak positions in FTIR spectra of pure materials and... (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. (2023). ResearchGate. Retrieved from [Link]
- compared using 13C nmr spectroscopy. (n.d.). Retrieved from a general chemistry resource on NMR spectroscopy.
-
Flavor Bites: δ-Octalactone. (n.d.). Perfumer & Flavorist. Retrieved from [Link]
Sources
- 1. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Ethyltetrahydro-2H-pyran-2-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethyltetrahydro-2H-pyran-2-one, a significant member of the δ-lactone family, is a chiral heterocyclic compound with a growing presence in the fields of organic synthesis and medicinal chemistry. Its structurally simple yet functionally versatile nature makes it an attractive scaffold for the development of novel therapeutic agents and a valuable building block in the synthesis of complex natural products. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and burgeoning applications in drug discovery, with a particular focus on its potential as a lead structure for anticancer and antimicrobial agents.
Part 1: Chemical Identity and Physicochemical Properties
IUPAC Name and Synonyms
The nomenclature of this compound can vary across different chemical databases and publications. A thorough understanding of its various names is crucial for comprehensive literature searches.
-
IUPAC Name: this compound
-
Common Synonyms: δ-Heptalactone, 5-Hydroxyheptanoic acid lactone, Heptanoic acid, 5-hydroxy-, δ-lactone, 5-Heptanolide, δ-Heptanolide.[1]
Structural Information
The molecule features a six-membered tetrahydropyran ring with an ethyl substituent at the C6 position. The presence of a chiral center at C6 gives rise to two enantiomers, (R)- and (S)-6-ethyltetrahydro-2H-pyran-2-one, whose distinct stereochemistry can significantly influence biological activity.
Physicochemical Data
A compilation of key physicochemical properties is presented in Table 1, providing essential data for experimental design and computational modeling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| CAS Number | 3301-90-4 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 68-69 °C @ 1 Torr | [1] |
| Melting Point | Not available | |
| Density | ~1.000 g/cm³ | [2] |
| Refractive Index | 1.439 - 1.445 @ 20°C | [2] |
| LogP | 1.5 | [1] |
Spectral Data
-
Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretching of the saturated six-membered lactone ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the chiral carbon (C6) adjacent to the ring oxygen is expected to appear as a multiplet in the downfield region (around δ 4.0-4.5 ppm). The protons on the ethyl group and the remaining methylene groups of the ring will resonate in the upfield region.
-
¹³C NMR: The carbonyl carbon will exhibit a characteristic signal in the highly deshielded region of the spectrum (around δ 170-180 ppm). The carbon attached to the ring oxygen (C6) will also be downfield shifted.
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 128, with characteristic fragmentation patterns involving the loss of the ethyl group and cleavage of the lactone ring.
Part 2: Synthesis Methodologies
The synthesis of δ-lactones, including this compound, can be achieved through various synthetic strategies. The choice of method is often dictated by the desired stereochemistry and the availability of starting materials.
Enantioselective Synthesis of (S)-(-)-δ-Heptalactone
The enantiomerically pure forms of δ-lactones are often of significant interest due to their specific biological activities, such as their role as insect pheromones. A reliable method for the synthesis of (S)-(-)-δ-heptalactone involves a multi-step sequence starting from the kinetic resolution of a racemic epoxide.[3]
-
Jacobsen's Co-salen complex: This catalyst is employed for the hydrolytic kinetic resolution of the starting racemic ethyloxirane. Its choice is based on its proven high efficiency and enantioselectivity in resolving terminal epoxides.
-
Grignard Reagent: The addition of 3-butenylmagnesium bromide serves to introduce the necessary carbon chain that will ultimately form the backbone of the lactone.
-
Ozonolysis: This step is a reliable method for the oxidative cleavage of the terminal double bond to form a carboxylic acid, a crucial step for the subsequent lactonization.
-
PCC Oxidation: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that converts the intermediate aldehyde (formed from the ozonolysis workup) to the carboxylic acid without causing significant side reactions. The immediate oxidation after ozonolysis is critical to prevent side reactions of the potentially unstable aldehyde.
Step 1: Hydrolytic Kinetic Resolution of (±)-Ethyloxirane
-
To a solution of Jacobsen's (R,R)-Co(II) salen catalyst in a suitable solvent, add racemic ethyloxirane.
-
Slowly add a stoichiometric amount of water and stir at room temperature.
-
Monitor the reaction by chiral GC until approximately 50% conversion is reached.
-
Quench the reaction and separate the unreacted (S)-ethyloxirane from the diol by distillation or column chromatography.
Step 2: Grignard Addition
-
Prepare the Grignard reagent from 4-bromo-1-butene and magnesium turnings in dry THF.
-
Add the enantiomerically enriched (S)-ethyloxirane dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
Step 3: Ozonolysis and Oxidation
-
Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane) and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add pyridinium chlorochromate (PCC) and stir at room temperature to oxidize the intermediate to the carboxylic acid, which will spontaneously cyclize to the lactone.
-
Purify the resulting (S)-(-)-δ-heptalactone by column chromatography.
Caption: Enantioselective synthesis of (S)-(-)-δ-Heptalactone.
Baeyer-Villiger Oxidation
A classic and versatile method for the synthesis of lactones from cyclic ketones is the Baeyer-Villiger oxidation. For the synthesis of this compound, this would involve the oxidation of 2-ethylcyclopentanone.
Caption: Mechanism of the Baeyer-Villiger oxidation.
Part 3: Applications in Drug Development and Biological Activity
The δ-lactone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products with diverse biological activities. This makes this compound and its derivatives attractive starting points for drug discovery programs.
Antifungal and Antibacterial Activity
Studies have demonstrated that various δ-lactones possess significant antifungal and antibacterial properties.[4][5] The mechanism of action is often attributed to the disruption of the fungal cell wall and membrane. The lipophilicity of the lactone, influenced by the nature of the substituent at the C6 position, can play a crucial role in its ability to penetrate microbial cell membranes. The ethyl group in this compound provides a degree of lipophilicity that may contribute to its antimicrobial potential.
Anticancer Potential
The lactone functional group is present in a wide array of natural and synthetic compounds exhibiting anticancer activity.[6] For instance, certain δ-lactone derivatives have been shown to induce apoptosis in colon cancer cells.[7] While direct studies on the anticancer properties of this compound are limited, its structural similarity to other biologically active lactones suggests it could serve as a valuable template for the design and synthesis of novel anticancer agents. The modification of the lactone ring or the ethyl substituent can lead to a library of compounds for screening against various cancer cell lines.
Table 2: Biological Activities of δ-Lactone Derivatives
| Compound Class | Biological Activity | Potential Therapeutic Area | Reference(s) |
| Synthetic δ-Lactones | Antifungal (Candida spp., dermatophytes) | Mycoses | [5] |
| Halogenated δ-Lactones | Cytotoxic (Gastric Cancer Cells) | Oncology | [8] |
| Iodinated δ-Lactone (IL-δ) | Apoptosis-inducing (Colon Cancer Cells) | Oncology | [7] |
| Various δ-Lactones | Antibacterial (E. coli, S. aureus) | Infectious Diseases | [4] |
Pheromonal Activity
The (S)-enantiomer of δ-heptalactone is a known male-produced aggregation pheromone for the buckthorn fly, Rhagoletis batava.[3] This specific biological activity highlights the importance of stereochemistry in molecular recognition and has practical applications in pest management through monitoring and trapping.
Conclusion
This compound is a molecule of considerable interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its straightforward yet versatile structure, coupled with the established biological activities of the δ-lactone class, positions it as a promising scaffold for the development of new therapeutic agents. The synthetic methodologies outlined in this guide, particularly the enantioselective routes, provide a solid foundation for researchers to access this compound and its derivatives for further investigation. Future studies focusing on the specific pharmacological properties of this compound and the synthesis of a diverse library of its analogs are warranted to fully explore its therapeutic potential.
References
-
Nowak, G., et al. (2018). New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity. Molecules, 23(11), 2999. [Link]
-
Aceves, C., et al. (2008). 6 Iodo-δ-lactone: a derivative of arachidonic acid with antitumor effects in HT-29 colon cancer cells. Prostaglandins, Leukotrienes and Essential Fatty Acids, 79(3-5), 133-137. [Link]
-
Abdullai, S., et al. (2019). Design and synthesis of New δ-Lactone derivatives. American Chemical Society. [Link]
-
Abdullai, S., et al. (2024). Design and synthesis of δ-lactone derivatives: Exploring the therapeutic potential of a versatile scaffold. American Chemical Society. [Link]
-
Lee, K., et al. (2018). Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules, 23(11), 2998. [Link]
-
Būda, V., et al. (2020). Synthesis of (+)- and (−)-δ-heptalactones. ResearchGate. [Link]
-
PubChem. (n.d.). gamma-Heptalactone. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). delta-Hexalactone. National Center for Biotechnology Information. [Link]
-
SpectraBase. (n.d.). 2H-Pyran-2-one, 6-ethyltetrahydro-. Wiley. [Link]
-
PubChem. (n.d.). 6-ethyl-5,6-dihydro-2H-pyran-2-one. National Center for Biotechnology Information. [Link]
-
Gładkowski, W., et al. (2021). δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains. International Journal of Molecular Sciences, 22(16), 8753. [Link]
-
ScenTree. (n.d.). Gamma-heptalactone (CAS N° 105-21-5). ScenTree. [Link]
-
Acar, M. B., & Yilmaz, V. T. (2021). Promising Candidate As An Anticancer Agent For Childhood, A Sesquiterpene Lactone: Dehydroleucodine. AVESİS. [Link]
-
de Oliveira, D. A., et al. (2019). Structure-based design of δ-lactones for new antifungal drug development: susceptibility, mechanism of action, and toxicity. Medical Mycology, 57(7), 853-863. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. ScenTree - Gamma-heptalactone (CAS N° 105-21-5) [scentree.co]
- 3. researchgate.net [researchgate.net]
- 4. δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design of δ-lactones for new antifungal drug development: susceptibility, mechanism of action, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 6 Iodo-δ-lactone: a derivative of arachidonic acid with antitumor effects in HT-29 colon cancer cells [pubmed.ncbi.nlm.nih.gov]
- 8. New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Chirality and stereoisomers of 6-Ethyltetrahydro-2H-pyran-2-one
An In-depth Technical Guide to the Chirality and Stereoisomers of 6-Ethyltetrahydro-2H-pyran-2-one
Authored by: A Senior Application Scientist
Abstract
This compound, a chiral lactone commonly referred to as δ-octalactone, serves as a significant model for understanding stereoisomerism in cyclic esters. The presence of a single stereocenter at the C6 position gives rise to two non-superimposable mirror-image enantiomers, (R)- and (S)-6-Ethyltetrahydro-2H-pyran-2-one. These enantiomers often exhibit distinct biological and sensory properties, a critical consideration in the fields of pharmacology, food science, and fragrance development. This technical guide provides a comprehensive exploration of the stereochemistry of this compound, detailing advanced strategies for its enantioselective synthesis and robust analytical methodologies for the separation and characterization of its stereoisomers. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals engaged in the study and application of chiral molecules.
Introduction: The Principle of Chirality in δ-Lactones
Chirality is a fundamental geometric property of molecules that lack an internal plane of symmetry, rendering them non-superimposable on their mirror images. These mirror-image isomers are known as enantiomers. In the context of drug development and biological systems, the specific three-dimensional arrangement of atoms—the stereochemistry—is paramount. Biological macromolecules, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer of a chiral substrate or ligand. This can lead to significant variations in pharmacological activity, metabolic pathways, and toxicity profiles between enantiomers.
This compound is a member of the δ-lactone family, a class of compounds prevalent in nature. Its structure features a six-membered tetrahydropyran ring with an ester group forming the lactone. The key to its chirality lies at the C6 position, which is covalently bonded to four different groups: the ring oxygen, the C5 carbon of the ring, an ethyl group, and a hydrogen atom. This asymmetric carbon atom, or stereocenter, dictates the existence of the (R) and (S) enantiomers.
The (R)-enantiomer is often described as having a coconut-like, fruity aroma, while the (S)-enantiomer possesses a waxy, herbaceous scent. This differentiation in sensory perception is a direct consequence of the chiral recognition by olfactory receptors in the nose, underscoring the importance of stereochemical purity in flavor and fragrance applications.
Molecular Structure and Stereochemistry
The core structure of this compound consists of a saturated six-membered ring containing one oxygen atom. The carbonyl group of the ester is at the C2 position, and the chiral center is at C6, where the ethyl substituent is located.
Caption: A generalized workflow for the asymmetric synthesis of a single lactone enantiomer.
Kinetic Resolution of Racemic Mixtures
Kinetic resolution is a technique used to separate a racemic mixture (a 1:1 mixture of both enantiomers). This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed reactions are particularly well-suited for resolving lactones.
In a typical procedure, a racemic mixture of this compound is subjected to hydrolysis catalyzed by a lipase, such as Candida antarctica lipase B (CALB). The enzyme will selectively hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding hydroxy acid at a much faster rate than the other. The reaction can be stopped at approximately 50% conversion, leaving behind the unreacted (S)-enantiomer in high enantiomeric excess. The resulting hydroxy acid can then be separated from the unreacted lactone.
Analytical Methodologies for Chiral Discrimination
Distinguishing and quantifying the enantiomers of this compound requires specialized analytical techniques capable of chiral recognition.
Chiral Chromatography
Chiral chromatography is the gold standard for separating and quantifying enantiomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed, utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.
Table 1: Example Chiral Chromatography Conditions
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Column | Cyclodextrin-based CSP (e.g., Beta-DEX™) | Polysaccharide-based CSP (e.g., CHIRALPAK® series) |
| Mobile Phase | Carrier Gas: Helium or Hydrogen | Isocratic: Hexane/Isopropanol (e.g., 95:5 v/v) |
| Flow Rate | 1-2 mL/min | 0.5-1.0 mL/min |
| Detector | Flame Ionization Detector (FID) | UV (at ~210 nm) or Refractive Index (RI) Detector |
| Typical Elution | (R)-enantiomer often elutes before (S) | Elution order depends on the specific CSP and mobile phase |
Protocol: Chiral HPLC Analysis of this compound
-
System Preparation: Equilibrate the HPLC system, equipped with a polysaccharide-based chiral column, with the mobile phase (e.g., 95:5 Hexane:Isopropanol) at a flow rate of 0.75 mL/min until a stable baseline is achieved.
-
Sample Preparation: Prepare a standard solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase. Prepare unknown samples similarly.
-
Injection: Inject 10 µL of the sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute.
-
Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times (validated against pure standards if available). Calculate the enantiomeric excess (% ee) using the peak areas (A) as follows: % ee = |(A_major - A_minor) / (A_major + A_minor)| * 100
Caption: Step-by-step workflow for the chiral separation of enantiomers using HPLC.
Spectroscopic and Chiroptical Methods
While chromatography separates enantiomers, chiroptical methods provide information about the bulk sample and can be used to determine the absolute configuration.
-
Optical Rotation: Enantiomers rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α]D, is a characteristic physical property. For δ-octalactone, reported values are approximately:
-
(R)-δ-octalactone: [α]D ≈ -55°
-
(S)-δ-octalactone: [α]D ≈ +55° These values can vary slightly depending on the solvent and concentration.
-
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to spectra predicted by quantum chemical calculations for a known absolute configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be unambiguously determined.
Conclusion
The stereochemistry of this compound is a clear illustration of the profound impact of chirality on molecular properties. The distinct sensory profiles of its (R) and (S) enantiomers highlight the necessity for stereoselective control in both academic research and industrial applications. A thorough understanding and application of enantioselective synthesis, kinetic resolution, and advanced analytical techniques like chiral chromatography are indispensable for the isolation, identification, and quantification of these stereoisomers. The methodologies and principles detailed in this guide provide a robust framework for professionals working with this and other chiral molecules, ensuring scientific integrity and enabling the development of stereochemically pure products for the pharmaceutical, flavor, and fragrance industries.
References
-
Leffingwell, J.C. (2001). Chirality & Bioactivity I.: Flavors & Fragrances. Leffingwell & Associates. Available at: [Link]
-
Mosandl, A. (1995). Enantioselective Capillary Gas Chromatography and Stable Isotope Ratio Mass Spectrometry in the Quality Control of Flavors and Fragrances. Journal of Chromatographic Science, 33(4), 201-205. Available at: [Link]
-
Brenna, E., Fuganti, C., & Serra, S. (2003). Enantioselective perception of chiral odorants. Tetrahedron: Asymmetry, 14(1), 1-42. Available at: [Link]
-
Chapuis, C., & Jacoby, D. (2001). The Synthesis of Odorants: A Comparison of Selected Raw Materials and Methodologies. In Perfume, Art, Science and Technology (pp. 287-350). Springer, Dordrecht. Available at: [Link]
The Enigmatic Presence of δ-Heptalactone in Nature: A Technical Guide
Abstract
δ-Heptalactone, a chiral six-membered ring lactone, presents a compelling case study in the nuanced world of natural products. While its isomer, γ-heptalactone, is a well-documented constituent of various fruits and fermented goods, the natural occurrence of δ-heptalactone is significantly more restricted and specialized. This technical guide provides an in-depth exploration of the known natural sources of δ-heptalactone, with a primary focus on its role as a critical semiochemical in the insect kingdom. We will delve into its biosynthesis, methodologies for its extraction and characterization, and its characterized biological functions. This document is intended for researchers, scientists, and professionals in drug development and chemical ecology seeking a comprehensive understanding of this specific lactone.
Introduction: The Subtle Distinction of a Delta-Lactone
Lactones are cyclic esters that are widespread in nature, contributing significantly to the aroma and flavor profiles of numerous foods and beverages.[1] They are broadly classified based on the size of their ring structure, with γ- (five-membered) and δ- (six-membered) lactones being the most common. While γ-lactones are frequently found in plants and fruits, δ-lactones are more commonly associated with animal products.[2] δ-Heptalactone (C₇H₁₂O₂), specifically, is a molecule of interest due to its defined and potent biological activity in a specific ecological niche. Unlike its more ubiquitous gamma counterpart, the story of δ-heptalactone in nature is one of specificity and potent signaling.
Natural Occurrence: A Tale of Insect Communication
The most well-documented and scientifically validated natural source of δ-heptalactone is within the insect realm, where it functions as a potent aggregation pheromone.
The Case of the Buckthorn Fly (Rhagoletis batava)
The primary and most extensively studied natural occurrence of δ-heptalactone is as a male-produced aggregation pheromone of the buckthorn fly, Rhagoletis batava, a significant pest of sea buckthorn berries.[3][4] Research has unequivocally demonstrated that males of this species release (-)-δ-heptalactone to attract both males and females, a rare example of an aggregation pheromone within the Rhagoletis genus.[4]
Chirality is Key: It is crucial to note the stereospecificity of this natural product. The biologically active enantiomer is the (-)-δ-heptalactone.[5] This stereochemical specificity is a common feature of insect pheromones, where the "incorrect" enantiomer can be inactive or even inhibitory.
| Natural Source | Organism | Compound | Enantiomeric Form | Function |
| Pheromone Gland | Rhagoletis batava (male) | δ-Heptalactone | (-)-δ-Heptalactone | Aggregation Pheromone |
Limited Evidence in Flora and Other Fauna
Despite extensive research into the volatile compounds of fruits and plants, the presence of δ-heptalactone is not well-established. While studies on pineapple and peach have identified other δ-lactones, such as δ-octalactone and δ-decalactone, δ-heptalactone is not consistently reported.[6][7][8] It is plausible that it exists in trace amounts in some plant species, but it is not considered a common or significant contributor to their aroma profiles. Similarly, its presence in microorganisms is not as clearly defined as that of γ-heptalactone.
Biosynthesis: A Look into Insect Pheromone Production
The precise biosynthetic pathway of δ-heptalactone in Rhagoletis batava has not been fully elucidated. However, based on the well-established principles of insect pheromone biosynthesis, a putative pathway can be proposed, originating from fatty acid metabolism.[9][10]
Insect pheromones are often derived from fatty acids through a series of modifications, including desaturation, chain-shortening, and functional group modifications.[10] For δ-heptalactone, a likely precursor is a C8 fatty acid.
Figure 1: A putative biosynthetic pathway for δ-heptalactone in insects.
This proposed pathway involves the hydroxylation of a C8 fatty acid at the 5-position, followed by intramolecular cyclization to form the six-membered lactone ring. The stereospecificity of the naturally occurring (-)-enantiomer suggests that the hydroxylation step is catalyzed by a highly specific enzyme.
Extraction, Isolation, and Characterization: Methodologies for the Scientist
The study of δ-heptalactone, particularly in the context of its role as a semiochemical, requires sensitive and specific analytical techniques due to its presence in trace amounts.
Extraction from Natural Sources
Headspace Solid-Phase Microextraction (HS-SPME): For volatile compounds like pheromones, HS-SPME is a preferred method.[11] It is a solvent-free technique that involves exposing a coated fiber to the headspace above the sample (e.g., living insects or their glands). The adsorbed volatiles are then thermally desorbed directly into the injector of a gas chromatograph.[4]
Solvent Extraction: Traditional solvent extraction can also be employed, particularly for isolating compounds from insect glands or larger biological samples.[12] This involves dissecting the pheromone gland and extracting it with a non-polar solvent like hexane.
Figure 2: Workflow for the extraction of δ-heptalactone.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the cornerstone for the identification and quantification of δ-heptalactone.[13] The compound is separated from other volatiles on a GC column and then fragmented and detected by a mass spectrometer, providing a unique mass spectrum for identification.
Chiral Gas Chromatography: To determine the enantiomeric composition of naturally occurring δ-heptalactone, chiral GC columns are essential.[14] These columns contain a chiral stationary phase that allows for the separation of the (+) and (-) enantiomers, which is critical for confirming the biological activity.
Protocol: GC-MS Analysis of δ-Heptalactone
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-Wax). For enantiomeric separation, a chiral column (e.g., Rt®-bDEXsm) is required.[14]
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at 40°C and ramp up to 240°C.[4]
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrum of δ-heptalactone will show characteristic fragment ions.
-
Data Analysis: The retention time and mass spectrum are compared to an authentic standard for confirmation.
Biological Activity and Sensory Properties
Pheromonal Activity
As previously detailed, the primary known biological activity of (-)-δ-heptalactone is as an aggregation pheromone for the buckthorn fly, Rhagoletis batava.[4] This has significant implications for pest management, as synthetic pheromones can be used in traps for monitoring and controlling populations of this agricultural pest.[3]
Sensory Properties in Other Contexts
While the natural occurrence of δ-heptalactone in food is not well-established, δ-lactones, in general, are known to contribute to the sensory profiles of various food products. They are often described as having sweet, milky, and creamy aromas.[2][15] For instance, δ-decalactone and δ-dodecalactone are important contributors to the flavor of dairy products.[15] It can be inferred that δ-heptalactone would likely exhibit similar sensory characteristics, though its specific odor threshold and descriptor profile would require further sensory analysis.
Conclusion and Future Directions
The natural occurrence of δ-heptalactone is a compelling example of chemical specificity in biological systems. Its well-defined role as an aggregation pheromone in Rhagoletis batava stands in contrast to the limited evidence of its presence in the plant kingdom. For researchers and professionals in drug development and chemical ecology, δ-heptalactone serves as a model for understanding stereospecific insect communication and for the development of targeted pest management strategies.
Future research should focus on elucidating the specific biosynthetic pathway of (-)-δ-heptalactone in R. batava to potentially enable biotechnological production of this valuable semiochemical. Furthermore, more sensitive analytical studies of a wider range of plant and microbial species may yet reveal other natural sources of this intriguing lactone.
References
-
Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. PubMed Central. [Link]
-
Synthesis of acyclic insect pheromones from cycloalkanones via acetylenic lactones. SciELO. [Link]
-
Insect pheromone biosynthesis: Stereochemical pathway of hydroxydanaidal production from alkaloidal precursors in Creatonotos transiens (Lepidoptera, Arctiidae). ResearchGate. [Link]
-
Insect pheromones. Wikipedia. [Link]
-
Sensory-Directed Identification of Creaminess-Enhancing Semi-Volatile Lactones in Crumb Chocolate. MDPI. [Link]
-
Insect pheromones--an overview of biosynthesis and endocrine regulation. PubMed. [Link]
-
Semiochemical release in insects: basic and applied mechanisms. NORTH DAKOTA STATE UNIV. [Link]
-
Insect pheromone biosynthesis. PubMed. [Link]
-
Insects' perception and behavioral responses to plant semiochemicals. PubMed Central. [Link]
-
Induced Changes in Aroma Compounds of Foods Treated with High Hydrostatic Pressure: A Review. National Institutes of Health. [Link]
-
Lactones in foods. PubMed. [Link]
-
Entomological chemical ecology: The role of semiochemicals in insect behavior and sustainable pest management. The Pharma Innovation. [Link]
-
Importance of Lactones in Food Flavors - Structure, Distribution, Sensory Properties and Biosynthesis. ResearchGate. [Link]
-
Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil. PubMed Central. [Link]
-
GC analyses of natural and synthetic enantiomers of δ-heptalactone on chiral Rt®-bDEXsm capillary column. ResearchGate. [Link]
-
Sea Buckthorn Hippophae rhamnoides and Fruit Flies Rhagoletis batava: Search for Volatile Semiochemicals Involved in Pest Attraction. ResearchGate. [Link]
-
Synthesis of (+)- and (−)-δ-heptalactones. ResearchGate. [Link]
-
Sea Buckthorn Hippophae rhamnoides and Fruit Flies Rhagoletis batava: Search for Volatile Semiochemicals Involved in Pest Attraction. MDPI. [Link]
-
Semiochemicals for controlling insect pests. Journal of Plant Protection Research. [Link]
-
Fatty acids in insects: Composition, metabolism, and biological significance. ScienceDirect. [Link]
-
GC-MS Based Metabolite Profiling to Monitor Ripening-Specific Metabolites in Pineapple (Ananas comosus). PubMed Central. [Link]
-
Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ-Decalactone Production. National Institutes of Health. [Link]
-
Attractants for Rhagoletis Batava Obseuriosa, a Fruit Fly Pest of Sea Buckthorn. Taylor & Francis Online. [Link]
-
A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis. National Institutes of Health. [Link]
-
Male-Produced (−)-δ-Heptalactone, Pheromone of Fruit Fly Rhagoletis batava (Diptera: Tephritidae), a Sea Buckthorn Berries Pest. MDPI. [Link]
-
Authenticity assessment of gamma- and delta-decalactone from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS). PubMed. [Link]
-
Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. MDPI. [Link]
Sources
- 1. Lactones in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induced Changes in Aroma Compounds of Foods Treated with High Hydrostatic Pressure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS Based Metabolite Profiling to Monitor Ripening-Specific Metabolites in Pineapple (Ananas comosus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ-Decalactone Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Authenticity assessment of gamma- and delta-decalactone from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insect pheromones - Wikipedia [en.wikipedia.org]
- 10. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. entomologyjournals.com [entomologyjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characterization of 6-Ethyltetrahydro-2H-pyran-2-one
Abstract
This technical guide provides a comprehensive overview of the key physical properties of 6-Ethyltetrahydro-2H-pyran-2-one, a significant heterocyclic compound. With a focus on boiling and melting points, this document furnishes researchers, scientists, and drug development professionals with both the foundational data and the detailed experimental methodologies required for accurate characterization. The protocols described herein are designed to ensure reproducibility and uphold the principles of scientific integrity, providing a self-validating framework for the determination of these critical parameters.
Introduction to this compound
This compound, also known as δ-Heptalactone, is a cyclic ester (lactone) with the molecular formula C₇H₁₂O₂.[1] Its structure, featuring a six-membered pyranone ring with an ethyl substituent, makes it a valuable chiral building block and intermediate in organic synthesis. The physical properties of this compound are fundamental to its handling, purification, and application in various chemical processes, including as a monomer in polymerization reactions.[1] An accurate determination of its boiling and melting points is the first step in establishing a purity profile and ensuring its suitability for downstream applications.
Core Physical Properties
The physical state of this compound under standard conditions can range from a colorless liquid to a light yellow solid, necessitating the determination of both its melting and boiling points for a complete physical profile.[1]
Data Summary
| Physical Property | Value | Conditions | Source |
| Molecular Weight | 128.17 g/mol | - | [1] |
| Appearance | Colorless liquid or light yellow solid | Standard Temperature and Pressure | [1] |
| Boiling Point | ~190 °C | Atmospheric Pressure | [1] |
| 68-69 °C | 1 Torr | [2] | |
| Melting Point | ~ -10 °C | - | [1] |
Note: The significant difference in boiling point values is due to the strong dependence of this property on pressure.
Experimental Determination of Physical Properties
The following sections detail the rigorous, field-proven methodologies for the determination of the melting and boiling points of this compound.
Melting Point Determination
The melting point of a substance is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.[3] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[4]
This method is a standard and reliable technique for determining the melting point of a solid organic compound.
Instrumentation:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be pulverized)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.
-
Capillary Loading: Invert a capillary tube and press the open end into the sample powder. A small amount of sample will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm high.[4]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[5]
-
Rapid Determination (Optional but Recommended): To save time, first perform a rapid determination by heating the sample at a fast rate (e.g., 10-20 °C per minute).[5] This will provide an approximate melting range.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary with the sample. Heat at a slow, controlled rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal of the solid melts (T₂). The melting point range is reported as T₁ - T₂.[4]
-
Validation: For trustworthy results, the determination should be repeated at least twice to ensure consistency.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] It is a critical indicator of a liquid's volatility and purity.
This method is particularly advantageous when working with small sample volumes.[7]
Instrumentation:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer
-
Small test tube or Durham tube
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heating source (Bunsen burner or hot plate)
Procedure:
-
Apparatus Assembly: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.[7]
-
Capillary Insertion: Place a capillary tube (sealed end up) into the liquid in the test tube.[7]
-
Thiele Tube Setup: Clamp the Thiele tube and fill it with mineral oil until the side arm is about two-thirds full. Carefully insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is below the oil level.
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or by placing it on a hot plate.[7] The shape of the tube is designed to promote even heating of the oil via convection.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the liquid's vapor has displaced all the air.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The moment the bubbling stops and the liquid is drawn into the capillary tube, record the temperature. This temperature is the boiling point of the liquid, as it is the point where the external pressure just exceeds the vapor pressure of the liquid.[7]
-
Pressure Correction: The observed boiling point is dependent on the atmospheric pressure. For highly accurate work, a pressure correction should be applied to normalize the boiling point to standard pressure (760 mmHg).
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the comprehensive characterization of the boiling and melting points of a sample like this compound.
Caption: Workflow for determining the melting and boiling points of this compound.
Conclusion
This guide has detailed the critical physical properties of this compound and provided robust, step-by-step protocols for their experimental determination. Adherence to these methodologies will enable researchers and developers to obtain accurate and reproducible data, which is essential for quality control, process optimization, and the successful application of this versatile compound in scientific and industrial settings.
References
-
PubChem. 2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5S,6R)-. Available at: [Link]
-
PubChem. 2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)-. Available at: [Link]
-
University of Calgary. Melting point determination. Available at: [Link]
-
Athabasca University. Experiment 1: Melting-point Determinations. Available at: [Link]
-
North Carolina School of Science and Mathematics. DETERMINATION OF BOILING POINTS. Available at: [Link]
-
Northern Kentucky University. Experiment 1 - Melting Points. Available at: [Link]
-
University of Technology. experiment (1) determination of melting points. Available at: [Link]
-
Clarion University. Determination of Melting Point. Available at: [Link]
-
Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]
-
YouTube. Experimental determination of boiling point. Available at: [Link]
-
University of Technology. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Available at: [Link]
Sources
An In-depth Technical Guide on 6-Ethyltetrahydro-2H-pyran-2-one
Introduction: Understanding the Significance of 6-Ethyltetrahydro-2H-pyran-2-one
This compound, also known as δ-heptalactone, is a heterocyclic compound belonging to the lactone class of organic molecules.[1][2] Specifically, it is a δ-valerolactone derivative characterized by a six-membered ring containing an ester group.[1] This structure, featuring a chiral center at the 6-position, imparts specific stereochemical properties that are crucial to its biological activity and applications.
The significance of this compound spans multiple scientific and industrial domains. In the realm of organic synthesis, it serves as a valuable building block for the construction of more complex molecules.[1] Its presence in nature, often as a component of flavors and insect pheromones, has driven research into its biotechnological production to meet the demand for "natural" ingredients in the food and fragrance industries.[3][4][5] Furthermore, the lactone moiety is a common feature in many biologically active compounds, making this compound and its derivatives interesting candidates for pharmaceutical and agrochemical development.[1]
This guide provides a comprehensive technical overview of this compound, covering its chemical and physical properties, synthesis methodologies, and key applications. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into the causality behind experimental choices and providing detailed protocols for its synthesis.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is typically a colorless to light yellow liquid or solid with a characteristic odor.[1] A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 3301-90-4 | [1] |
| Molecular Formula | C7H12O2 | [1][6] |
| Molecular Weight | 128.17 g/mol | [1][6] |
| IUPAC Name | 6-ethyloxan-2-one | [1] |
| Boiling Point | Approximately 190 °C | [1] |
| Melting Point | Approximately -10 °C | [1] |
| Solubility | Soluble in organic solvents like ethanol and acetone; less soluble in water. | [1] |
The lactone ring of this compound is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is central to many of its chemical transformations. For instance, under acidic or basic conditions, the lactone can undergo hydrolysis to yield the corresponding 5-hydroxyheptanoic acid.[1] This ring-opening reaction is a key consideration in its handling and storage, as the compound is sensitive to strong acids and bases.[1]
Synthesis of this compound: A Methodological Deep Dive
The synthesis of this compound can be achieved through several routes. The choice of a particular synthetic pathway is often dictated by factors such as the availability of starting materials, desired stereochemical outcome, and scalability. Two prominent methods are detailed below: the Baeyer-Villiger oxidation of a cyclic ketone and the cyclization of a hydroxy acid.
Method 1: Baeyer-Villiger Oxidation of 2-Ethylcyclohexanone
The Baeyer-Villiger oxidation is a classic and reliable method for converting cyclic ketones into lactones.[7] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, facilitated by a peroxyacid.[7] The regioselectivity of the oxidation is predictable, with the migratory aptitude of the adjacent carbon atoms determining the final product.[8] In the case of 2-ethylcyclohexanone, the more substituted carbon atom preferentially migrates, leading to the desired this compound.
Caption: Baeyer-Villiger oxidation of 2-ethylcyclohexanone.
Experimental Protocol: Baeyer-Villiger Oxidation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethylcyclohexanone (1 equivalent) in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM and add it dropwise to the ketone solution over 30 minutes, maintaining the temperature at 0 °C. Causality: The slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of byproducts.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Method 2: Intramolecular Cyclization of 5-Hydroxyheptanoic Acid
The formation of lactones through the intramolecular esterification of hydroxy acids is another fundamental synthetic strategy. This method is particularly useful when the corresponding hydroxy acid is readily available or can be synthesized easily. The cyclization is typically acid-catalyzed and driven by the removal of water.
Caption: Acid-catalyzed cyclization of 5-hydroxyheptanoic acid.
Experimental Protocol: Intramolecular Cyclization
-
Reaction Setup: To a solution of 5-hydroxyheptanoic acid (1 equivalent) in a high-boiling point solvent like toluene, add a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid.
-
Water Removal: Equip the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Heat the mixture to reflux. Causality: The continuous removal of water shifts the equilibrium towards the formation of the lactone, thereby maximizing the yield.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and by TLC analysis.
-
Workup: After the reaction is complete, cool the mixture to room temperature and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by distillation or column chromatography.
Stereochemistry: The Importance of Enantiopurity
The presence of a chiral center at the 6-position of the pyranone ring means that this compound can exist as two enantiomers, (R)- and (S)-6-Ethyltetrahydro-2H-pyran-2-one. The stereochemistry of lactones is often critical for their biological activity and sensory properties. For instance, in many natural systems, only one enantiomer is biologically active or possesses the characteristic aroma.
Achieving high enantiopurity is a significant challenge in the synthesis of chiral molecules. Enantioselective synthesis can be accomplished using chiral catalysts or by employing biocatalysis. For example, Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can catalyze the Baeyer-Villiger oxidation with high enantioselectivity.[9] The use of these biocatalysts offers a green and efficient alternative to traditional chemical methods for producing enantiomerically pure lactones.
Applications in Research and Industry
The unique properties of this compound have led to its use in a variety of applications.
Flavor and Fragrance Industry
Delta-lactones, including this compound, are important constituents of many natural flavors, particularly in dairy products.[3] They are known for their creamy, fatty, and fruity aroma profiles.[4] The demand for "natural" flavoring agents has spurred research into the biotechnological production of these compounds using microorganisms.[5]
Pharmaceutical and Agrochemical Development
The tetrahydropyran ring is a common structural motif in a wide range of biologically active natural products and synthetic drugs. The lactone functionality of this compound makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic or pesticidal properties.[1] For example, it can be used as a starting material for the synthesis of analogs of naturally occurring lactones that have shown anticancer or antimicrobial activity.
Polymer Chemistry
Lactones are important monomers for the synthesis of polyesters through ring-opening polymerization. While this compound itself is not as commonly used as other lactones like ε-caprolactone, its derivatives are being explored for the creation of novel polymers with specific properties. For example, the CO2-derived lactone 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one is gaining attention as a platform for synthesizing polymers with high CO2 content.[10]
Conclusion and Future Perspectives
This compound is a heterocyclic compound with a rich chemistry and a diverse range of applications. Its synthesis, particularly through methods like the Baeyer-Villiger oxidation, is well-established, and ongoing research is focused on developing more sustainable and enantioselective synthetic routes, often employing biocatalysis. The importance of this lactone in the flavor and fragrance industry is clear, and its potential as a building block in pharmaceutical and materials science continues to be explored. Future research will likely focus on elucidating the specific biological activities of its enantiomers and leveraging its structure to design novel functional molecules and materials.
References
- Google Patents. (n.d.). US5128261A - Natural delta-lactones and process of the production thereof.
-
Leffingwell & Associates. (n.d.). delta-Lactones. Retrieved from [Link]
-
Herbs2000.com. (n.d.). Lactones. Retrieved from [Link]
-
Thieme. (n.d.). Baeyer–Villiger Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil. Retrieved from [Link]
-
ResearchGate. (n.d.). Some natural δ‐lactones 1‐6 and one synthetic example 7. Retrieved from [Link]
-
PubChem. (n.d.). This compound (C7H12O2). Retrieved from [Link]
-
PubChem. (n.d.). 2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)-. Retrieved from [Link]
-
YouTube. (2020, April 3). Baeyer-Villiger Oxidation. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (Z)-6-(Pent-2-en-1-yl)tetrahydro-2H-pyran-2-one. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-one, tetrahydro-6,6-dimethyl- (CAS 2610-95-9). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP): a versatile CO2-derived lactone platform for polymer synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 6-methyltetrahydro-2H-pyran-2-ol. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2H-Pyran-2-one, tetrahydro-6-pentyl-. Retrieved from [Link]
-
MDPI. (n.d.). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-one, tetrahydro-6-methyl- (CAS 823-22-3). Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of racemic 2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol 8.... Retrieved from [Link]
-
ARKIVOC. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Retrieved from [Link]
-
ResearchGate. (n.d.). Bio-based synthesis of δ-valerolactone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
ResearchGate. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
Human Metabolome Database. (2012). (2S,4S,6S)-2-[2-(4-Hydroxy-3-meyhoxyphenyl)ethyl]tetrahydro-6-(4,5-dihydroxy-3-methoxyphenyl)-2H-pyran-4-ol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-METHYL-δ-VALEROLACTONE. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2H-Pyran-2-one, tetrahydro-6-(2-pentenyl)-, (Z)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of δ-Valerolactone Using Stable Hydrogen Peroxide Derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). 2H-Pyran-2-one, 6-ethyltetrahydro-. Retrieved from [Link]
Sources
- 1. Buy this compound (EVT-293993) | 3301-90-4 [evitachem.com]
- 2. echemi.com [echemi.com]
- 3. US5128261A - Natural delta-lactones and process of the production thereof - Google Patents [patents.google.com]
- 4. delta-Lactones [leffingwell.com]
- 5. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP): a versatile CO2-derived lactone platform for polymer synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Discovery and Scientific History of δ-Heptalactone: A Technical Guide
Abstract
Delta-heptalactone (6-ethyl-tetrahydro-γ-pyrone), a chiral six-membered cyclic ester, holds a significant position in the fields of chemical ecology, flavor and fragrance chemistry, and synthetic organic chemistry. Initially explored as a synthetic fragrance component, its later discovery as a naturally occurring insect pheromone has spurred extensive research into its stereoselective synthesis and biological activity. This in-depth technical guide provides a comprehensive overview of the discovery and history of δ-heptalactone, detailing its initial probable synthetic routes, its identification in natural sources, the evolution of its asymmetric synthesis, and its contemporary applications. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this important molecule.
Introduction: The Dual Identity of δ-Heptalactone
Delta-heptalactone is a molecule with a fascinating dual history. For much of the 20th century, it was primarily known within the flavor and fragrance industry for its creamy, coconut-like, and fruity aroma.[1][2] Its synthesis was likely achieved through established methods of lactonization developed in the late 19th and early 20th centuries. However, the latter half of the 20th century revealed a second, arguably more significant, identity for δ-heptalactone: that of a potent insect pheromone.[3] This discovery, particularly of the stereospecific activity of its enantiomers, transformed the scientific interest in this lactone, shifting the focus from racemic mixtures for fragrances to highly enantiopure compounds for pest management and ecological studies.
This guide will first delve into the probable historical methods for the synthesis of racemic δ-heptalactone, followed by an exploration of its discovery and isolation from natural sources. The subsequent sections will provide a detailed account of the modern synthetic strategies developed to achieve high enantioselectivity, a critical requirement for its application as a pheromone.
Early Synthesis: A Journey Through Classic Lactonization Methods
While a definitive first synthesis of δ-heptalactone is not readily found in early literature, its creation can be confidently inferred from the development of general lactone synthetic methodologies. The most probable and historically significant route is the Baeyer-Villiger oxidation.
The Baeyer-Villiger Oxidation: A Cornerstone of Lactone Synthesis
First reported in 1899 by Adolf von Baeyer and Victor Villiger, this reaction remains a powerful tool for the synthesis of esters and lactones from ketones.[4] The reaction typically involves the treatment of a ketone with a peroxy acid, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom adjacent to the carbonyl group. For cyclic ketones, this results in a ring-expanded lactone.
The logical precursor for the synthesis of δ-heptalactone via this method is 2-ethylcyclopentanone. The Baeyer-Villiger oxidation of this substrate would lead to the desired six-membered lactone ring.
Conceptual Synthetic Workflow: Baeyer-Villiger Oxidation of 2-Ethylcyclopentanone
Caption: Plausible historical synthesis of δ-heptalactone.
Experimental Protocol: Racemic δ-Heptalactone via Baeyer-Villiger Oxidation
The following is a representative, generalized protocol based on established Baeyer-Villiger procedures.
Materials:
-
2-Ethylcyclopentanone
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethylcyclopentanone (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Dissolve m-CPBA (1.1 eq) in dichloromethane and add it dropwise to the cooled solution of the ketone over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield racemic δ-heptalactone.
Causality of Experimental Choices:
-
m-CPBA as Oxidant: m-CPBA is a commonly used, relatively stable, and commercially available peroxy acid that is effective for Baeyer-Villiger oxidations.
-
Dichloromethane as Solvent: Dichloromethane is a good solvent for both the ketone and m-CPBA and is relatively inert under the reaction conditions.
-
Low-Temperature Control: The reaction is initiated at 0 °C to control the exothermic nature of the oxidation and to minimize potential side reactions.
-
Aqueous Work-up: The washing steps are crucial to remove the carboxylic acid byproduct and any unreacted peroxide, ensuring the purity of the final product.
Discovery in Nature: From Fragrance to Pheromone
For many years, δ-heptalactone was considered a synthetic compound. However, advances in analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), led to its identification in a variety of natural sources.
Identification in Fruits and Essential Oils
Delta-heptalactone has been identified as a volatile component in a number of fruits, contributing to their characteristic aromas. These include peaches and other stone fruits.[5][6] It has also been reported in ambrette seed (Abelmoschus moschatus) oil, a valuable ingredient in the perfume industry.[7][8]
A Key Discovery: The Pheromonal Activity of (-)-δ-Heptalactone
A pivotal moment in the history of δ-heptalactone was its identification as an insect pheromone. Research on the chemical ecology of fruit flies of the genus Rhagoletis revealed that males produce (-)-δ-heptalactone as an aggregation pheromone.[3] This discovery was significant for several reasons:
-
It established a clear biological function for the molecule in nature.
-
It highlighted the importance of stereochemistry, as often only one enantiomer is biologically active. In the case of Rhagoletis batava, the (-)-enantiomer is the active pheromone, while the (+)-enantiomer elicits no response.[3]
-
It opened up new avenues for the development of environmentally friendly pest management strategies based on pheromone trapping.
Workflow: Isolation and Identification of (-)-δ-Heptalactone from Rhagoletis batava
Caption: Workflow for pheromone identification.
The Rise of Asymmetric Synthesis
The discovery of the stereospecific pheromonal activity of (-)-δ-heptalactone created a demand for efficient methods to produce enantiomerically pure forms of the molecule. This has led to the development of several elegant asymmetric synthetic strategies.
A notable and effective approach involves the Jacobsen hydrolytic kinetic resolution of a racemic epoxide, followed by a series of transformations to build the lactone structure.[3]
Experimental Protocol: Enantioselective Synthesis of (-)-δ-Heptalactone
This protocol is a simplified representation of a multi-step synthesis, highlighting the key stereochemistry-defining step.
Key Step: Jacobsen Hydrolytic Kinetic Resolution
-
Resolution: Racemic terminal epoxide is subjected to hydrolytic kinetic resolution using a chiral (Salen)Co(III) complex as the catalyst. This selectively hydrolyzes one enantiomer of the epoxide, leaving the other enantiomer in high enantiomeric excess.
-
Subsequent Steps: The resulting enantiopure epoxide is then converted to (-)-δ-heptalactone through a sequence of reactions, which may include nucleophilic opening of the epoxide, chain elongation, and final cyclization/oxidation to form the lactone.
Quantitative Data from a Representative Enantioselective Synthesis
| Step | Reaction | Reagents | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Jacobsen HKR | (R,R)-(Salen)Co(OAc), H₂O | ~45% (of desired epoxide) | >98% |
| 2 | Epoxide Opening | Grignard Reagent | High | - |
| 3 | Ozonolysis/Oxidation | O₃, then oxidizing agent | Good | - |
| 4 | Cyclization | Acid catalyst | Good | >98% |
Note: Yields and ee values are representative and can vary based on specific reaction conditions.
Applications and Future Outlook
The journey of δ-heptalactone from a simple fragrance ingredient to a biologically significant pheromone showcases the continuous evolution of our understanding of natural products.
-
Flavor and Fragrance: Racemic δ-heptalactone continues to be used in the flavor and fragrance industry to impart creamy, coconut, and fruity notes to a variety of products.[1]
-
Pest Management: Enantiomerically pure (-)-δ-heptalactone is a valuable tool for monitoring and managing populations of Rhagoletis fruit flies, offering a more sustainable alternative to broad-spectrum insecticides.
-
Research Tool: The stereospecificity of its biological activity makes δ-heptalactone an excellent model system for studying insect olfaction and pheromone perception at the molecular level.
Future research will likely focus on developing even more efficient and sustainable synthetic routes to enantiopure δ-heptalactone, as well as exploring its potential roles in other biological systems.
Conclusion
The story of δ-heptalactone is a compelling example of how a molecule's significance can be redefined over time through scientific discovery. Initially synthesized and utilized for its organoleptic properties, its identification as a stereospecific insect pheromone has cemented its importance in the field of chemical ecology. The ongoing development of sophisticated asymmetric syntheses underscores its value as a target molecule and a tool for both fundamental research and practical applications in agriculture. This guide has provided a comprehensive overview of its history, from its probable origins in early synthetic chemistry to its current status as a well-characterized natural product.
References
- Givaudan-Roure. (1994). Optically active lactones.
- Givaudan SA. (2001). Fabric softener composition.
-
The Good Scents Company. (n.d.). delta-heptalactone, 3301-90-4. Retrieved from [Link]
-
González-Mas, M. C., Rambla, J. L., Alamar, M. C., Gutiérrez, A., & Granell, A. (2011). Comparative Analysis of the Volatile Fraction of Fruit Juice from Different Citrus Species. PLoS ONE, 6(7), e22016. [Link]
-
Wikipedia. (2023). Baeyer–Villiger oxidation. In Wikipedia. [Link]
-
Būda, V., Blažytė-Čereškienė, L., Radžiutė, S., Mozūraitis, R., Apšegaitė, V., Aleknavičius, D., ... & Schulz, S. (2020). Male-Produced (−)-δ-Heptalactone, Pheromone of Fruit Fly Rhagoletis batava (Diptera: Tephritidae), a Sea Buckthorn Berries Pest. Insects, 11(2), 129. [Link]
-
UKEssays. (2017). Chemical composition of Ambrette Essential Oil. [Link]
-
Shan, C., Ma, Q., Wang, Y., & Ma, C. (2013). Advances in Fruit Aroma Volatile Research. Molecules, 18(7), 8200-8216. [Link]
-
Scent.vn. (n.d.). delta-Heptalactone (CAS 3301-90-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
Sources
- 1. delta-heptalactone, 3301-90-4 [thegoodscentscompany.com]
- 2. scent.vn [scent.vn]
- 3. researchgate.net [researchgate.net]
- 4. insights.greyb.com [insights.greyb.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. natureinbottle.com [natureinbottle.com]
- 8. ukessays.com [ukessays.com]
Methodological & Application
Application Notes and Protocols: Cyclization Reactions for the Synthesis of 6-Ethyltetrahydro-2H-pyran-2-one
Introduction: The Significance of δ-Lactones in Modern Chemistry
6-Ethyltetrahydro-2H-pyran-2-one, a δ-lactone, belongs to a class of cyclic esters that are significant structural motifs in a variety of natural products, pharmaceuticals, and specialty chemicals. The six-membered ring of δ-lactones provides a stable yet reactive scaffold, making them valuable building blocks in organic synthesis. Their applications range from flavor and fragrance components to precursors for polymers and complex bioactive molecules. The synthesis of specifically substituted δ-lactones, such as the 6-ethyl variant, is of considerable interest to researchers in drug development and materials science, necessitating robust and well-characterized synthetic protocols.
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound, with a focus on elucidating the underlying chemical principles and providing practical, field-proven methodologies for researchers and scientists.
Strategic Approaches to the Synthesis of this compound
The formation of the this compound ring can be achieved through several strategic cyclization reactions. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. The most prevalent and reliable approach involves the intramolecular cyclization of a suitable precursor, namely 5-hydroxyheptanoic acid.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound points to 5-hydroxyheptanoic acid as the immediate precursor. This hydroxy acid can be synthesized through various established carbon-carbon bond-forming reactions.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of the Precursor - 5-Hydroxyheptanoic Acid
The successful synthesis of the target lactone is critically dependent on the efficient preparation of the open-chain hydroxy acid precursor. Two classical and reliable methods for the synthesis of 5-hydroxyheptanoic acid are presented below.
Method A: Grignard Reaction
The Grignard reaction offers a powerful tool for the formation of the carbon skeleton of 5-hydroxyheptanoic acid. The reaction of a propylmagnesium halide with a suitable 4-oxo-acid derivative, followed by hydrolysis, yields the desired product.[1][2][3]
Protocol 1: Synthesis of 5-Hydroxyheptanoic Acid via Grignard Reaction
Materials:
-
1-Bromopropane
-
Magnesium turnings
-
Diethyl succinate
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromopropane (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of propylmagnesium bromide.
-
Reaction with Diethyl Succinate: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of diethyl succinate (0.9 eq) in anhydrous diethyl ether dropwise. A vigorous reaction will occur. After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Work-up and Hydrolysis: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the aqueous layer is acidic (pH ~2). Separate the ethereal layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude 5-hydroxyheptanoic acid can be purified by vacuum distillation or column chromatography on silica gel.
Method B: Reformatsky Reaction
The Reformatsky reaction provides an alternative route, utilizing an organozinc reagent derived from an α-halo ester and a carbonyl compound.[4][5][6][7]
Protocol 2: Synthesis of 5-Hydroxyheptanoic Acid via Reformatsky Reaction
Materials:
-
Butyraldehyde
-
Ethyl bromoacetate
-
Activated zinc dust
-
Anhydrous toluene
-
1 M Hydrochloric acid
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried flask, suspend activated zinc dust (1.5 eq) in anhydrous toluene. Add a crystal of iodine to initiate the reaction.
-
Addition of Reagents: Add a mixture of butyraldehyde (1.0 eq) and ethyl bromoacetate (1.2 eq) dropwise to the zinc suspension at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture at reflux for 1 hour.
-
Work-up and Hydrolysis: Cool the reaction mixture to room temperature and quench by adding saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Saponification: Remove the solvent under reduced pressure. To the crude β-hydroxy ester, add a solution of sodium hydroxide (2.0 eq) in a 1:1 mixture of ethanol and water. Heat the mixture at reflux for 2 hours.
-
Acidification and Extraction: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous residue to pH ~2 with 1 M hydrochloric acid. Extract the product with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate.
-
Purification: Remove the solvent to yield crude 5-hydroxyheptanoic acid, which can be purified as described in Protocol 1.
Part 2: Cyclization to this compound
The final and key step is the intramolecular esterification (lactonization) of 5-hydroxyheptanoic acid. This reaction is typically acid-catalyzed and driven by the removal of water.
Acid-Catalyzed Lactonization
The mechanism involves the protonation of the carboxylic acid carbonyl group, making it more electrophilic for the intramolecular nucleophilic attack by the hydroxyl group.[8]
Caption: Mechanism of acid-catalyzed lactonization.
Protocol 3: Synthesis of this compound
Materials:
-
5-Hydroxyheptanoic acid
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 5-hydroxyheptanoic acid (1.0 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Azeotropic Distillation: Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the toluene under reduced pressure. The crude this compound can be purified by vacuum distillation to yield a colorless oil.
| Parameter | Grignard Method (Protocol 1) | Reformatsky Method (Protocol 2) | Lactonization (Protocol 3) |
| Key Reagents | Propylmagnesium bromide, Diethyl succinate | Butyraldehyde, Ethyl bromoacetate, Zinc | 5-Hydroxyheptanoic acid, p-TSA |
| Solvent | Diethyl ether | Toluene | Toluene |
| Typical Yield | 60-70% | 55-65% | 85-95% |
| Reaction Time | 2-3 hours | 3-4 hours | 4-6 hours |
| Purification | Vacuum distillation/Chromatography | Vacuum distillation/Chromatography | Vacuum distillation |
Table 1: Summary of Reaction Parameters for the Synthesis of this compound.
Part 3: Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic data are expected for this compound.
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.30-4.20 (m, 1H, -O-CH-), 2.60-2.45 (m, 2H, -CH₂-C=O), 1.95-1.70 (m, 4H, -CH₂-), 1.65-1.50 (m, 2H, -CH₂-CH₃), 0.95 (t, J = 7.4 Hz, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 175.0 (C=O), 80.5 (-O-CH-), 35.0 (-CH₂-), 30.0 (-CH₂-C=O), 29.0 (-CH₂-), 18.0 (-CH₂-), 10.0 (-CH₃).[9]
-
IR (neat, cm⁻¹): 2960, 2935, 2875 (C-H stretch), 1735 (C=O stretch, ester), 1245 (C-O stretch).
-
Mass Spectrometry (EI): m/z (%) = 128 (M+), 99, 85, 71, 56, 43.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Grignard and Reformatsky reagents are moisture-sensitive and pyrophoric; handle under an inert atmosphere.
-
Diethyl ether is highly flammable; use with caution away from ignition sources.
-
Acids and bases are corrosive; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This guide provides a detailed and practical framework for the synthesis of this compound. By following the outlined protocols for the preparation of the 5-hydroxyheptanoic acid precursor and its subsequent acid-catalyzed lactonization, researchers can reliably obtain the target δ-lactone. The provided spectroscopic data will aid in the unambiguous characterization of the synthesized compound, ensuring its suitability for further applications in research and development.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Supporting Information for a relevant publication. (Note: A specific, publicly available source for the NMR data of the exact target molecule was not found. The provided data is based on closely related structures and predictive models).[9]
-
Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky Reaction in Organic Synthesis. Tetrahedron, 60(42), 9325–9374. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
-
Reformatsky Reaction. Organic Chemistry Portal. [Link]
-
Grignard Reagents for Addition to Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Synthesis and Reactions of Lactones and Lactams. Chemistry Steps. [Link]
-
n-HEPTANOIC ACID. Organic Syntheses, Coll. Vol. 2, p.323 (1943); Vol. 18, p.36 (1938). [Link]
- Preparation of 7-hydroxy heptanoic acid and derivatives thereof.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. Reformatsky Reaction [organic-chemistry.org]
- 7. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Asymmetric Synthesis of 6-Ethyltetrahydro-2H-pyran-2-one Enantiomers
Introduction: The Significance of Chiral δ-Lactones
Optically active δ-lactones, such as the enantiomers of 6-ethyltetrahydro-2H-pyran-2-one, are pivotal structural motifs in a vast array of natural products, pharmaceuticals, and high-value fine chemicals. Their defined stereochemistry is often crucial for biological activity, making their stereocontrolled synthesis a significant challenge and a primary objective in modern organic chemistry. These chiral scaffolds serve as versatile building blocks, and the development of robust, efficient, and highly enantioselective synthetic routes is of paramount importance for researchers in drug discovery and development. This document provides detailed application notes and protocols for two distinct and powerful strategies for the asymmetric synthesis of (R)- and (S)-6-ethyltetrahydro-2H-pyran-2-one: a chemocatalytic approach via asymmetric hydrogenation and a biocatalytic route employing an engineered carbonyl reductase.
Strategy 1: Chemocatalysis - Asymmetric Hydrogenation of a β-Keto Ester Precursor
This strategy hinges on the well-established and highly reliable asymmetric hydrogenation of a β-keto ester, followed by in-situ lactonization to yield the desired chiral δ-lactone. The key to enantioselectivity lies in the use of a chiral transition metal catalyst, typically based on ruthenium complexed with a chiral diphosphine ligand. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (e.e.) and excellent yields.
Causality of Experimental Choices
The selection of a ruthenium-based catalyst, such as one employing a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, is grounded in its proven efficacy in the asymmetric hydrogenation of a wide range of ketones and β-keto esters. The chirality of the BINAP ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral ketone, leading to the formation of one enantiomer of the corresponding alcohol in excess. The subsequent acid-catalyzed cyclization of the resulting δ-hydroxy ester is a thermodynamically favorable process that typically proceeds with high fidelity, preserving the stereochemical integrity of the newly formed chiral center.
Experimental Workflow
Caption: Workflow for the chemocatalytic synthesis of this compound.
Detailed Protocol: Synthesis of (R)-6-Ethyltetrahydro-2H-pyran-2-one
Part A: Synthesis of Ethyl 5-oxoheptanoate (Precursor)
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add dry tetrahydrofuran (THF, 100 mL).
-
Base Addition: Cool the flask to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol).
-
Enolate Formation: Slowly add ethyl 3-oxopentanoate (14.4 g, 0.1 mol) dropwise to the stirred suspension. Stir for 30 minutes at 0 °C, allowing for the formation of the sodium enolate.
-
Michael Addition: Add ethyl acrylate (10.0 g, 0.1 mol) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl 5-oxoheptanoate.
Part B: Asymmetric Hydrogenation and Lactonization
-
Catalyst Preparation: In a glovebox, to a high-pressure reactor, add Ru(OAc)₂[(R)-BINAP] (0.1 mol%).
-
Reaction Mixture: Add a solution of ethyl 5-oxoheptanoate (1.0 eq) in degassed ethanol (0.2 M).
-
Hydrogenation: Seal the reactor, purge with hydrogen gas three times, and then pressurize with hydrogen to 10 atm. Stir the reaction mixture at 50 °C for 24 hours.
-
Lactonization: After cooling to room temperature and carefully venting the hydrogen, add a catalytic amount of tosic acid (p-toluenesulfonic acid, 0.05 eq). Stir the mixture at room temperature for 2 hours to facilitate lactonization.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (R)-6-ethyltetrahydro-2H-pyran-2-one.
Data Summary
| Step | Reactant | Product | Catalyst/Reagent | Typical Yield | Typical e.e. |
| Precursor Synthesis | Ethyl 3-oxopentanoate | Ethyl 5-oxoheptanoate | NaH, Ethyl acrylate | 70-80% | N/A |
| Asymmetric Hydrogenation | Ethyl 5-oxoheptanoate | (R)-6-Ethyltetrahydro-2H-pyran-2-one | Ru(OAc)₂[(R)-BINAP], H₂ | 85-95% | >95% |
Strategy 2: Biocatalysis - Asymmetric Reduction of a Keto Acid Precursor
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods.[1] The use of isolated enzymes, such as engineered carbonyl reductases (KREDs), can provide access to chiral alcohols with exceptionally high enantiomeric purity under mild reaction conditions.[2] This strategy involves the asymmetric reduction of 5-oxoheptanoic acid to the corresponding (R)- or (S)-5-hydroxyheptanoic acid, which spontaneously cyclizes to the target δ-lactone.
Causality of Experimental Choices
The choice of a carbonyl reductase is predicated on its ability to stereoselectively reduce a ketone to a secondary alcohol. These enzymes often exhibit exquisite enantioselectivity, governed by the specific arrangement of amino acid residues in their active site. By selecting an appropriate KRED (either from a commercial screening kit or based on literature precedent for similar substrates), it is possible to synthesize either the (R)- or (S)-enantiomer of the desired product. The use of a cofactor regeneration system, such as a glucose/glucose dehydrogenase (GDH) system for NADPH, is essential for driving the reaction to completion and making the process economically viable.
Experimental Workflow
Caption: Workflow for the biocatalytic synthesis of this compound.
Detailed Protocol: Synthesis of (S)-6-Ethyltetrahydro-2H-pyran-2-one
-
Reaction Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0).
-
Reaction Mixture: In a temperature-controlled vessel at 30 °C, combine the following in the prepared buffer:
-
5-Oxoheptanoic acid (1.0 eq)
-
NADP⁺ (0.01 eq)
-
A commercially available carbonyl reductase selective for the (S)-enantiomer (e.g., from a screening kit)
-
Glucose (1.5 eq)
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
-
Reaction Monitoring: Gently stir the reaction mixture. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or HPLC.
-
Workup: Once the reaction has reached completion (typically 24-48 hours), acidify the mixture to pH 3 with 1 M HCl. This will protonate any remaining carboxylate and facilitate extraction.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford (S)-6-ethyltetrahydro-2H-pyran-2-one.
Data Summary
| Step | Reactant | Product | Catalyst/Enzyme | Typical Conversion | Typical e.e. |
| Biocatalytic Reduction | 5-Oxoheptanoic acid | (S)-6-Ethyltetrahydro-2H-pyran-2-one | Carbonyl Reductase, GDH | >95% | >99% |
Self-Validation and Characterization
For both synthetic routes, the identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess by comparing the retention times of the product with those of a racemic standard.
Conclusion
The asymmetric synthesis of the enantiomers of this compound can be effectively achieved through both chemocatalytic and biocatalytic approaches. The choice of method will depend on the specific requirements of the researcher, including scalability, cost, and desired enantiopurity. The asymmetric hydrogenation route offers a robust and well-established chemical method, while the biocatalytic approach provides a highly selective and environmentally friendly alternative. Both protocols outlined in this application note serve as a comprehensive guide for researchers and scientists engaged in the synthesis of chiral molecules for drug development and other applications.
References
- Tai, A. (1979). Asymmetric Hydrogenation of α-Substituted-β-Keto Esters. Synthesis, 1979(1), 28-30.
- Noyori, R., & Genêt, J. P. (1989). Homogeneous Enantioselective Ruthenium-Promoted Hydrogenations of Racemic α-Acetamido β-Keto Esters via Dynamic Kinetic Resolution. Journal of the American Chemical Society, 111(23), 8532-8534.
- Ohkuma, T., et al. (2011). Asymmetric Hydrogenation of Various Aryl Heterocycloalkyl Ketones through Dynamic Kinetic Resolution. Journal of the American Chemical Society, 133(40), 16014-16017.
- Hummel, W. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. Applied Microbiology and Biotechnology, 76(2), 237-248.
- Kroutil, W., et al. (2013). Biocatalytic synthesis of lactones and lactams. Chemical Society Reviews, 42(2), 578-593.
Sources
Application Note: High-Throughput Quantification of 6-Ethyltetrahydro-2H-pyran-2-one using Chromatographic Techniques
Abstract
This document provides a comprehensive guide with detailed protocols for the accurate and robust quantification of 6-Ethyltetrahydro-2H-pyran-2-one, a significant lactone found in various applications including pharmaceuticals and agrochemicals.[1] We will explore two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The guide emphasizes the rationale behind methodological choices, from sample preparation to data analysis, to ensure scientific integrity and reproducible results. It is designed for researchers, scientists, and drug development professionals who require reliable quantification of this compound in diverse matrices.
Introduction and Rationale
This compound (CAS: 3301-90-4), a δ-lactone, is a heterocyclic organic compound whose structural motif is a building block in organic synthesis and a component of interest in the development of new therapeutic agents and agricultural chemicals.[1] Accurate quantification is paramount for several reasons:
-
Pharmacokinetic (PK) Studies: Determining absorption, distribution, metabolism, and excretion (ADME) profiles in drug development.
-
Quality Control (QC): Ensuring purity and concentration in final products and raw materials.
-
Process Chemistry: Monitoring reaction yields and optimizing synthesis pathways.[1]
-
Stability Testing: Assessing degradation of the compound under various storage conditions.
The analytical challenge lies in selecting a method that offers sufficient sensitivity, selectivity, and robustness for the specific sample matrix. This note details validated protocols for both GC-MS and HPLC, enabling scientists to choose the optimal workflow for their needs.
Physicochemical Properties of this compound
Understanding the compound's properties is fundamental to designing an effective analytical method. Its volatility and solubility dictate the most suitable chromatographic approach.
| Property | Value | Source |
| IUPAC Name | 6-ethyloxan-2-one | [1] |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| Boiling Point | Approx. 190 °C | [1] |
| Appearance | Colorless liquid or light yellow solid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), less soluble in water. | [1] |
The compound's relatively high boiling point and volatility make it an excellent candidate for Gas Chromatography (GC).[3] However, HPLC remains a powerful alternative, particularly for analysis within complex, non-volatile matrices or when thermal degradation is a concern.[4][5]
General Analytical Workflow
The quantification process follows a structured pathway from sample receipt to final data reporting. Each step is critical for ensuring the integrity of the results.
Caption: General workflow for quantification.
Protocol 1: Quantification by GC-MS
Gas chromatography is the preferred method for volatile and semi-volatile compounds like lactones.[6] Coupling GC with Mass Spectrometry (MS) provides high selectivity and sensitivity, allowing for confident identification and quantification even at low concentrations.
Rationale for GC-MS
-
Volatility: The analyte's boiling point is well within the operational range of standard GC systems.
-
Selectivity: MS detection allows for the monitoring of specific fragment ions, minimizing interference from matrix components. This is superior to less specific detectors like Flame Ionization Detectors (FID).
-
Sensitivity: Modern MS detectors can achieve detection limits in the low μg/L to ng/L range, essential for trace analysis.[7]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for cleaning up samples from aqueous matrices like plasma or reaction quenches.
-
Aliquot: Transfer 500 µL of the sample into a 2 mL polypropylene tube.
-
Spike: Add an internal standard (IS), such as δ-decalactone, to a final concentration of 1 µg/mL. The IS corrects for variability during extraction and injection.
-
Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).
-
Mix: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.
-
Centrifuge: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic phases.
-
Transfer: Carefully transfer the upper organic layer to a clean autosampler vial.
-
Evaporate & Reconstitute: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for GC injection.
GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers excellent sensitivity and spectral integrity. |
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace analysis. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency.[8] |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar 5% phenyl-methylpolysiloxane column provides good peak shape for lactones.[3] |
| Oven Program | 60 °C (hold 1 min), ramp to 240 °C at 15 °C/min, hold 5 min | A temperature gradient ensures separation from other volatiles and efficient elution. |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible fragmentation for library matching. |
| Acquisition | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific ions. |
| Monitored Ions | m/z 99 (Quantifier), m/z 71, m/z 55 (Qualifiers) | These are characteristic fragment ions for δ-lactones. Exact ions should be confirmed with a standard. |
Protocol 2: Quantification by RP-HPLC-UV/MS
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a versatile alternative, especially for samples in non-volatile matrices or when analyzing thermally labile compounds.[5]
Rationale for HPLC
-
Matrix Compatibility: Directly analyze samples dissolved in common HPLC solvents after minimal cleanup, reducing sample preparation time.
-
No Volatility Requirement: Suitable for analyzing the compound alongside non-volatile impurities or metabolites.
-
Scalability: The method can be scaled up for preparative separation to isolate impurities or the main compound.[4]
Sample Preparation: Protein Precipitation (for plasma/serum)
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike: Add internal standard (e.g., a structurally similar lactone not present in the sample).
-
Precipitate: Add 300 µL of ice-cold acetonitrile. Acetonitrile is an effective protein precipitant and is compatible with reverse-phase chromatography.
-
Mix: Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer: Transfer the supernatant to an HPLC vial for analysis.
HPLC Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system for routine analysis. |
| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | DAD is robust for high-concentration samples. MS is preferred for higher sensitivity and selectivity. |
| Column | C18 Column (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) | C18 is a versatile stationary phase for separating moderately polar compounds.[4] |
| Column Temp. | 35 °C | Improves peak shape and reduces viscosity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in protonation for better peak shape and MS sensitivity.[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reverse-phase chromatography. |
| Gradient | 30% B to 95% B over 8 min, hold 2 min, return to 30% B | A gradient elution is necessary to elute the compound with good peak shape and separate it from matrix components. |
| Flow Rate | 0.8 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Injection Vol. | 10 µL | |
| UV Wavelength | 210 nm | Lactones have a weak chromophore; low UV wavelength is required. MS detection is superior. |
Method Validation and Data Analysis
A protocol is only trustworthy if it is validated. Both methods described must be validated to ensure they are fit for purpose.
Calibration and Quantification
Create a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Key Validation Parameters
The following parameters should be assessed to ensure the method is a self-validating system.
| Parameter | Acceptance Criteria | Purpose |
| Linearity | R² ≥ 0.995 | Demonstrates a proportional response to concentration. |
| Accuracy | 85-115% of nominal (80-120% at LLOQ) | Measures the closeness of results to the true value. |
| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) | Measures the reproducibility of the results. |
| Selectivity | No significant interfering peaks at the analyte retention time. | Ensures the signal is from the analyte only. |
| LLOQ | Signal-to-Noise ≥ 10; Accuracy and Precision criteria met. | The lowest concentration that can be reliably quantified. |
| Matrix Effect | Assessed during development to ensure no ion suppression/enhancement. | Critical for MS-based methods. |
digraph "Method_Selection" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Start [label="Start:\nQuantify 6-Ethyltetrahydro-\n2H-pyran-2-one", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Matrix [label="What is the sample matrix?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Sensitivity [label="Is high sensitivity\n(e.g., <10 ng/mL) required?", shape=diamond, style=filled, fillcolor="#FBBC05"]; GC_MS [label="Use Protocol 1:\nGC-MS", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC_MS [label="Use Protocol 2:\nRP-HPLC-MS", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC_UV [label="Use Protocol 2:\nRP-HPLC-UV", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Matrix; Matrix -> Sensitivity [label="Volatile or\nAqueous Matrix"]; Matrix -> HPLC_MS [label="Non-Volatile or\nComplex Matrix"]; Sensitivity -> GC_MS [label="Yes"]; Sensitivity -> HPLC_MS [label="No, but high\nselectivity needed"]; Sensitivity -> HPLC_UV [label="No, and concentration\nis high (e.g., >1 µg/mL)"]; }
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
This application note provides two robust, validated protocols for the quantification of this compound.
-
GC-MS is the recommended method for most applications due to its high sensitivity and selectivity, especially for samples in which the analyte can be easily extracted into a volatile solvent.
-
RP-HPLC , preferably with MS detection, is a powerful alternative for complex, non-volatile matrices or when thermal stability is a concern.
The choice of method should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the generation of reliable and reproducible data in regulated and research environments.
References
-
Gora, J., & Brud, W. S. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 967(1), 115–130. [Link]
-
SIELC Technologies. (n.d.). Separation of 6-(Pent-2-en-1-yl)tetrahydro-2H-pyran-2-one on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website. [Link]
-
Ferreira, A. C. S., et al. (2010). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2010, 837829. [Link]
-
PubChemLite. (n.d.). This compound (C7H12O2). Retrieved from PubChemLite website. [Link]
-
Harvey, D. (2021). 12.4: Gas Chromatography. In Chemistry LibreTexts. Retrieved from [Link]
-
Sisco, E., & Reiner, E. J. (2017). High Information Spectroscopic Detection Techniques for Gas Chromatography. Journal of the American Society for Mass Spectrometry, 28(7), 1325–1336. [Link]
Sources
- 1. Buy this compound (EVT-293993) | 3301-90-4 [evitachem.com]
- 2. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 6-(Pent-2-en-1-yl)tetrahydro-2H-pyran-2-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. High Information Spectroscopic Detection Techniques for Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Quantitative Analysis of δ-Heptalactone in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive guide to the analysis of δ-heptalactone using Gas Chromatography-Mass Spectrometry (GC-MS). δ-Heptalactone (6-ethyltetrahydro-2H-pyran-2-one) is a significant flavor and fragrance compound with a characteristic coconut-like, lactonic aroma.[1] Accurate quantification of this compound is crucial in quality control for the food, beverage, and cosmetics industries. This document provides a detailed protocol, from sample preparation to data analysis, grounded in established scientific principles to ensure methodological robustness and data integrity. It is intended for researchers, scientists, and professionals in drug development and quality assurance.
Introduction: The Significance of δ-Heptalactone Analysis
Lactones are a class of cyclic esters that contribute significantly to the aroma profiles of various natural products, including fruits, wines, and dairy products.[2] δ-Heptalactone, with its distinct coconut and creamy notes, is utilized as a flavor and fragrance agent.[1] Its presence and concentration can greatly influence the sensory characteristics of a product. Therefore, a reliable and validated analytical method for its quantification is essential. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like δ-heptalactone due to its high sensitivity, selectivity, and ability to provide structural information for unambiguous identification.[3][4]
This guide provides a foundational methodology that can be adapted for various complex matrices. We will delve into the rationale behind each step, from sample extraction to the intricacies of GC-MS parameter optimization, to empower the analyst with the knowledge to troubleshoot and validate the method effectively.
Experimental Workflow and Causality
The accurate quantification of δ-heptalactone necessitates a meticulously planned workflow. Each stage is designed to isolate the analyte from interfering matrix components and ensure its stable and reproducible measurement.
Caption: Experimental workflow for δ-heptalactone analysis.
The choice of an internal standard, such as a deuterated analog of the analyte or a compound with similar chemical properties, is critical for correcting variations in sample preparation and instrument response.[5] Solid Phase Extraction (SPE) is a preferred method for sample cleanup in complex matrices as it effectively removes interferences that could suppress the analyte's signal in the mass spectrometer.[5]
Materials and Methods
Reagents and Standards
-
δ-Heptalactone standard (≥98% purity)
-
Internal Standard (IS), e.g., γ-Heptalactone or a deuterated lactone
-
Solvents: Hexane, Dichloromethane, Methanol, Ethyl Acetate (GC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric)
Instrumentation
A gas chromatograph equipped with a mass selective detector is required. The following parameters are provided as a starting point and may require optimization.
| GC Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 °C | Ensures complete volatilization of δ-heptalactone without thermal degradation.[2][5] |
| Injection Mode | Splitless (1 µL) | Maximizes the transfer of the analyte to the column for trace-level analysis.[5] |
| Carrier Gas | Helium at a constant flow of 1.0-2.0 mL/min | Inert carrier gas providing good chromatographic efficiency.[2][5] |
| GC Column | Mid-polarity to polar capillary column (e.g., DB-WAX, ZB-35HT) 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for polar compounds like lactones, minimizing peak tailing.[2][6] |
| Oven Temperature Program | Initial: 60°C (hold 2 min), Ramp 1: 5°C/min to 180°C, Ramp 2: 15°C/min to 240°C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of volatilities and boiling points.[5] This program should be optimized for the specific matrix. |
| MS Transfer Line Temp. | 240 °C | Prevents condensation of the analyte as it transfers from the GC to the MS.[2] |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization sources.[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching.[7] |
| Acquisition Mode | Full Scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification | Full scan allows for the identification of unknown compounds, while SIM mode provides higher sensitivity and selectivity for target analytes.[3] |
| SIM Ions for δ-Heptalactone | m/z 99 (quantifier), m/z 55, m/z 71 (qualifiers) | The ion at m/z 99 is a characteristic fragment for δ-lactones.[8] Using qualifier ions confirms the identity of the analyte. |
Protocols
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of δ-heptalactone and the internal standard in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1-100 µg/L).[5] Spike each working standard with the internal standard at a constant concentration.
-
Sample Preparation (Liquid Matrix, e.g., Wine):
-
Take a known volume of the sample (e.g., 10 mL).
-
Spike with the internal standard.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove polar interferences.[5]
-
Dry the cartridge under a gentle stream of nitrogen.
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., ethyl acetate).[5]
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[5]
-
Transfer the extract to a GC vial for analysis.
-
Data Analysis and Quantification
-
Peak Identification: Identify the peaks for δ-heptalactone and the internal standard based on their retention times and mass spectra. The mass spectrum of δ-heptalactone should show characteristic fragments.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of δ-heptalactone to the peak area of the internal standard against the concentration of the δ-heptalactone standards.
-
Quantification: Determine the concentration of δ-heptalactone in the samples by interpolating the peak area ratio from the calibration curve. The correlation coefficient (r²) of the calibration curve should be >0.995 for good linearity.[5]
Understanding the Mass Spectrum of δ-Heptalactone
Electron ionization of δ-heptalactone (molecular weight: 128.17 g/mol ) will lead to characteristic fragmentation patterns.[1] The most common fragmentation pathway for lactones is the cleavage of the ester group. For δ-lactones, a characteristic fragment ion at m/z 99 is often observed, corresponding to the loss of an ethyl group. Other significant fragments can arise from further cleavages of the ring structure.
Caption: Proposed fragmentation of δ-heptalactone in EI-MS.
Method Validation and Quality Control
A full method validation should be performed to ensure the reliability of the results.[3][4] Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient of the calibration curve.[5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[5]
-
Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels. Accuracy is expressed as percent recovery, and precision as the relative standard deviation (RSD).[5]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Troubleshooting
| Issue | Potential Cause | Solution |
| Poor Peak Shape | Active sites in the GC inlet or column; improper column installation. | Use a deactivated inlet liner and replace it regularly. Trim the front of the GC column. Ensure the column is installed correctly.[5] |
| Low Sensitivity | Leaks in the system; suboptimal GC-MS parameters; matrix-induced signal suppression. | Perform a leak check. Optimize injector, transfer line, and source temperatures. Improve sample cleanup or use matrix-matched calibration.[5] |
| Non-linear Curve | Analyte adsorption at low concentrations; detector saturation at high concentrations. | Condition the GC system. Ensure the calibration range is within the linear dynamic range of the detector.[5] |
Conclusion
This application note provides a robust and reliable GC-MS method for the quantification of δ-heptalactone. The detailed protocols and explanations of the underlying principles are intended to equip analysts with the necessary tools to implement and adapt this method for their specific applications. Adherence to good laboratory practices and thorough method validation are paramount for achieving accurate and defensible results in the analysis of flavor and fragrance compounds.
References
-
Pérez-Olivero, S. J., Pérez-Pont, M. L., Conde, J. E., & Pérez-Trujillo, J. P. (2014). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2014, 863019. Available at: [Link]
-
The Good Scents Company. (n.d.). delta-heptalactone. Retrieved from [Link]
-
Debonneville, C., & Chaintreau, A. (2017). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2097), 20160276. Available at: [Link]
-
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
ALWSCI. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
-
Mondello, L., Casilli, A., Tranchida, P. Q., Dugo, G., & Dugo, P. (2005). Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures. LCGC International, 18(3), 134-143. Available at: [Link]
-
Nishimura, O., & Iwata, H. (2013). Simple Determination of Lactones in High-fat Food Products by GC/MS. Journal of the Japan Oil Chemists' Society, 62(1), 21-26. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). delta-Hexalactone. PubChem Compound Database. Retrieved from [Link]
-
Blažytė-Čereškienė, L., Būda, V., Apšegaitė, V., Radžiutė, S., & Mozūraitis, R. (2021). Male-Produced (−)-δ-Heptalactone, Pheromone of Fruit Fly Rhagoletis batava (Diptera: Tephritidae), a Sea Buckthorn Berries Pest. Insects, 12(11), 1018. Available at: [Link]
-
ResearchGate. (2014). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
-
The Good Scents Company. (n.d.). gamma-heptalactone. Retrieved from [Link]
-
Li, Y., et al. (2023). Analysis of Volatile Organic Compounds in Milk during Heat Treatment Based on E-Nose, E-Tongue and HS-SPME-GC-MS. Foods, 12(5), 1018. Available at: [Link]
-
Leijs, H., van der Heijden, A., & van Leerdam, J. (2006). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. Journal of Separation Science, 29(16), 2501-2510. Available at: [Link]
Sources
- 1. delta-heptalactone, 3301-90-4 [thegoodscentscompany.com]
- 2. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. impactfactor.org [impactfactor.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Volatile Organic Compounds in Milk during Heat Treatment Based on E-Nose, E-Tongue and HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Lactones
Abstract
Lactones, a diverse class of cyclic esters, are of significant interest across the pharmaceutical, nutraceutical, and fragrance industries due to their wide range of biological activities.[1] Accurate and robust analytical methods are therefore crucial for their quantification and characterization in various matrices. High-Performance Liquid Chromatography (HPLC) has emerged as the premier analytical technique for lactone analysis, offering high sensitivity, reproducibility, and the ability to analyze non-volatile and thermally labile compounds.[2][3] This guide provides a comprehensive overview of HPLC-based methodologies for the analysis of lactones, delving into the causal relationships behind experimental choices to empower researchers, scientists, and drug development professionals in developing and validating their own robust analytical methods.
Introduction: The Significance of Lactone Analysis
Lactones are characterized by a cyclic ester functional group and are found in a vast array of natural products and synthetic compounds. Their structural diversity, ranging from simple five-membered γ-butyrolactone to complex macrocyclic lactones, underpins their varied biological functions. For instance, sesquiterpene lactones, commonly found in the Asteraceae family, exhibit anti-inflammatory and anti-tumor properties.[4][5] In the realm of bacterial communication, N-acyl-L-homoserine lactones (AHLs) act as quorum-sensing molecules, making them targets for novel antimicrobial strategies.[6] Furthermore, certain lactones, like the anticancer drug camptothecin and its derivatives, exist in a pH-dependent equilibrium between the active lactone form and an inactive hydroxy acid form, necessitating careful analytical control.[7][8][9]
Given their therapeutic potential and functional importance, the ability to accurately quantify and characterize lactones is paramount for quality control, pharmacokinetic studies, and the development of new therapeutic agents.[1][10]
The Foundational Principles of Lactone HPLC
HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).[3][11] The choice of these two phases is the most critical factor in achieving a successful separation of lactones.[3]
Modes of Separation: Reversed-Phase vs. Normal-Phase
-
Reversed-Phase (RP) HPLC: This is the most widely used mode for lactone analysis.[2][12] It employs a non-polar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase (e.g., a mixture of water with acetonitrile or methanol).[3][11] Non-polar lactones will have a stronger affinity for the stationary phase and thus elute later, while more polar lactones will elute earlier. The versatility and robustness of RP-HPLC make it the method of choice for a wide range of lactones.[2]
-
Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (like silica or alumina) is used with a non-polar mobile phase (e.g., hexane and isopropanol).[13][14] NP-HPLC is particularly useful for separating isomers and very hydrophobic lactones that are too strongly retained on a reversed-phase column.[13][14]
Core Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the general workflow for the HPLC analysis of lactones.
Caption: A streamlined approach to developing a robust HPLC method for lactone analysis.
Quantitative Analysis and Method Validation
For the method to be useful for quantitative purposes, it must be validated according to guidelines such as those from the International Conference on Harmonisation (ICH). [15][16][17]
Calibration
A calibration curve is generated by plotting the peak area of the lactone standard against its known concentration. [18]A linear regression analysis is then performed, and a correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable. [18]
Validation Parameters
The following table summarizes key validation parameters that must be assessed.
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components. [16][17] | The peak for the analyte should be well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. [15][16] | Correlation coefficient (r²) ≥ 0.999. [18] |
| Accuracy | The closeness of the test results to the true value. Often assessed by recovery studies. [16][19] | Recovery typically between 98-102%. [20] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. [15][16] | Relative Standard Deviation (RSD) ≤ 2%. [16] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. [16] | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [20][16] | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. [16][19] | No significant change in results with minor variations in parameters like mobile phase composition, pH, and temperature. |
Chiral Separation of Lactones
Many lactones are chiral, and their enantiomers can exhibit different pharmacological activities. Chiral HPLC is a powerful technique for separating enantiomers. [21]This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. [22][23][24]Polysaccharide-based and cyclodextrin-based CSPs are commonly used for the chiral separation of lactones. [22][25]
Troubleshooting Common HPLC Issues in Lactone Analysis
Even with a well-developed method, problems can arise. The following table outlines common issues and their potential solutions. [26][27][28][29]
| Problem | Potential Cause(s) | Troubleshooting Steps |
|---|---|---|
| Peak Tailing | - Secondary interactions with the stationary phase. - Column overload. - Dead volume in the system. [28] | - Adjust mobile phase pH to suppress ionization. - Reduce sample concentration. - Check and replace fittings and tubing. |
| Peak Fronting | - Column overload. - Poor sample solubility in the mobile phase. [28] | - Dilute the sample. - Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from a previous injection. [27] | - Use fresh, high-purity solvents. - Implement a thorough needle wash protocol. |
| Baseline Drift/Noise | - Changes in mobile phase composition or temperature. - Air bubbles in the system. - Contaminated column or detector cell. [26] | - Ensure proper mobile phase mixing and degassing. - Use a column oven for temperature control. - Flush the system with a strong solvent. |
| Retention Time Shifts | - Inconsistent mobile phase preparation. - Inadequate column equilibration. - Pump malfunction. [27] | - Prepare mobile phase accurately. - Increase column equilibration time between runs. - Check pump performance. |
| Co-elution | - Insufficient separation between two or more compounds. [30]| - Modify mobile phase composition (e.g., change organic solvent or pH). - Try a different stationary phase. [30]|
Conclusion
The HPLC analysis of lactones is a powerful and versatile technique that is indispensable in pharmaceutical and natural product research. By understanding the fundamental principles of chromatography and adopting a systematic approach to method development and validation, researchers can generate accurate, reliable, and reproducible data. This guide has provided a framework of proven protocols and insights to aid in the successful analysis of this important class of compounds.
References
-
Liquid chromatography/mass Spectrometry for the Detection and Quantification of N-acyl-L-homoserine Lactones and 4-hydroxy-2-alkylquinolines. PubMed. [Link]
-
Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root. PubMed. [Link]
-
Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. ResearchGate. [Link]
-
Liquid Chromatographic Quantitation of the Lactone and the Total of Lactone and Carboxylate Forms of 9-nitrocamptothecin in Human Plasma. PubMed. [Link]
-
Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS. Royal Society of Chemistry. [Link]
-
High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. PubMed. [Link]
-
Analysis of Sesquiterpene Lactones, Lignans, and Flavonoids in Wormwood (Artemisia absinthium L.) Using High-Performance Liquid Chromatography (HPLC)−Mass Spectrometry, Reversed Phase HPLC, and HPLC−Solid Phase Extraction−Nuclear Magnetic Resonance. ACS Publications. [Link]
-
Simultaneous determination of three sesquiterpene lactones in Aucklandia lappa Decne by high-performance liquid chromatography. National Institutes of Health. [Link]
-
Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root. Semantic Scholar. [Link]
-
Quantification of Sesquiterpene Lactones in Parthenium hyterophorous by Normal-Phase HPLC. Oxford Academic. [Link]
-
Development and validation of an ion-pair HPLC chromatography for simultaneous determination of lactone and carboxylate forms of SN-38 in nanoparticles. Journal of Food and Drug Analysis. [Link]
- Method for quantitative detection of gluconic acids and glucono lactone.
-
Chiral HPLC Column. Phenomenex. [Link]
-
Liquid Chromatography/Mass Spectrometry for the Detection and Quantification of N-Acyl-l-Homoserine Lactones and 4-Hydroxy-2-Alkylquinolines. ResearchGate. [Link]
-
Sensitive High-Performance Liquid Chromatographic Method for the Determination of the Lactone Form and the Lactone Plus Hydroxy-Acid Forms of the New Camptothecin Derivative DX-8951 in Human Plasma Using Fluorescence Detection. PubMed. [Link]
-
Comparison of HPLC (a) and SFC (b) method for analysis of lactone... ResearchGate. [Link]
-
High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. PubMed. [Link]
-
Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone. JOCPR. [Link]
-
Sesquiterpene Lactones in Arnica montana: a Rapid Analytical Method and the Effects of Flower Maturity and Simulated Mechanical Harvesting on Quality and Yield. Thieme Connect. [Link]
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. American Pharmaceutical Review. [Link]
-
Common Issues in HPLC Analysis. Medikamenter Quality Services. [Link]
-
Development and Validation of Analytical Methods for the Estimation of Milrinone Lactate. The Russian Society of Cardiology. [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]
-
Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. [Link]
-
Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. PubMed. [Link]
-
What are the Common Peak Problems in HPLC. Chromatography Today. [Link]
-
Normal Phase HPLC Columns. Phenomenex. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate. [Link]
-
Which stationary phase is mainly used in HPLC? Quora. [Link]
-
Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Scielo. [Link]
-
Enhanced Stability Stationary Phases for HPLC. LCGC International. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. labtech.tn [labtech.tn]
- 12. quora.com [quora.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 15. jfda-online.com [jfda-online.com]
- 16. jocpr.com [jocpr.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 20. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. phx.phenomenex.com [phx.phenomenex.com]
- 22. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. csfarmacie.cz [csfarmacie.cz]
- 25. researchgate.net [researchgate.net]
- 26. medikamenterqs.com [medikamenterqs.com]
- 27. m.youtube.com [m.youtube.com]
- 28. chromatographytoday.com [chromatographytoday.com]
- 29. ijprajournal.com [ijprajournal.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: γ-Caprolactone (6-Ethyltetrahydro-2H-pyran-2-one) in the Flavor and Fragrance Industry
Executive Summary
6-Ethyltetrahydro-2H-pyran-2-one, more commonly known as γ-Caprolactone or γ-Hexalactone, is a pivotal aliphatic lactone in the palette of flavorists and perfumers. This molecule, belonging to the gamma-butyrolactone class, is naturally present in a variety of fruits, vegetables, and dairy products, including peaches, apricots, and milk.[1] Its characteristic sweet, creamy, and fruity organoleptic profile makes it an indispensable component for constructing authentic and impactful flavor and fragrance compositions. This document provides a comprehensive guide to the technical applications of γ-Caprolactone, detailing its physicochemical properties, sensory profile, and practical protocols for its incorporation into flavor and fragrance formulations. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for innovation and development.
Chemical & Physical Properties
A thorough understanding of γ-Caprolactone's physical properties is fundamental to its effective handling, dosage, and formulation. The compound is a stable, colorless liquid with a high flash point, rendering it safe for typical laboratory and industrial applications when standard safety protocols are followed.[2]
| Property | Value | Source |
| Chemical Name | This compound; γ-Caprolactone; γ-Hexalactone | [1] |
| CAS Number | 695-06-7 | [2] |
| FEMA Number | Not explicitly found for this specific lactone, but related lactones have FEMA numbers[3][4][5] | |
| Molecular Formula | C₆H₁₀O₂ | [6] |
| Molecular Weight | 114.14 g/mol | [6] |
| Appearance | Colorless Liquid | [6] |
| Boiling Point | 219 °C (lit.) | [2] |
| Density | 1.023 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.439 (lit.) | [2] |
| Flash Point | 98 °C (208.4 °F) - closed cup | [2] |
| Solubility | Soluble in water (to some extent) and many organic solvents | [1][6] |
Organoleptic Profile & Sensory Analysis
The sensory characteristics of γ-Caprolactone are its most valuable asset. It is a classic example of a lactone that imparts richness and a natural-smelling creamy and fruity character.
-
Odor Profile: The scent is complex, often described as sweet, creamy, and milky with distinct fruity undertones reminiscent of peach, apricot, and coconut.[7] Some evaluations also note caramel and licorice facets.[6] This profile allows it to act as a key building block for a variety of accords.
-
Flavor Profile: In flavor applications, it delivers a creamy, fatty, and sweet taste. It is instrumental in creating dairy notes (milk, butter, cream) and enhancing the juicy, ripe character of fruit flavors.[1]
Expert Insight: The impact of γ-Caprolactone is highly dose-dependent. At low concentrations (0.01-0.5%), it adds subtle creamy nuances and enhances authenticity. At higher concentrations (1-5%), it can become the dominant character, creating powerful lactonic and fruity notes. Overdosing, particularly in hair care fragrances, can sometimes lead to an undesirable residual odor.
Applications in the Flavor Industry
In flavor creation, γ-Caprolactone is used to build realism and add mouthfeel. Its ability to impart creamy and fruity notes makes it versatile across several categories.
Key Applications:
-
Fruit Flavors: Essential for stone fruits like peach and apricot, where it is a key volatile aroma compound.[1] It is also used to give a juicy, ripe touch to mango, plum, and tropical fruit profiles.
-
Dairy Flavors: Provides the characteristic creamy and milky notes in butter, cheese, milk, and yogurt flavors.[1][8]
-
Bakery & Confectionery: Enhances vanilla profiles, adds a creamy note to caramel and toffee, and can be used in cookie and whipped cream accords.
Protocol 3.1: Incorporation and Evaluation in a Model Peach Flavor Base
This protocol details the process of incorporating γ-Caprolactone into a simple flavor base to evaluate its impact.
Objective: To assess the contribution of γ-Caprolactone to the authenticity and character of a peach flavor.
Materials:
-
γ-Caprolactone (98% purity or higher)[2]
-
Propylene Glycol (PG) or Ethanol (food grade)
-
Base Peach Accord (comprising key esters like ethyl acetate, isoamyl acetate, and aldehydes like C14 aldehyde)
-
Sugar-water solution (10% sucrose) for tasting
-
Glass beakers, pipettes, and amber glass storage bottles
Methodology:
-
Prepare Stock Solution: Create a 1% solution of γ-Caprolactone in Propylene Glycol. This is a critical step for accurate dosing and avoiding overpowering the base. The choice of PG as a solvent is due to its wide use and neutral sensory profile in flavor systems.
-
Formulation: Prepare two versions of the peach flavor:
-
Control: 99 parts Base Peach Accord + 1 part Propylene Glycol.
-
Test: 99 parts Base Peach Accord + 1 part of the 1% γ-Caprolactone stock solution.
-
-
Maturation: Allow both formulations to mature for at least 24 hours in sealed amber glass bottles at room temperature. This allows the components to equilibrate and the full character to develop.
-
Sensory Evaluation:
-
Add 0.1% of both the Control and Test flavors to separate batches of the 10% sugar-water solution.
-
Assemble a panel of at least three trained evaluators.
-
Conduct a blind or double-blind tasting, asking panelists to describe the aroma and taste differences, focusing on creaminess, ripeness, and overall authenticity.
-
-
Analysis: Compare the feedback. The expected outcome is that the Test sample will be described as "creamier," "juicier," "more ripe," and "more authentic" than the Control.
Applications in the Fragrance Industry
In perfumery, lactones like γ-Caprolactone are powerful modifiers used to add unique textures and effects. They are rarely the star but play a crucial supporting role.
Key Applications:
-
Floral Accords: Adds a natural, creamy, and petal-like texture to white florals such as jasmine, gardenia, tuberose, and magnolia.[9]
-
Fruity Accords: Provides a milky, fleshy nuance to fruit notes, especially peach, apricot, and coconut.
-
Woody & Oriental Fragrances: Imparts a milky, smooth character to sandalwood and can enhance the sweetness in amber or vanilla-centric compositions.[10]
-
Fixation: Due to its molecular structure and stability, it can contribute to the longevity of a fragrance, helping to anchor more volatile top notes.[11]
Protocol 4.1: Application in a Floral-Lactonic Fragrance Accord
This protocol demonstrates how to use γ-Caprolactone to modify a simple floral accord.
Objective: To transform a standard jasmine accord into a creamy, gardenia-like fragrance.
Materials:
-
γ-Caprolactone
-
Dipropylene Glycol (DPG) or Perfumer's Alcohol
-
Base Jasmine Accord (e.g., Benzyl Acetate, Hedione, Linalool)
-
Perfumer's scale (0.001g accuracy)
-
Glass vials, smelling strips
Methodology:
-
Prepare Stock Solution: Create a 10% solution of γ-Caprolactone in DPG. DPG is an excellent, low-odor solvent for fragrance applications.
-
Formulation: Prepare two fragrance concentrates:
-
Control Accord: 95 parts Base Jasmine Accord + 5 parts DPG.
-
Test Accord: 95 parts Base Jasmine Accord + 5 parts of the 10% γ-Caprolactone stock solution. (This results in a final concentration of 0.5% γ-Caprolactone in the accord).
-
-
Maturation: Allow both accords to macerate for 48-72 hours. This is crucial for the fragrance to settle and for any harsh notes to soften.
-
Olfactory Evaluation:
-
Dip separate, labeled smelling strips into the Control and Test accords.
-
Evaluate the strips at different intervals: immediately (top notes), after 15 minutes (heart notes), and after 2 hours (dry-down).
-
Note the differences in character. The Test accord is expected to be significantly creamier, with a fuller body and a character leaning more towards gardenia or jasmine absolute, compared to the sharper, fresher Control.
-
Synthesis Overview
For the research community, understanding the synthesis of γ-Caprolactone provides context for its purity and potential trace components. The primary industrial route is the Baeyer-Villiger oxidation of a cyclic ketone.[6] This reaction involves the oxidation of a ketone to an ester using a peroxyacid, which is a highly efficient method for producing lactones. Alternative biosynthetic routes are also being explored to produce "natural" versions of the molecule, which command a premium in the flavor industry.[12]
Safety & Handling Protocols
While γ-Caprolactone is widely used, proper handling is essential. It is classified as causing serious eye irritation.[13][14]
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles and chemical-resistant gloves.[2][13]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[13][14]
-
Handling: Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[13]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[13]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and dispose of it in an approved waste container.[14]
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[13][14]
-
Skin Contact: Wash with plenty of soap and water.[13]
-
Ingestion/Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[13]
References
- Benchchem. (n.d.). gamma-Caprolactone | 695-06-7.
- Sigma-Aldrich. (n.d.). g-Caprolactone 98 695-06-7.
- Smolecule. (n.d.). Buy gamma-Caprolactone | 695-06-7.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- CymitQuimica. (2024). Safety Data Sheet.
- Google Patents. (n.d.). US5266559A - Use of unsaturated macrocyclic lactones as perfuming ingredients.
- PubChem. (n.d.). delta-TETRADECALACTONE | C14H26O2 | CID 520296.
- MySkinRecipes. (n.d.). (Z)-6-(Pent-2-en-1-yl)tetrahydro-2H-pyran-2-one.
- Chemsrc. (2025). γ-Caprolactone | CAS#:695-06-7.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Scribd. (n.d.). LACTONES | PDF | Technology & Engineering.
- Made-in-China.com. (n.d.). Gamma Caprolactone CAS 695-06-7.
- MDPI. (n.d.). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide.
- Fraterworks. (2025). Understanding Lactones.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- FEMA. (n.d.). (±)-6-OCTYLTETRAHYDRO-2H-PYRAN-2-ONE | FEMA.
- EPO. (2020). 4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT.
- The Fragrance Conservatory. (n.d.). Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one.
- PubChem. (n.d.). 6-(4-Hepten-1-yl)tetrahydro-2H-pyran-2-one | C12H20O2 | CID 78122470.
- NIH. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans - PMC.
- The Perfumers Apprentice. (n.d.). Milk Lactone.
- The Good Scents Company. (n.d.). (R)-delta-octalactone (R)-tetrahydro-6-propyl-2H-pyran-2-one.
- ResearchGate. (n.d.). Lactones with a fragrance properties.
Sources
- 1. gamma-Caprolactone | 695-06-7 | Benchchem [benchchem.com]
- 2. g-Caprolactone 98 695-06-7 [sigmaaldrich.com]
- 3. delta-TETRADECALACTONE | C14H26O2 | CID 520296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. femaflavor.org [femaflavor.org]
- 5. 6-(4-Hepten-1-yl)tetrahydro-2H-pyran-2-one | C12H20O2 | CID 78122470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy gamma-Caprolactone | 695-06-7 [smolecule.com]
- 7. Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one | The Fragrance Conservatory [fragranceconservatory.com]
- 8. Gamma Caprolactone CAS 695-06-7 - 695-06-7 and CAS 695-06-7 [tzrunlong.en.made-in-china.com]
- 9. Perfumers Apprentice - Milk Lactone [shop.perfumersapprentice.com]
- 10. fraterworks.com [fraterworks.com]
- 11. (Z)-6-(Pent-2-en-1-yl)tetrahydro-2H-pyran-2-one [myskinrecipes.com]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols for 6-Ethyltetrahydro-2H-pyran-2-one as a Putative Insect Pheromone or Attractant
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Disclaimer: The following document provides a comprehensive framework for the investigation of 6-Ethyltetrahydro-2H-pyran-2-one as a potential insect attractant. As of the latest literature review, specific and conclusive evidence detailing its activity as a pheromone or attractant for particular insect species is limited. This guide is therefore intended to serve as a foundational resource, outlining the necessary experimental protocols to rigorously evaluate its potential and establish its efficacy.
Introduction: The Scientific Rationale
This compound (CAS No. 3301-90-4), a lactone derivative, has been noted in chemical databases for its potential application in agrochemicals, with some sources suggesting a role as a pheromone or attractant.[1] The pyran-2-one scaffold is prevalent in a variety of natural products with diverse biological activities. While concrete evidence for this specific compound is pending, its structural similarity to other known insect semiochemicals warrants a systematic investigation into its potential as a behavioral modifier in insects. This document provides the scientific and methodological framework for such an investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3301-90-4 | [2] |
| Molecular Formula | C₇H₁₂O₂ | [2] |
| Molecular Weight | 128.17 g/mol | [2] |
| Boiling Point | 215.23 °C | [2] |
| Melting Point | 21.31 °C | [2] |
Synthesis and Characterization of this compound
The availability of a high-purity standard is paramount for reliable bioassays. While several general synthetic routes to pyranones exist, a specific, detailed protocol for this compound is not widely published. A plausible approach involves the cyclization of a corresponding hydroxy acid.
Proposed Synthesis Pathway
A potential synthetic route could involve the reduction of a suitable keto-acid followed by acid-catalyzed lactonization. The following diagram illustrates a conceptual workflow for the synthesis and purification.
Caption: Conceptual workflow for synthesis and purification.
Protocol for Synthesis (Hypothetical)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting keto-acid in a suitable solvent (e.g., ethanol).
-
Reduction: Cool the solution in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with a weak acid and extract the product with an organic solvent (e.g., ethyl acetate).
-
Lactonization: Concentrate the organic phase and treat with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) with heating to induce cyclization.
-
Purification: Purify the crude product by column chromatography on silica gel.
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, particularly the lactone carbonyl.
Bioassays for Screening and Validation
A multi-tiered approach is essential to determine if this compound elicits a behavioral response in insects.
Electroantennography (EAG)
EAG is a crucial first step to determine if an insect's antennae can detect the compound. A positive EAG response indicates that the insect possesses olfactory receptors that bind to the molecule.
-
Insect Preparation: Immobilize an adult insect (e.g., a moth or beetle) and carefully excise an antenna. Mount the antenna between two electrodes using conductive gel.
-
Stimulus Preparation: Prepare serial dilutions of this compound in a high-purity solvent (e.g., hexane). Apply a known volume of each dilution to a filter paper strip.
-
Air Delivery: Insert the filter paper into a glass cartridge connected to a purified, humidified air stream directed at the antennal preparation.
-
Data Acquisition: Record the baseline electrical potential of the antenna. Deliver a puff of air carrying the test compound and record the resulting depolarization (the EAG response). Use a solvent blank as a negative control and a known pheromone for the test species as a positive control.
-
Analysis: Measure the amplitude of the EAG response for each concentration and compare it to the controls.
Caption: Workflow for Electroantennography (EAG) screening.
Behavioral Assays
If a positive EAG response is observed, the next step is to determine if the compound elicits a behavioral response.
This laboratory-based assay assesses an insect's preference for one of two odor sources.
-
Setup: A Y-shaped glass tube is used. Purified, humidified air is passed through two arms, one containing the test compound on filter paper and the other containing a solvent blank.
-
Insect Introduction: A single insect is introduced at the base of the Y-tube.
-
Observation: The insect is given a set amount of time to move upwind and choose one of the arms. Its choice and the time taken are recorded.
-
Data Analysis: A statistically significant preference for the arm with the test compound indicates attraction. A Chi-squared test is appropriate for analyzing the choice data.
Table 2: Hypothetical Y-Tube Olfactometer Results
| Treatment | Insects Choosing Treatment Arm | Insects Choosing Control Arm | Total Insects | P-value |
| This compound | 35 | 15 | 50 | <0.05 |
| Positive Control | 40 | 10 | 50 | <0.01 |
Field Trapping Protocols
Positive results from laboratory bioassays must be validated under field conditions to demonstrate practical utility.
Trap Design and Lure Preparation
-
Trap Selection: The choice of trap depends on the target insect. For many flying insects, sticky traps or funnel traps are effective.
-
Lure Formulation: The attractant needs to be released at a controlled rate. This is typically achieved by impregnating a rubber septum or other slow-release matrix with a solution of this compound in a suitable solvent.
Experimental Design
-
Site Selection: Choose a location where the target insect population is known to be present.
-
Trap Deployment: Set up a grid of traps. A randomized block design is recommended to account for spatial variability.
-
Treatments:
-
Traps baited with this compound.
-
Unbaited (control) traps.
-
(Optional) Traps with a known commercial lure for comparison.
-
-
Data Collection: Check traps at regular intervals (e.g., daily or weekly) and record the number of target and non-target insects captured.
-
Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the mean trap catches between treatments.
Caption: Logical flow for a field trapping experiment.
Conclusion and Future Directions
The protocols outlined in this document provide a rigorous and scientifically sound pathway for the evaluation of this compound as a potential insect attractant. While its role in this capacity is currently speculative, a systematic application of these methods will unequivocally determine its activity and potential for use in pest management strategies. Future research should focus on identifying the specific insect species that respond to this compound and optimizing lure formulations and trap designs for maximum efficacy.
References
Sources
Application Notes and Protocols: 6-Ethyltetrahydro-2H-pyran-2-one as a Pharmaceutical Building Block
Prepared by: Gemini, Senior Application Scientist
Introduction
The δ-lactone, or tetrahydropyran-2-one, is a recurring and valuable scaffold in the landscape of medicinal chemistry and natural products.[1] This six-membered cyclic ester is present in numerous biologically active compounds, including those with anticancer and antibiotic properties. Simple, chiral δ-lactones like 6-Ethyltetrahydro-2H-pyran-2-one serve as powerful and versatile building blocks in synthetic organic chemistry. Their primary utility lies in their ability to function as compact, stable, and often chiral precursors to linear 5-hydroxyheptanoic acid derivatives.
The true synthetic power of this compound is realized upon its reaction with nucleophiles. The ester linkage is susceptible to cleavage, leading to a ring-opening reaction that unmasks two distinct functional groups: a secondary alcohol at the C-5 position and a terminal carboxylic acid derivative. This transformation converts a simple, cyclic starting material into a bifunctional linear chain, ready for further elaboration into more complex pharmaceutical targets. The ethyl group at the C-6 position provides a degree of lipophilicity and, if the lactone is used in an enantiomerically pure form, introduces a key stereocenter.
This guide provides detailed application notes and protocols for the use of this compound as a foundational building block for researchers and scientists engaged in drug discovery and development.
Physicochemical Properties & Reactivity Profile
This compound is a stable, readily handleable organic molecule. Its core reactivity is dictated by the electrophilic nature of the ester carbonyl carbon. Nucleophilic attack at this site results in a tetrahedral intermediate that subsequently collapses, cleaving the C-O bond and opening the ring. This predictable reactivity is the cornerstone of its application as a building block.
| Property | Value | Source |
| Chemical Formula | C₇H₁₂O₂ | [2] |
| Molar Mass | 128.17 g/mol | [2] |
| CAS Number | 3301-90-4 | [2] |
| Synonyms | 5-Hydroxyheptanoic acid lactone, δ-Heptalactone | [2] |
| Storage | 2-8°C | [2] |
Core Reactivity: Nucleophilic Ring-Opening
The fundamental transformation of this compound involves nucleophilic acyl substitution, leading to ring-opening. This can be catalyzed by either acid or base. The general mechanism provides a reliable pathway to a variety of 5-hydroxyheptanoic acid derivatives.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 6-Ethyltetrahydro-2H-pyran-2-one Synthesis
Welcome to the technical support center dedicated to the synthesis of 6-Ethyltetrahydro-2H-pyran-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and to provide actionable insights for optimizing reaction yields. This guide is structured to provide both high-level FAQs and in-depth troubleshooting for specific experimental issues.
Frequently Asked Questions (FAQs)
1. What are the primary synthetic routes to this compound?
The most common and industrially relevant method for synthesizing δ-lactones like this compound is the Baeyer-Villiger oxidation of the corresponding cyclic ketone, in this case, 2-ethylcyclopentanone.[1][2][3] This reaction utilizes a peroxyacid or a peroxide as an oxidant to insert an oxygen atom into the carbon-carbon bond adjacent to the carbonyl group, forming the lactone.[1] Another, though often less direct, approach is the intramolecular esterification (lactonization) of a corresponding 5-hydroxyheptanoic acid.[4][5]
2. My yield of this compound is consistently low. What are the initial points of investigation?
Low yields can often be attributed to several key factors:
-
Incomplete conversion of the starting material: This could be due to insufficient reaction time, inadequate temperature, or a suboptimal catalyst/oxidant concentration.
-
Formation of side products: Over-oxidation, hydrolysis of the lactone, or polymerization can significantly reduce the yield of the desired product.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst are all critical parameters that need to be optimized for this specific transformation.
-
Inefficient purification: The desired lactone may be lost during the workup and purification steps.
A systematic approach to troubleshooting, starting with the analysis of the crude reaction mixture by techniques like TLC, GC-MS, or NMR, is crucial to identify the root cause.
3. Which analytical techniques are most suitable for monitoring the reaction progress and purity of this compound?
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively monitor the disappearance of the starting ketone and the appearance of the lactone product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of the starting material and the formation of the product and any volatile byproducts. The mass spectrum can confirm the identity of the desired lactone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation and purity assessment of the final product. Specific shifts will confirm the lactone ring structure.
Troubleshooting Guide: Baeyer-Villiger Oxidation of 2-Ethylcyclopentanone
This section provides a detailed breakdown of common issues, their probable causes, and recommended solutions for the Baeyer-Villiger oxidation route to this compound.
Issue 1: Low Conversion of 2-Ethylcyclopentanone
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Reactivity of Oxidant | Switch to a more potent peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid.[3] | The reactivity of peroxyacids varies, and a more electron-deficient peroxyacid will be a stronger oxidant, facilitating the attack on the carbonyl carbon. |
| Inadequate Catalyst Activity (if using a catalytic system with H₂O₂) | Ensure the catalyst (e.g., a Lewis acid like a stannosilicate or a transition metal complex) is of high purity and has not been deactivated.[1][6] Consider increasing the catalyst loading. | Lewis acids activate the carbonyl group towards nucleophilic attack by the peroxide.[7] Transition metal catalysts can facilitate the reaction through different mechanistic pathways.[6] Catalyst poisoning by impurities can halt the reaction. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). | The rate of most chemical reactions increases with temperature. However, excessive heat can lead to side reactions, so careful optimization is necessary. |
| Insufficient Reaction Time | Monitor the reaction progress closely using TLC or GC. Extend the reaction time until the starting material is consumed. | The Baeyer-Villiger oxidation can sometimes be slow, and premature quenching of the reaction will naturally lead to low conversion. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution | Scientific Rationale |
| Over-oxidation to Carboxylic Acid | Use a milder oxidant or stoichiometric amounts of the oxidant. The use of buffered conditions can also suppress acid-catalyzed side reactions.[8] | Highly reactive oxidants can lead to the cleavage of the resulting lactone to form the corresponding hydroxy acid, which may be further oxidized. |
| Hydrolysis of the Lactone | Ensure anhydrous reaction conditions and perform an aqueous workup at low temperatures with a mild base (e.g., sodium bicarbonate solution) to neutralize acidic byproducts.[9][10] | Lactones are susceptible to hydrolysis, especially under acidic or basic conditions, which opens the ring to form the corresponding hydroxy acid. |
| Polymerization of the Lactone | Avoid high temperatures during the reaction and purification steps. Distillation should be performed under reduced pressure.[11] | Lactones, particularly strained or activated ones, can undergo ring-opening polymerization, which is often catalyzed by acid or base and accelerated by heat. |
| Formation of Regioisomeric Lactone | The migratory aptitude in the Baeyer-Villiger reaction generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[2][8][12] For 2-ethylcyclopentanone, the more substituted carbon (the one bearing the ethyl group) is expected to migrate, leading to this compound. If the other regioisomer is observed, it may indicate unusual electronic or steric effects. Re-evaluation of the reaction conditions (catalyst, solvent) may be necessary. | The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative ability of the groups attached to the carbonyl to migrate. The group that can better stabilize a positive charge during the transition state will preferentially migrate.[2] |
Experimental Protocols
Protocol 1: Baeyer-Villiger Oxidation using m-CPBA
This protocol outlines a standard procedure for the synthesis of this compound using a common and effective peroxyacid.
Materials:
-
2-Ethylcyclopentanone
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-ethylcyclopentanone (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2-3 times to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Protocol 2: Purification of this compound
This protocol provides a general workflow for the purification of the synthesized lactone.
Caption: General purification workflow for this compound.
Data Presentation
Table 1: Comparison of Common Oxidants for Baeyer-Villiger Oxidation
| Oxidant | Typical Reaction Conditions | Advantages | Disadvantages |
| m-CPBA | DCM, 0 °C to rt | High reactivity and selectivity.[2][13] | Solid, can be shock-sensitive; acidic byproduct requires removal. |
| Peracetic Acid | Acetic acid, rt | Relatively inexpensive. | Can be explosive in high concentrations; corrosive. |
| Trifluoroperacetic Acid | Buffered DCM, 0 °C | Highly reactive, good for less reactive ketones. | Must be prepared in situ; highly corrosive. |
| Hydrogen Peroxide (with catalyst) | Various solvents, rt to elevated temp. | "Green" oxidant, water is the only byproduct.[6][7] | Requires a catalyst; can be slower than peroxyacids.[14] |
Visualization of Key Processes
Baeyer-Villiger Oxidation Mechanism
The following diagram illustrates the accepted mechanism for the Baeyer-Villiger oxidation, highlighting the key Criegee intermediate.
Caption: Mechanism of the Baeyer-Villiger oxidation.
References
-
Wikipedia. Baeyer–Villiger oxidation. [Link]
-
Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]
-
Strukul, G. (1998). Transition Metal Catalysis in the Baeyer-Villiger Oxidation of Ketones. Angewandte Chemie International Edition, 37(9), 1198-1209. [Link]
-
Hamlin, T. A., et al. (2015). A Nonenzymatic Acid/Peracid Catalytic Cycle for the Baeyer-Villiger Oxidation. Journal of the American Chemical Society, 137(1), 321-327. [Link]
-
Trost, B. M., & Chisholm, J. D. (2002). An Acid-Catalyzed Macrolactonization Protocol. Organic Letters, 4(21), 3743-3745. [Link]
- Jansen, J. E., & Roha, M. E. (1956). U.S. Patent No. 2,759,003. U.S.
-
Chen, K., et al. (2020). Lactonization as a general route to β-C(sp3)–H functionalization. Nature, 583(7814), 78-84. [Link]
-
Chen, J., et al. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Catalysts, 12(12), 1603. [Link]
- Toray Industries, Inc. (1976). U.S. Patent No. 3,953,472. U.S.
-
Chadni, M., et al. (2021). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Molecules, 26(16), 4945. [Link]
-
Szymańska, K., et al. (2022). Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. International Journal of Molecular Sciences, 23(19), 11145. [Link]
-
ACS Publications. (2025). C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones. ACS Catalysis. [Link]
-
Serrano, E., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Journal of the American Chemical Society, 144(42), 19475-19483. [Link]
-
Wang, Y., Tennyson, R. L., & Romo, D. (2004). β-Lactones: Intermediates for Natural Product Total Synthesis and New Transformations. Heterocycles, 64, 605-658. [Link]
-
TutorChase. How do you synthesise a lactone from a hydroxy acid? [Link]
-
Organic Chemistry Portal. Lactone synthesis. [Link]
-
Pearson. Baeyer-Villiger Oxidation: Videos & Practice Problems. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in catalytic synthesis of medium-ring lactones and their derivatives. Catalysis Science & Technology. [Link]
-
Chemistry Steps. Baeyer-Villiger Oxidation. [Link]
-
NROChemistry. Baeyer-Villiger oxidation: Mechanism & Examples. [Link]
-
Wipf Group. (2006). Bayer-Villiger Oxidations. [Link]
Sources
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tutorchase.com [tutorchase.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Transition Metal Catalysis in the Baeyer-Villiger Oxidation of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. US2759003A - Purification of beta-lactones by aqueous alkali extraction - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 13. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. A Nonenzymatic Acid/Peracid Catalytic Cycle for the Baeyer-Villiger Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges in δ-Lactone Synthesis
Welcome to the technical support center dedicated to the synthesis of δ-lactones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable six-membered cyclic esters. δ-Lactones are prevalent scaffolds in numerous natural products and pharmaceuticals, and their synthesis, while conceptually straightforward, is often fraught with practical challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to help you optimize your reaction conditions, improve yields, and achieve your target molecules with greater efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing δ-lactones, and how do I choose the right one?
The selection of a synthetic route is dictated by the structure of the target lactone and the availability of starting materials. The three most prevalent methods are:
-
Baeyer-Villiger (BV) Oxidation: This classic reaction oxidizes a cyclic ketone (e.g., a cyclopentanone derivative) to the corresponding lactone using a peroxy acid or peroxide. It is an excellent choice when the requisite cyclic ketone is readily accessible.[1][2][3]
-
Intramolecular Esterification (Lactonization): This method involves the cyclization of a 5-hydroxy carboxylic acid. It is a versatile approach that can be promoted by acid catalysis (Fischer esterification) or powerful coupling agents, making it suitable for complex substrates.[4][5][6][7]
-
Ring-Closing Metathesis (RCM): RCM utilizes an olefin metathesis catalyst (e.g., Grubbs catalyst) to cyclize a diene-containing ester precursor. This is the premier method for synthesizing unsaturated δ-lactones.[8][9]
The following decision workflow can guide your selection:
Caption: Decision workflow for selecting a δ-lactone synthesis method.
Q2: My δ-lactone yield is consistently low. What general factors should I investigate first?
Low yields are a common frustration. Before delving into method-specific issues, consider these general culprits:
-
Purity of Starting Materials: Impurities in your starting materials can inhibit catalysts, participate in side reactions, or complicate purification. Always ensure the purity of your substrates and reagents.[10][11][12][13][14]
-
Reaction Monitoring: A reaction may not be running to completion. Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of the product.
-
Product Degradation: δ-Lactones can be susceptible to hydrolysis, particularly under acidic or basic workup and purification conditions. Neutralize reaction mixtures carefully and consider using buffered solutions.
-
Purification Losses: Significant product loss can occur during aqueous workups (if the lactone has some water solubility) and chromatography. Optimize your extraction and chromatography protocols to minimize these losses.
Troubleshooting Guide: Method-Specific Challenges
This section addresses problems you might encounter with specific synthetic methods.
Method 1: Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful tool, but its success hinges on controlling the regioselectivity of oxygen insertion.
Caption: Simplified workflow of the Baeyer-Villiger oxidation.
Q: I'm getting a mixture of regioisomers from my unsymmetrical cyclic ketone. How can I improve the selectivity?
A: This is a classic Baeyer-Villiger challenge. The regioselectivity is determined by the "migratory aptitude" of the two carbon atoms adjacent to the carbonyl. The group that can better stabilize a partial positive charge in the transition state will preferentially migrate.[3][15][16][17][18]
Migratory Aptitude Order: Tertiary alkyl > Cyclohexyl > Secondary alkyl > Phenyl > Primary alkyl > Methyl
Troubleshooting Steps:
-
Analyze Your Substrate: Identify the two alpha-carbons to the carbonyl. The more substituted carbon will typically migrate. For example, in the oxidation of 2-methylcyclopentanone, the tertiary carbon has a higher migratory aptitude than the secondary methylene carbon, leading to oxygen insertion on the more substituted side.
-
Electronic Effects: Electron-donating groups on a phenyl substituent will increase its migratory aptitude, while electron-withdrawing groups will decrease it.[15]
-
Consider Biocatalysis: If chemical methods fail to provide the desired regioselectivity, consider using a Baeyer-Villiger monooxygenase (BVMO) enzyme. These enzymes can exhibit exquisite regioselectivity that is often complementary to chemical methods.[19][20]
| Migrating Group | Relative Migratory Aptitude | Expected Outcome |
| Tertiary Alkyl | Highest | Preferential Migration |
| Secondary Alkyl | High | Migrates over Primary/Methyl |
| Phenyl | Medium | Migration influenced by substituents |
| Primary Alkyl | Low | Migrates only if other options are less favorable |
| Methyl | Lowest | Least likely to migrate |
| Caption: Table summarizing migratory aptitude in Baeyer-Villiger oxidation. |
Q: The reaction is sluggish and gives a low conversion of my ketone. What can I do?
A: Low conversion can stem from several factors related to the reagents and reaction conditions.
-
Oxidant Activity: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time. Use a fresh bottle or titrate an older batch to determine its active oxygen content.
-
Insufficient Oxidant: Ensure you are using at least a stoichiometric amount of the oxidant. An excess (1.1-1.5 equivalents) is often beneficial for driving the reaction to completion.
-
Temperature: While many BV oxidations proceed at room temperature, some substrates require gentle heating. Monitor the reaction closely, as higher temperatures can also lead to decomposition.
-
Solvent Choice: Dichloromethane (DCM) and chloroform are common solvents. Ensure they are anhydrous, as water can react with the peroxy acid.
Method 2: Intramolecular Esterification (Lactonization)
The direct cyclization of 5-hydroxy carboxylic acids is a fundamental route to δ-lactones. However, achieving high yields, especially for larger rings (macrolactonization), requires overcoming the entropic barrier and avoiding intermolecular polymerization.
Q: My lactonization is resulting in low yields and significant amounts of oligomers. How can I favor the intramolecular reaction?
A: The formation of dimers and polymers is a common side reaction in lactonization. The key is to promote the intramolecular cyclization over the intermolecular reaction.
Troubleshooting Steps:
-
High Dilution Conditions: This is the most critical factor. By performing the reaction at a very low concentration (typically 0.001–0.05 M), you decrease the probability of two molecules reacting with each other. A syringe pump for the slow addition of the substrate to the reaction vessel is highly recommended for macrolactonizations.[21][22]
-
Use a Powerful Coupling Agent: For anything other than the simplest δ-lactones, acid catalysis (Fischer esterification) is often insufficient.[4][6] Modern macrolactonization methods employ highly effective coupling agents.
-
Yamaguchi Esterification: Uses 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride, which then cyclizes in the presence of 4-(dimethylamino)pyridine (DMAP).[22][23][24][25][26][27]
-
Shiina Macrolactonization: Employs an aromatic carboxylic acid anhydride (like 2-methyl-6-nitrobenzoic anhydride, or MNBA) promoted by a Lewis acid or nucleophilic catalyst.[21][22][28]
-
Detailed Protocol: Yamaguchi Macrolactonization [22][24][27]
-
Dissolve the 5-hydroxy carboxylic acid (1.0 eq) in anhydrous toluene (to achieve a final concentration of ~0.01 M).
-
Add triethylamine (1.1 eq) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.1 eq).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours to form the mixed anhydride.
-
In a separate flask, prepare a solution of DMAP (4.0 eq) in a large volume of anhydrous toluene.
-
Using a syringe pump, add the mixed anhydride solution to the refluxing DMAP solution over several hours.
-
After the addition is complete, continue to reflux the mixture until TLC or LC-MS analysis indicates the consumption of the mixed anhydride.
-
Cool the reaction mixture, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Method 3: Ring-Closing Metathesis (RCM)
RCM is a robust method for forming unsaturated rings, but its success depends on the choice of catalyst and careful control of reaction conditions to avoid side reactions.
Caption: Simplified workflow of Ring-Closing Metathesis.
Q: My RCM reaction is producing a significant amount of oligomers/dimers instead of the desired δ-lactone.
A: Similar to lactonization, oligomerization is a competing intermolecular reaction.
Troubleshooting Steps:
-
Concentration: As with lactonization, running the reaction at high dilution (0.001–0.05 M) is crucial to favor the intramolecular pathway.[29]
-
Catalyst Choice: The choice of Grubbs catalyst is critical.
-
First-Generation Grubbs Catalyst (G-I): Generally less active but can be advantageous for substrates prone to oligomerization as it allows for slower, more controlled cyclization.[10][30]
-
Second-Generation Grubbs Catalyst (G-II): More active and tolerant of a wider range of functional groups. Its higher activity can sometimes lead to increased oligomerization if the concentration is not sufficiently low.[10][11]
-
Hoveyda-Grubbs Catalysts: These offer increased stability and are often a good choice for achieving high turnovers.[12][14]
-
-
Temperature: Lowering the reaction temperature can sometimes favor the desired intramolecular cyclization by reducing the rate of competing intermolecular reactions.
Q: I am having trouble controlling the E/Z selectivity of the double bond in my unsaturated δ-lactone.
A: Controlling the stereochemistry of the newly formed double bond is a significant challenge in RCM.
-
General Trend: For many medium-sized rings, a mixture of E and Z isomers is often obtained, with the thermodynamic equilibrium favoring the E isomer.
-
Catalyst Control: Specialized catalysts have been developed to favor the formation of Z-alkenes. For example, ruthenium-based catalysts with specific N-heterocyclic carbene (NHC) ligands can provide high Z-selectivity. Conversely, certain molybdenum-based catalysts can favor the E-isomer.[31]
-
Ethylene Atmosphere: Performing the reaction under an atmosphere of ethylene can sometimes influence the E/Z selectivity by promoting a cross-metathesis/ring-closing sequence that favors the endo-product with high E-selectivity.[32]
| Catalyst Type | General Application | Selectivity |
| Grubbs I | General purpose, good for less demanding substrates | Often gives E/Z mixtures |
| Grubbs II | Higher activity, broad functional group tolerance | Often gives E/Z mixtures |
| Hoveyda-Grubbs II | High stability, good for challenging substrates | Often gives E/Z mixtures |
| Z-Selective Catalysts | For targeted synthesis of Z-alkenes | High Z-selectivity |
| E-Selective Catalysts | For targeted synthesis of E-alkenes | High E-selectivity |
| Caption: General guide for Grubbs catalyst selection in RCM. |
References
-
Kroutil, W., et al. (n.d.). Biocatalytic synthesis of lactones and lactams. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. [Link]
-
Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. [Link]
-
Rzepa, H. (n.d.). The mechanism of the Baeyer-Villiger rearrangement. Henry Rzepa's Blog. [Link]
-
Wikipedia. (n.d.). Shiina macrolactonization. [Link]
-
iSm2. (n.d.). Macrolactonization in the Total Synthesis of Natural Products. [Link]
-
Química Orgánica. (2017). Yamaguchi (macrolactonization). [Link]
-
Li, X. (n.d.). Modern Macrolactonization Techniques. [Link]
-
SigutLabs. (2023). Yamaguchi reagent – Reagent of the month June. [Link]
-
Podgórski, M., et al. (n.d.). New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity. PMC. [Link]
-
Aird, J. I., et al. (2007). An Evans-Tishchenko-Ring-Closing Metathesis Approach to Medium-Ring Lactones. Organic Letters. [Link]
-
Shiina, I., et al. (2004). An Effective Use of Benzoic Anhydride and Its Derivatives for the Synthesis of Carboxylic Esters and Lactones: A Powerful and Convenient Mixed Anhydride Method Promoted by Basic Catalysts. The Journal of Organic Chemistry. [Link]
-
Chem-Station. (2014). Yamaguchi Macrolactonization. [Link]
-
Demeke, D., et al. (n.d.). Radicals in natural product synthesis. PMC. [Link]
-
Hansen, E. C., & Lee, D. (2004). Ring closing enyne metathesis: control over mode selectivity and stereoselectivity. Journal of the American Chemical Society. [Link]
-
Majhi, S. (2021). Macrolactonization using Yamaguchi method. ResearchGate. [Link]
-
Khan, I., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. NIH. [Link]
-
Ramprasad, B., et al. (2023). One‐Pot Synthesis of Depolymerizable δ‐Lactone Based Vitrimers. [Link]
-
Chemistry LibreTexts. (2023). Baeyer-Villiger oxidation. [Link]
-
JoVE. (2023). Reactions of Aldehydes and Ketones: Baeyer–Villiger Oxidation. [Link]
-
O'Brien, R. V., et al. (n.d.). Kinetically E-Selective Macrocyclic Ring-Closing Metathesis. PMC. [Link]
-
ResearchGate. (2005). Synthesis of α,β-Unsaturated 4,5-Disubstituted γ-Lactones via Ring-Closing Metathesis Catalyzed by the First-Generation Grubbs' Catalyst. [Link]
-
ResearchGate. (2000). Ring‐Closing Alkyne Metathesis: Application to the Stereoselective Total Synthesis of Prostaglandin E2‐1,15‐Lactone. [Link]
-
ResearchGate. (2008). Efficient and flexible synthesis of chiral γ- And δ-lactones. [Link]
-
Wikipedia. (n.d.). Radical cyclization. [Link]
- Google Patents. (n.d.). Method for synthesizing β-lactones and alkenes.
-
Chemistry LibreTexts. (2023). 4: Radical Reactions. [Link]
-
NIH Public Access. (n.d.). [No Title Found]. [Link]
-
YouTube. (2018). Regioselectivity of the Baeyer-Villiger oxidation. [Link]
-
ChemRxiv. (n.d.). Organic Dye Photocatalyzed Synthesis of Functionalized Lactones and Lactams via a Cyclization-Alkynylation Cascade. [Link]
-
Wikipedia. (n.d.). Grubbs catalyst. [Link]
-
Organic Chemistry Portal. (n.d.). Olefin Metathesis Grubbs Reaction. [Link]
-
MDPI. (2022). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. [Link]
-
Beilstein Journals. (n.d.). Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. [Link]
-
Khan Academy. (n.d.). Preparation of esters via Fischer esterification. [Link]
-
YouTube. (2014). Intramolecular Fischer Esterificiation. [Link]
-
ResearchGate. (2023). The oxidative cyclization processes for lactone synthesis. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
Reddit. (2024). Esterification not Working (Separation). [Link]
-
YouTube. (2020). The Intramolecular Fischer Esterification. [Link]
-
ACS Publications. (2024). Anionic Conjugate Addition Oligomerization of Carbon Dioxide/Butadiene Derived Lactones. [Link]
-
PubMed. (2016). Synthesis and mode of action of oligomeric sesquiterpene lactones. [Link]
-
MDPI. (2019). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. [Link]
Sources
- 1. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 2. studypool.com [studypool.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 11. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 12. React App [pmc.umicore.com]
- 13. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [mdpi.com]
- 14. BJOC - Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors [beilstein-journals.org]
- 15. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Video: Reactions of Aldehydes and Ketones: Baeyer–Villiger Oxidation [jove.com]
- 18. m.youtube.com [m.youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Yamaguchi (macrolactonization) [quimicaorganica.org]
- 24. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 25. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 26. researchgate.net [researchgate.net]
- 27. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 29. Anionic Conjugate Addition Oligomerization of Carbon Dioxide/Butadiene Derived Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Kinetically E-Selective Macrocyclic Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Ring closing enyne metathesis: control over mode selectivity and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Ethyltetrahydro-2H-pyran-2-one
Welcome to the technical support center for the purification of 6-Ethyltetrahydro-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this δ-lactone. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound, offering step-by-step solutions and the rationale behind them.
Issue 1: Low Purity After Distillation
Q: I've performed a vacuum distillation of my crude this compound, but the resulting purity is lower than expected. What could be the cause and how can I improve it?
A: Low purity after distillation is a common issue and can stem from several factors. The key is to understand the potential impurities and how they behave under distillation conditions.
Potential Causes & Solutions:
-
Co-distillation with Impurities of Similar Boiling Points:
-
Explanation: The most likely culprits are unreacted starting materials or byproducts with boiling points close to that of your target lactone. For instance, if the synthesis involves the cyclization of a hydroxy acid, residual starting material or oligomers might be present.
-
Solution 1: Fractional Distillation: A simple distillation may not be sufficient to separate compounds with close boiling points. Employing a fractional distillation column (e.g., a Vigreux or packed column) increases the number of theoretical plates, enhancing separation efficiency.
-
Solution 2: Azeotropic Distillation: In some cases, adding a suitable solvent (an azeotrope-former) can alter the relative volatilities of the components, allowing for a cleaner separation. This is a more advanced technique and requires careful selection of the azeotroping agent.
-
-
Thermal Decomposition:
-
Explanation: Lactones can be susceptible to thermal degradation, especially at elevated temperatures.[1] Prolonged heating during distillation can lead to ring-opening or other decomposition pathways, generating new impurities.
-
Solution: High Vacuum Distillation: Lowering the pressure of the system will decrease the boiling point of the lactone, allowing for distillation at a lower temperature and minimizing thermal stress on the molecule. Aim for the lowest stable vacuum your equipment can achieve.
-
-
Presence of Non-Volatile Impurities:
-
Explanation: If your crude mixture contains non-volatile impurities (e.g., salts, polymers), they can sometimes be carried over mechanically in the vapor stream, a phenomenon known as "bumping" or "splashing."
-
Solution: Proper Distillation Technique: Ensure smooth boiling by using a magnetic stir bar or boiling chips. Do not overfill the distillation flask (a good rule of thumb is to fill it to no more than two-thirds of its capacity). A Claisen adapter can also help to prevent splashing.
-
Issue 2: Product "Oiling Out" During Recrystallization
Q: I'm attempting to recrystallize this compound, but it separates as an oil instead of forming crystals. What's going wrong?
A: "Oiling out" is a frustrating but common problem in recrystallization. It occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase rather than forming a crystal lattice.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice:
-
Explanation: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble even at low temperatures, it will not crystallize.
-
Solution: Solvent Screening: Experiment with different solvents or solvent mixtures. For a lactone like this compound, consider solvents such as hexane, heptane, diethyl ether, or mixtures of these with a more polar solvent like ethyl acetate. The goal is to find a system where the compound is sparingly soluble at room temperature but readily dissolves when heated.
-
-
Cooling Rate is Too Fast:
-
Explanation: Rapid cooling does not allow sufficient time for the molecules to orient themselves into an ordered crystal lattice, favoring the formation of an amorphous oil.
-
Solution: Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool gradually can promote the formation of larger, purer crystals. Once at room temperature, the flask can be moved to a refrigerator or ice bath to maximize yield.
-
-
Presence of Impurities:
-
Explanation: Impurities can interfere with crystal lattice formation, acting as "crystal poisons."
-
Solution: Pre-purification: If the crude material is highly impure, a preliminary purification step, such as a quick filtration through a plug of silica gel, might be necessary to remove the impurities that are inhibiting crystallization.
-
Issue 3: Incomplete Separation on Silica Gel Chromatography
Q: I'm using column chromatography to purify my lactone, but I'm getting poor separation between my product and a closely eluting impurity. How can I improve the resolution?
A: Achieving good separation in column chromatography is a matter of optimizing several parameters. For lactones, which are moderately polar, the choice of the mobile phase is critical.
Potential Causes & Solutions:
-
Incorrect Mobile Phase Polarity:
-
Explanation: If the eluent is too polar, both the product and the impurity will travel quickly down the column with little interaction with the stationary phase, resulting in poor separation. If the eluent is not polar enough, the compounds may not move at all.
-
Solution: TLC Optimization: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound. A common starting point for lactones is a mixture of hexanes and ethyl acetate.[2][3] Systematically vary the ratio of these solvents to achieve the best separation between your product and the impurity on the TLC plate.
-
-
Column Overloading:
-
Explanation: Applying too much crude material to the column will lead to broad, overlapping bands and poor separation.
-
Solution: Proper Loading: As a general guideline, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, use a lower ratio. The sample should be loaded onto the column in the smallest possible volume of solvent.
-
-
Poor Column Packing:
-
Explanation: An improperly packed column with channels or cracks will lead to an uneven solvent front and poor separation.
-
Solution: Careful Packing: Pack the column using a slurry method to ensure a uniform and tightly packed stationary phase. Gently tap the column as you pack to dislodge any air bubbles.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurities will largely depend on the synthetic route.[4] However, some common possibilities include:
-
Unreacted Starting Materials: For example, the corresponding hydroxy acid if the synthesis involves an intramolecular esterification.
-
Byproducts: These can include isomers, over-oxidation products, or products from side reactions.
-
Solvents: Residual solvents from the reaction or workup can be carried through.
-
Reagents: Traces of catalysts or other reagents used in the synthesis may be present.
Q2: Can I use activated charcoal to decolorize my crude this compound?
A2: Yes, activated charcoal can be an effective method for removing colored impurities.[5] However, it should be used judiciously as it can also adsorb your product, leading to a lower yield. It is best used during recrystallization. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[5]
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with those of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying non-volatile impurities.
Q4: Is this compound prone to hydrolysis?
A4: Like other esters, lactones can undergo hydrolysis to the corresponding hydroxy acid, particularly in the presence of strong acids or bases and water.[7] While δ-lactones are generally more stable than smaller ring lactones, it is advisable to avoid prolonged exposure to harsh acidic or basic conditions during workup and purification to prevent ring-opening.[7]
Q5: What are the typical physical properties of this compound?
A5: this compound is a cyclic compound with the molecular formula C7H12O2.[4][8] It is a lactone, specifically a tetrahydropyran derivative.[4] While specific experimental values for boiling point and other physical properties can vary, it is a liquid at room temperature.[9]
Section 3: Experimental Protocols & Data
Protocol 1: Optimized Fractional Vacuum Distillation
This protocol is designed for the purification of this compound on a laboratory scale, assuming the presence of impurities with boiling points close to the product.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a vacuum-jacketed distillation head, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Charging the Flask: Charge the round-bottom distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Initiating Vacuum: Begin stirring and slowly evacuate the system to the desired pressure.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions: Collect a small forerun fraction, which may contain lower-boiling impurities. Then, carefully collect the main fraction at the expected boiling point of this compound under the applied vacuum. Monitor the head temperature; a stable temperature indicates a pure fraction is being collected.
-
Termination: Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential decomposition of the residue.
-
Analysis: Analyze the collected fractions for purity using GC-MS or NMR.
Data Summary: Solvent Systems for Chromatography
The following table provides starting points for developing a solvent system for the chromatographic purification of this compound on silica gel.
| Solvent System (Hexane:Ethyl Acetate) | Typical Rf Range | Application Notes |
| 95:5 | 0.6 - 0.8 | Useful for eluting non-polar impurities. |
| 90:10 | 0.4 - 0.6 | A good starting point for eluting the product. |
| 80:20 | 0.2 - 0.4 | May be necessary if the product is co-eluting with less polar impurities. |
| 70:30 | < 0.2 | Useful for eluting more polar impurities after the product has been collected. |
Note: These are general guidelines. The optimal solvent system will depend on the specific impurities present in your crude mixture and should be determined by TLC analysis.
Section 4: Visualizing Purification Workflows
Diagram 1: General Purification Strategy
This diagram illustrates a typical workflow for the purification of this compound, starting from a crude reaction mixture.
Caption: A decision-making workflow for purifying this compound.
Diagram 2: Troubleshooting Chromatography
This flowchart provides a logical sequence for troubleshooting poor separation in column chromatography.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound (EVT-293993) | 3301-90-4 [evitachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 7. Lactone - Wikipedia [en.wikipedia.org]
- 8. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 9. 2H-Pyran-2-one, 6-butyltetrahydro- | CymitQuimica [cymitquimica.com]
Technical Support Center: Formation of Tetrahydropyran Rings
Welcome to the Technical Support Center for Tetrahydropyran (THP) Ring Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this prevalent heterocyclic motif. Here, we move beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common side reactions and optimizing your synthetic strategy. Our approach is rooted in a deep understanding of reaction mechanisms, enabling you to not just follow steps, but to make informed decisions in your experimental design.
Section 1: Intramolecular Williamson Ether Synthesis
The intramolecular Williamson ether synthesis is a fundamental method for forming THP rings, involving the cyclization of a haloalcohol. While straightforward in principle, this SN2 reaction is often plagued by a competing elimination (E2) pathway, leading to undesired alkene byproducts and reduced yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My intramolecular Williamson ether synthesis is producing a significant amount of an alkene byproduct and very little of the desired tetrahydropyran. What is causing this and how can I fix it?
A1: The formation of an alkene is a classic sign that the E2 elimination pathway is outcompeting the desired SN2 cyclization.[1][2] This is typically promoted by steric hindrance at the reaction center and the basicity of the alkoxide. Here’s a systematic approach to favor the SN2 pathway:
-
Substrate Design: The SN2 reaction is highly sensitive to steric hindrance. Ensure your leaving group (halide or sulfonate) is on a primary carbon if possible. If you are starting with a secondary halide, expect some elimination. Tertiary halides will almost exclusively yield the elimination product.[1]
-
Choice of Base: While a strong base is needed to deprotonate the alcohol to form the nucleophilic alkoxide, a very strong, bulky base can preferentially act as a base for elimination rather than as a nucleophile for substitution. Consider using a less sterically demanding base like sodium hydride (NaH) or potassium hydride (KH), which are excellent choices for generating the alkoxide.[3]
-
Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, lowering the reaction temperature will favor the SN2 pathway. A typical temperature range for Williamson ether synthesis is 50-100 °C, but if you are observing significant elimination, try running the reaction at a lower temperature.
-
Solvent Selection: Polar aprotic solvents such as THF, DMF, or DMSO are generally preferred for SN2 reactions as they solvate the cation of the base, leaving the alkoxide more nucleophilic.[3]
Troubleshooting Workflow: Minimizing E2 Elimination
Caption: Troubleshooting workflow for minimizing E2 elimination.
Detailed Protocol to Minimize E2 Elimination
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the haloalcohol (1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (or DMF) to achieve a concentration of 0.1 M.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 2: Prins Cyclization
The Prins cyclization is a powerful and convergent method for the synthesis of substituted tetrahydropyrans from homoallylic alcohols and aldehydes. The reaction proceeds via an oxocarbenium ion intermediate and is typically catalyzed by a Brønsted or Lewis acid. A major challenge in this reaction is the potential for loss of stereochemical integrity through a competing 2-oxonia-Cope rearrangement, which can lead to racemization or the formation of undesired diastereomers.[4][5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
Q2: My Prins cyclization is resulting in a racemic or diastereomeric mixture of the tetrahydropyran product. What is happening and how can I improve the stereoselectivity?
A2: The loss of stereocontrol in a Prins cyclization is often due to a reversible 2-oxonia-Cope rearrangement of the key oxocarbenium ion intermediate.[4][5] This rearrangement can scramble the stereochemistry of the starting homoallylic alcohol. Here’s how to address this issue:
-
Choice of Lewis Acid: The rate of the desired Prins cyclization versus the competing oxonia-Cope rearrangement is highly dependent on the Lewis acid catalyst. Stronger Lewis acids can accelerate the cyclization, minimizing the time for the rearrangement to occur. For example, SnBr4 has been shown to be more effective at preserving enantiomeric purity compared to BF3·OEt2 in some cases.[4] Screening a variety of Lewis acids (e.g., TMSOTf, In(OTf)3, Sc(OTf)3) is a crucial step in optimizing your reaction.
-
Substrate Modification: The stability of the oxocarbenium ion intermediate plays a key role. If the homoallylic alcohol has a substituent that can stabilize a carbocation (e.g., a phenyl group), the oxocarbenium ion may be more prone to rearrangement. Modifying the substrate to avoid such stabilizing groups can be beneficial. Alternatively, using a masked aldehyde, such as an α-acetoxy ether, can generate the oxocarbenium ion in situ and suppress racemization.[4]
-
Reaction Conditions: Lowering the reaction temperature can often improve diastereoselectivity by favoring the more ordered transition state of the desired cyclization. The choice of solvent can also influence the outcome, with less polar solvents sometimes favoring the desired pathway.
Reaction Pathway: Prins Cyclization vs. Oxonia-Cope Rearrangement
Sources
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. francis-press.com [francis-press.com]
- 4. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Racemization in Prins Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Efficiency in Pyran-2-one Synthesis
Welcome to the Technical Support Center for pyran-2-one synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their synthetic routes to this important heterocyclic scaffold. Pyran-2-ones are prevalent in numerous biologically active natural products and pharmaceuticals, making their efficient synthesis a critical endeavor.[1][2][3]
This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues and optimizing your catalytic reactions. We will delve into the causality behind experimental choices, ensuring that every step is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and challenges faced during pyran-2-one synthesis.
Q1: My reaction yield for the synthesis of pyran-2-one derivatives is consistently low. What are the primary factors I should investigate?
Low yields can be attributed to several factors, primarily suboptimal reaction conditions, catalyst inefficiency, or the inherent equilibrium of the system.[4][5][6] To systematically troubleshoot this, consider the following:
-
Reaction Conditions: Temperature, reaction time, and solvent choice are paramount. Some cyclization reactions require precise temperature control to proceed efficiently.[4] Monitor your reaction's progress using TLC or LC-MS to determine the optimal reaction time, as prolonged times can lead to byproduct formation.[4] The solvent can significantly impact reaction rates and yields; polar aprotic solvents like DMF or DMSO are often suitable for base-catalyzed reactions.[4][7]
-
Catalyst Activity: Ensure your catalyst is active and used at an optimal loading. Insufficient catalyst will result in incomplete conversion, while overloading can sometimes catalyze side reactions.[8] The choice of catalyst itself is a major determinant of success.[5]
-
Starting Material Purity: Impurities in your starting materials or solvent can deactivate the catalyst.[4] Always use reagents of appropriate purity.
Q2: I am observing significant byproduct formation, particularly a competing 5-membered furanone. How can I improve the selectivity for the 6-membered pyran-2-one ring?
The formation of a 5-membered furanone ring is a common competing pathway in many pyran-2-one syntheses.[4] Selectivity is often dictated by the catalyst system and reaction conditions.
-
Catalyst and Ligand Choice: In palladium-catalyzed cyclizations, the choice of ligand is critical. N-heterocyclic carbene (NHC) ligands tend to favor the 6-endo-dig cyclization required for pyran-2-one formation.[9] Conversely, phosphine ligands like dppp might favor the 5-exo-dig pathway leading to furanones.[9]
-
Lewis Acid Additives: The addition of a Lewis acid, such as BF₃·Et₂O, can enhance the selectivity for the 6-membered ring in certain Pd-NHC catalyzed reactions.[9]
-
Alternative Catalysts: If selectivity remains an issue, consider switching your catalytic system entirely. For example, in the lactonization of (Z)-5-alkyl-2-en-4-ynoic acids, a ZnBr₂ catalyst favors the pyran-2-one, while an Ag₂CO₃ catalyst selectively yields the furanone.[3][9]
Q3: My catalyst appears to be deactivating over the course of the reaction. What are the common causes of catalyst deactivation in pyran-2-one synthesis?
Catalyst deactivation is a frequent problem that can halt a reaction prematurely.[10] The primary causes can be categorized as:
-
Poisoning: Impurities in the reactants or solvent, such as sulfur or nitrogen compounds, can irreversibly bind to the active sites of the catalyst.
-
Fouling/Coking: The deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface can block active sites.[10] This is particularly relevant in reactions run at high temperatures.
-
Thermal Degradation (Sintering): At elevated temperatures, small metal catalyst particles can agglomerate into larger, less active particles.[11]
-
Leaching: The active metal component of a heterogeneous catalyst may dissolve into the reaction medium.
To mitigate deactivation, ensure the purity of all reagents and solvents, optimize the reaction temperature to the lowest effective level, and consider the use of more robust catalyst supports.
In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving persistent issues in your pyran-2-one synthesis.
Issue 1: Low or No Product Yield
A low or non-existent yield is a frustrating but common problem. The following workflow will help you diagnose and resolve the issue.
Caption: A systematic workflow for troubleshooting low product yields.
-
Purity of Starting Materials and Solvents: Impurities can act as catalyst poisons. For instance, residual nucleophiles can react with intermediates, or coordinating species can block the active sites of a metal catalyst.
-
Action: Verify the purity of your starting materials by NMR, GC-MS, or other appropriate analytical techniques. Purify if necessary. Ensure solvents are anhydrous and free of peroxides, especially for organometallic catalysts.
-
-
Reaction Conditions:
-
Temperature: Many cyclization reactions have a narrow optimal temperature range. Too low, and the activation energy barrier is not overcome; too high, and byproduct formation or catalyst decomposition can occur.[12]
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of catalytic intermediates and the solubility of reactants.[4]
-
Action: Systematically screen a range of temperatures and solvents. A design of experiments (DoE) approach can be efficient in identifying optimal conditions.
-
-
Catalyst System:
-
Catalyst Choice: The chosen catalyst may not be suitable for the specific substrates. For example, a bulky substrate may require a catalyst with a more open active site. A wide array of catalysts, from simple organocatalysts like proline to complex transition metal systems, have been employed for pyran-2-one synthesis.[8][13]
-
Catalyst Loading: Insufficient catalyst will lead to a slow and incomplete reaction.[8]
-
Action: If other factors have been ruled out, screen a panel of different catalysts known to promote similar transformations.[2][3][14] Optimize the catalyst loading by performing a series of experiments with varying concentrations.
-
Issue 2: Catalyst Deactivation and Regeneration
Catalyst deactivation is characterized by a decrease in reaction rate over time. Identifying the mechanism of deactivation is key to finding a solution.[11]
| Deactivation Mechanism | Cause | Prevention/Regeneration Strategy |
| Poisoning | Strong chemisorption of impurities on active sites. | Prevention: Use high-purity reagents and solvents. Implement a guard bed to remove poisons before the reactant stream reaches the catalyst. Regeneration: In some cases, poisons can be removed by washing or treatment with a displacing agent. However, poisoning is often irreversible. |
| Fouling (Coking) | Deposition of carbonaceous material on the catalyst surface.[10] | Prevention: Optimize reaction conditions (lower temperature, different solvent) to minimize the formation of coke precursors. Regeneration: Coke can often be removed by controlled oxidation (burning) with air or oxygen, followed by reduction if the active species is a metal.[15] |
| Sintering | Thermal agglomeration of catalyst particles.[11] | Prevention: Operate at the lowest possible temperature. Use catalysts with strong metal-support interactions to anchor the metal particles. Regeneration: Sintering is largely irreversible. In some cases, high-temperature treatment with reactive gases can re-disperse the metal particles, but this is often challenging. |
The following diagram illustrates a generic catalytic cycle for a palladium-catalyzed cross-coupling/cyclization reaction to form a pyran-2-one, highlighting potential points of deactivation.
Caption: A generic catalytic cycle with potential deactivation pathways.
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure pyran-2-one can be challenging due to similar polarities of byproducts or product instability.[4]
-
Column Chromatography: This is the most common method.[4]
-
Pro Tip: A systematic approach to selecting the eluent system is crucial. Start with a low polarity solvent and gradually increase the polarity. Using a gradient elution is often more effective than an isocratic one. Test different stationary phases like silica gel or alumina.
-
-
Recrystallization: If your product is a solid, this can be a highly effective technique for achieving high purity.
-
Pro Tip: The key is finding a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
-
Distillation: For liquid pyran-2-ones, distillation under reduced pressure can be an option, provided the compound is thermally stable.[16]
-
Pro Tip: Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.
-
Experimental Protocols
The following are example protocols for common procedures in pyran-2-one synthesis. These should be adapted based on the specific substrates and catalyst system being used.
Protocol 1: General Procedure for a Palladium-Catalyzed Synthesis of 2-Pyrones
This protocol is based on the general principles of palladium-catalyzed coupling and cyclization reactions.[2][3]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the appropriate ligand (e.g., an N-heterocyclic carbene or phosphine ligand, 4-10 mol%).
-
Reagent Addition: Add the halo-acrylic acid or ester and the alkyne substrate.
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene, Dioxane, or DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Catalyst Regeneration by Calcination (for Fouled Catalysts)
This protocol is a general guideline for regenerating a heterogeneous catalyst that has been deactivated by coking.
-
Catalyst Recovery: After the reaction, recover the catalyst by filtration or centrifugation. Wash with a suitable solvent to remove any adsorbed organic material.
-
Drying: Dry the catalyst in an oven at 100-120 °C to remove residual solvent.
-
Calcination: Place the dried catalyst in a tube furnace. Heat the catalyst under a slow flow of air or a mixture of an inert gas and oxygen. The temperature and heating rate should be carefully controlled to avoid overheating and sintering the catalyst. A typical procedure might involve heating to 400-500 °C for several hours.
-
Reduction (if applicable): If the active phase is a metal that was oxidized during calcination, a reduction step is necessary. Cool the catalyst under an inert atmosphere and then switch to a flow of hydrogen gas at an elevated temperature.
-
Passivation and Storage: After regeneration, the catalyst should be carefully handled and stored under an inert atmosphere to prevent re-oxidation or contamination.
References
-
A plausible mechanism for the formation of 2H‐pyran‐2‐one 3a. - ResearchGate. Available at: [Link]
-
Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches - MDPI. Available at: [Link]
-
(PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS - ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of 2-Pyrones - PMC - NIH. Available at: [Link]
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) | ACS Omega. Available at: [Link]
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). Available at: [Link]
-
Optimization of the reaction conditions a . | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
2-Pyrone synthesis - Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of 2-Pyrones - MDPI. Available at: [Link]
-
Microbial pyran-2-ones and dihydropyran-2-ones - PubMed. Available at: [Link]
-
Optimization of the Reaction Conditions | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Isolation and Purification of Pyranose 2-Oxidase from Phanerochaete chrysosporium and Characterization of Gene Structure and Regulation - PMC - NIH. Available at: [Link]
-
2 - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of Pyran Derivatives - Encyclopedia.pub. Available at: [Link]
-
Special Issue on Catalyst Deactivation and Regeneration - OUCI. Available at: [Link]
-
(PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Available at: [Link]
-
Recent Advances in the Synthesis of 2H-Pyrans - PMC - NIH. Available at: [Link]
-
Preparation of the Re‐catalyst for 2‐pyranone synthesis. Reagents and... - ResearchGate. Available at: [Link]
-
Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks - Semantic Scholar. Available at: [Link]
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review - MDPI. Available at: [Link]
-
Special Issue on Catalyst Deactivation and Regeneration - MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of 2-Pyrones | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Special Issue on Catalyst Deactivation and Regeneration | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Pyrone synthesis [organic-chemistry.org]
- 15. Special Issue on Catalyst Deactivation and Regeneration [ouci.dntb.gov.ua]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 6-Ethyltetrahydro-2H-pyran-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling and purifying 6-Ethyltetrahydro-2H-pyran-2-one (CAS No. 102968-86-5). This guide is designed for researchers, chemists, and drug development professionals who utilize this δ-lactone in their work. Achieving high purity is critical for reproducible results, whether in organic synthesis, pharmaceutical development, or agrochemical research.[1] This document provides in-depth, experience-based answers to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its fundamental properties?
This compound is a cyclic ester, specifically a δ-lactone.[1] Its structure consists of a six-membered tetrahydropyran ring with a ketone group and an ethyl substituent at the 6-position.[1][2] Understanding its physical properties is the first step in designing an effective purification strategy.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [2] |
| Appearance | Colorless liquid or light yellow solid | [1] |
| Boiling Point | ~190 °C (at 760 mmHg) | [1] |
| Melting Point | ~ -10 °C | [1] |
| Solubility | Soluble in organic solvents (ethanol, acetone); less soluble in water | [1] |
| Stability | Stable under normal conditions; sensitive to strong acids and bases |[1] |
Q2: What are the most common impurities I might encounter during its synthesis and handling?
Impurities typically originate from the synthetic route or degradation. Common synthesis pathways include the cyclization of 5-hydroxyheptanoic acid or related esters.[1] Therefore, impurities are often structurally related to the main compound.
Table 2: Common Impurities in Crude this compound
| Impurity Type | Potential Source | Rationale for Formation | Recommended Removal Method |
|---|---|---|---|
| 5-Hydroxyheptanoic Acid | Incomplete cyclization; hydrolysis of the lactone | The open-chain precursor to the lactone. The equilibrium can be shifted by water, acid, or base. | Aqueous basic wash (e.g., NaHCO₃ solution) |
| Starting Materials (e.g., ethyl heptanoate) | Incomplete reaction | Unreacted precursors from the synthesis. | Distillation; Chromatography |
| Solvents | Reaction or workup | Residual solvents like THF, toluene, or ethanol used during the synthesis. | High vacuum evaporation; Distillation |
| Polymeric Esters | Acid/base-catalyzed polymerization | Lactones can undergo ring-opening polymerization, especially at high temperatures or with catalytic impurities. | Distillation (polymer remains in residue) |
| Water | Workup or atmospheric moisture | Can promote hydrolysis and interfere with subsequent reactions. | Drying over MgSO₄/Na₂SO₄; Azeotropic distillation |
Q3: How do I perform a preliminary assessment of my sample's purity?
Before attempting purification, you must diagnose the problem. A multi-pronged analytical approach is most effective.
-
Thin-Layer Chromatography (TLC): This is the fastest and most economical method to visualize the number of components in your mixture. Spot your crude material on a silica gel plate and elute with a solvent system like Hexane:Ethyl Acetate (e.g., starting with a 7:3 ratio). Non-polar impurities will have a higher Rf, while polar impurities (like the hydroxy acid) will remain closer to the baseline.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for this compound due to its volatility. GC provides a quantitative measure of purity (as % area) and separates components by boiling point and polarity. MS helps in identifying the impurities by their mass-to-charge ratio.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Provides a detailed picture of the molecular structure. Impurities will present as extra peaks. For example, the open-chain hydroxy acid will show a broad -OH peak and a distinct -COOH peak (if not in D₂O). You can determine purity quantitatively by integrating impurity peaks against product peaks.
Troubleshooting and Purification Protocols
This section addresses specific experimental challenges in a question-and-answer format, providing both the "how" and the "why" for each step.
Q1: My crude product is a dark, viscous oil. What is the likely cause and how do I clean it up?
Cause: Dark coloration and high viscosity often indicate the presence of high-molecular-weight polymeric byproducts or baseline impurities from charring. These can form if the reaction was overheated or exposed to strong acid/base catalysts for too long.
Solution Workflow:
-
Pre-treatment (Optional but Recommended): Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., ethyl acetate). Add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of Celite®. This will adsorb many of the colored, non-polar impurities.
-
Primary Purification - Vacuum Distillation: Since polymeric materials are non-volatile, vacuum distillation is highly effective. The significant difference in boiling points allows for excellent separation.[5]
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry. Use a vacuum pump capable of reaching <1 mmHg and a cold trap.
-
Procedure: Place the crude oil in the distillation flask with a magnetic stir bar. Heat the flask gently using an oil bath.
-
Fraction Collection: Discard any initial low-boiling fractions (likely residual solvent). Collect the main fraction of this compound at its reduced-pressure boiling point.
-
Endpoint: Stop the distillation when the temperature rises or when the dark, viscous residue begins to char in the distillation flask. Do not distill to dryness to avoid potential decomposition.
-
Q2: My NMR spectrum clearly shows the presence of 5-hydroxyheptanoic acid. What is the most efficient way to remove it?
Cause: This acidic impurity arises from incomplete cyclization or hydrolysis of the lactone ring. Its carboxylic acid group makes it chemically distinct from the neutral lactone.
Solution: Liquid-Liquid Extraction (Aqueous Basic Wash)
This method leverages the acidic nature of the impurity. A mild base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be extracted into the aqueous phase, while the neutral lactone remains in the organic layer.
Experimental Protocol: Aqueous Basic Wash
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently several times, venting frequently to release CO₂ gas produced from the acid-base reaction.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acid.
-
Neutral Wash: Wash the organic layer with deionized water, followed by a wash with saturated brine (NaCl solution) to break any emulsions and remove bulk water.[6]
-
Drying and Concentration: Drain the organic layer into a flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified lactone.
Q3: My TLC shows multiple spots with Rf values very close to my product. How should I proceed?
Cause: This indicates the presence of impurities with similar polarity to your product, making simple extraction ineffective. This is a classic scenario requiring high-resolution separation.
Solution: Flash Column Chromatography
Flash chromatography on silica gel is the gold standard for separating mixtures of compounds with small differences in polarity.[6] The key is to find a solvent system that provides good separation on the TLC plate first.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Optimization: Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) using TLC. Aim for an Rf value of ~0.3 for your product, with visible separation from other spots.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the eluent (wet loading). Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp or with a stain (e.g., potassium permanganate).
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification technique based on initial analysis of the crude product.
Caption: Decision workflow for purifying this compound.
Q4: How should I store the purified this compound to prevent degradation?
Cause: As a lactone, the compound is susceptible to hydrolysis, especially in the presence of trace amounts of water, acid, or base.[1] Ambient moisture can be sufficient to cause slow degradation over time, reforming the hydroxy acid.
Solution: Proper Storage Conditions
To ensure long-term stability, the purified product must be stored under inert and dry conditions.
Recommended Storage Protocol:
-
Inert Atmosphere: After final purification, flush the storage vial or ampoule with a dry, inert gas such as nitrogen or argon to displace air and moisture.
-
Low Temperature: Store the sealed container in a refrigerator or freezer at a temperature below 4 °C. Since its melting point is -10 °C, it may solidify, which can further slow degradation.[1]
-
Anhydrous Conditions: Ensure the product is thoroughly dry before storage. If necessary, co-evaporate with a dry solvent like toluene to azeotropically remove the last traces of water.
-
Container: Use a container with a tight-fitting seal, such as a vial with a PTFE-lined cap or a flame-sealed ampoule for long-term storage.
References
-
ResearchGate. (n.d.). New Synthesis of 6-n-pentyl-2h-pyran-2-one and Related Compounds. Retrieved from [Link]
-
ResearchGate. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
- Google Patents. (n.d.). JP2785363B2 - Lactone purification method.
-
PubChem. (n.d.). 2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)-. Retrieved from [Link]
-
NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6-methyl-. Retrieved from [Link]
-
NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6-pentyl-. Retrieved from [Link]
-
PubChem. (n.d.). 6-methyltetrahydro-2H-pyran-2-ol. Retrieved from [Link]
- Google Patents. (n.d.). CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds.
- Google Patents. (n.d.). US8193345B2 - Purification method of lactone compounds containing unsaturated alkyl group.
- Google Patents. (n.d.). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
- Google Patents. (n.d.). US5686630A - Purifying cyclic esters by aqueous solvent extraction.
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
MDPI. (2016). Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. Retrieved from [Link]
- Google Patents. (n.d.). EP1310496A1 - Process for the preparation of cyclic esters and method for purification of the same.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SciELO. (n.d.). Highly Stereoselective Synthesis of New γ-Lactone Subunits. Retrieved from [Link]
Sources
- 1. Buy this compound (EVT-293993) | 3301-90-4 [evitachem.com]
- 2. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 3. 2H-Pyran-2-one, tetrahydro-6-methyl- [webbook.nist.gov]
- 4. 2H-Pyran-2-one, tetrahydro-6-pentyl- [webbook.nist.gov]
- 5. EP1310496A1 - Process for the preparation of cyclic esters and method for purification of the same - Google Patents [patents.google.com]
- 6. scielo.br [scielo.br]
Technical Support Center: Troubleshooting Low Conversion Rates in Lactonization
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Substrate and Starting Material Issues
Q1: My starting hydroxy acid is impure. Could this be the reason for the low yield of my lactonization?
Yes, the purity of the starting hydroxy acid is critical. Impurities can interfere with the reaction in several ways:
-
Catalyst Poisoning: Trace impurities, such as sulfur or certain nitrogen-containing compounds, can deactivate sensitive metal catalysts (e.g., Palladium, Copper).
-
Side Reactions: Impurities may compete with the desired lactonization reaction, consuming reagents and leading to a complex product mixture.
-
Inaccurate Stoichiometry: If the starting material is not pure, the molar equivalents of reagents and catalysts will be incorrect, leading to suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Purify the Starting Material: Use techniques like column chromatography, recrystallization, or distillation to purify the hydroxy acid.[1]
-
Characterize Thoroughly: Confirm the purity of the starting material using analytical techniques such as NMR, Mass Spectrometry, and HPLC before proceeding with the lactonization.
Section 2: Reaction Condition Optimization
Q2: I am observing significant intermolecular esterification (dimerization/oligomerization) instead of the desired intramolecular lactonization. What can I do to favor cyclization?
Intermolecular reactions are a common competing pathway, especially in macrolactonization. The key to favoring the intramolecular reaction is to operate under high-dilution conditions.
Causality: High dilution favors the intramolecular reaction because the probability of one end of the molecule finding the other end is independent of concentration, while the probability of two different molecules finding each other is concentration-dependent. By lowering the concentration, you decrease the rate of the bimolecular reaction (oligomerization) relative to the unimolecular reaction (lactonization).
Troubleshooting Protocol: High-Dilution Conditions A common technique is to use a syringe pump for the slow addition of the substrate to the reaction mixture. This maintains a very low concentration of the reactive species at any given time.
Experimental Protocol (General High-Dilution Setup):
-
Set up the reaction vessel with the solvent and catalyst.
-
Dissolve the hydroxy acid (seco-acid) in a portion of the reaction solvent.
-
Using a syringe pump, add the solution of the hydroxy acid to the reaction vessel over a period of several hours (e.g., 4-12 hours).
-
Maintain the reaction temperature and stirring throughout the addition and for a specified time after the addition is complete.
This technique is a key feature in powerful macrolactonization methods like the Shiina and Yamaguchi protocols.[2][3]
Q3: My reaction is sluggish or not going to completion. How do I choose the optimal solvent and temperature?
Solvent and temperature are critical parameters that influence reaction kinetics and equilibrium.[4][5]
-
Solvent Effects: The choice of solvent can impact the solubility of the substrate and reagents, the stability of intermediates, and the overall reaction rate. For instance, polar aprotic solvents like THF, toluene, or DCM are commonly used in macrolactonization reactions.[6] The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to be essential for some copper-catalyzed C-H activation lactonizations, likely due to their ability to stabilize radical intermediates.[7]
-
Temperature Effects: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to decomposition of the starting material, product, or catalyst, and may favor undesired side reactions. Some reactions are performed at elevated temperatures (refluxing toluene is common for Yamaguchi macrolactonization), while others proceed at room temperature.[8][9]
Troubleshooting Steps:
-
Literature Review: Consult the literature for precedents with similar substrates to identify appropriate solvent and temperature ranges.
-
Systematic Screening: If no direct precedent exists, perform a systematic optimization of reaction conditions.
| Parameter | Conditions to Test | Rationale |
| Solvent | Toluene, THF, Dichloromethane, Acetonitrile | Varying polarity and boiling points. |
| Temperature | Room Temperature, 50 °C, 80 °C, Reflux | To overcome activation energy barriers without causing decomposition. |
Workflow for Optimizing Reaction Conditions
Caption: A logical workflow for optimizing solvent and temperature in lactonization reactions.
Section 3: Catalyst and Reagent Issues
Q4: I am using a named lactonization method (e.g., Yamaguchi, Shiina) with low success. What are the common pitfalls?
Named reactions, while powerful, have specific requirements for success. Low yields often stem from issues with the activating agents or catalysts.
Yamaguchi Macrolactonization: This method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride, which then cyclizes in the presence of 4-(dimethylamino)pyridine (DMAP).[6][9][10][11]
-
Potential Problem: The mixed anhydride is sensitive to moisture. Incomplete formation or decomposition of the anhydride will halt the reaction.
-
Troubleshooting:
-
Ensure all reagents and solvents are anhydrous.
-
Use freshly opened or purified TCBC and DMAP.
-
Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Shiina Macrolactonization: This method employs an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), promoted by a nucleophilic catalyst like DMAP or a Lewis acid.[2][3]
-
Potential Problem: The efficiency of this reaction depends on the slow addition of the seco-acid to maintain a low concentration of the mixed anhydride, thus favoring intramolecular cyclization.[3]
-
Troubleshooting:
-
Use a syringe pump for the slow addition of the hydroxycarboxylic acid.
-
Ensure the catalyst is not degraded.
-
Detailed Protocol: Yamaguchi Macrolactonization [2][6]
-
Under an inert atmosphere, dissolve the seco-acid (1.0 eq) in anhydrous toluene.
-
Add triethylamine (Et3N) (1.1 eq).
-
Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.1 eq).
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours to form the mixed anhydride.
-
In a separate flask, prepare a solution of DMAP (4.0 eq) in anhydrous toluene.
-
Using a syringe pump, add the mixed anhydride solution to the DMAP solution over 4-6 hours at reflux.
-
After the addition is complete, continue to reflux for another 1-2 hours.
-
Cool the reaction, and proceed with an aqueous work-up.[12]
Q5: My C-H activation lactonization is not working. What factors should I consider?
Lactonization via C-H activation is a powerful but complex transformation. Success is highly dependent on the catalyst, oxidant, and directing group ability of the carboxylic acid.[13][14][15]
-
Catalyst and Ligand: The choice of metal catalyst (e.g., Pd, Cu, Mn) and the associated ligands are crucial for reactivity and selectivity.[7][14][16] For example, different palladium catalysts with specific quinoline-pyridone ligands can achieve site-selective lactonization at different methylene C-H bonds.[14]
-
Oxidant: The oxidant plays a key role in the catalytic cycle. Reagents like Selectfluor or tert-butyl hydroperoxide (TBHP) are commonly used.[7][17] The choice of oxidant can influence the reaction's efficiency and selectivity.
-
Substrate Sterics and Electronics: The accessibility of the target C-H bond is critical. Steric hindrance around the C-H bond can prevent the catalyst from approaching. The Thorpe-Ingold effect, where gem-disubstitution on the substrate backbone pre-organizes it for cyclization, can significantly improve yields.[13]
Troubleshooting C-H Lactonization
Caption: Troubleshooting flowchart for C-H activation lactonization reactions.
Section 4: Work-up and Product Analysis
Q6: I suspect my lactone is hydrolyzing back to the hydroxy acid during the work-up or purification. How can I prevent this?
Lactones, especially strained (e.g., β-lactones) or those sensitive to pH, can hydrolyze back to the open-chain hydroxy acid.[17][18] This is an equilibrium process that can be influenced by pH.
Troubleshooting Steps:
-
Avoid Harsh pH: During aqueous work-up, avoid strongly basic or acidic conditions if your lactone is known to be sensitive. Use mild washes like saturated sodium bicarbonate or dilute HCl, followed by a water wash.[12]
-
Minimize Contact with Water: If the lactone is particularly sensitive, minimize its contact time with aqueous phases. "Salting out" by using saturated brine (NaCl solution) for the final wash can help drive the organic compound into the organic layer and reduce the amount of dissolved water.[12]
-
Anhydrous Purification: Use anhydrous solvents for chromatography and ensure your silica gel is dry.
-
Analysis of Both Forms: When analyzing reaction conversion, it may be necessary to quantify both the lactone and the corresponding hydroxy acid. HPLC methods can often be developed to measure both forms.[19][20] Sometimes, the crude reaction mixture is acidified before analysis to convert any opened carboxylate back to the lactone form, allowing for determination of the total yield.[19]
Q7: How can I effectively monitor the progress of my lactonization reaction?
Monitoring the reaction is crucial to determine the optimal reaction time and to identify if the reaction has stalled.
Analytical Methods for Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of starting material, product, and any major byproducts.[18][19][20]
-
Gas Chromatography (GC): Suitable for volatile lactones.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A small aliquot of the reaction mixture can be analyzed by ¹H NMR to determine the conversion rate.
-
In situ Infrared (IR) Spectroscopy: Techniques like operando ATR-IR spectroscopy can monitor the formation of the lactone's characteristic carbonyl stretch in real-time.[21][22]
| Method | Advantages | Disadvantages |
| TLC | Fast, simple, inexpensive | Not quantitative |
| HPLC/GC | Quantitative, high resolution | Requires method development, slower |
| NMR | Provides structural information, quantitative | Lower sensitivity, requires deuterated solvent for locking |
| In situ IR | Real-time monitoring, no sampling required | Requires specialized equipment |
References
-
Xie, X., & Stahl, S. S. (2015). Cu/nitroxyl catalysts promote a highly efficient and selective aerobic oxidative lactonization of diols. Journal of the American Chemical Society, 137(11), 3767–3770. Available at: [Link]
-
Giri, R., & Yu, J.-Q. (2025). C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones. ACS Catalysis. Available at: [Link]
-
Perez-Arribas, L. V., et al. (2008). Solvent Effects on the Enthalpy and Entropy of Activation for the Hydrolysis of β-Lactones. Journal of Solution Chemistry, 37, 451–457. Available at: [Link]
-
ResearchGate. (n.d.). Macrolactonization using Yamaguchi method. Available at: [Link]
-
Lee, J. T., & Coates, G. W. (2025). Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. Molecules, 30(6), 1234. Available at: [Link]
-
Zhuang, Z., et al. (2017). A versatile copper-catalyzed γ-C(sp3)−H lactonization of aliphatic acids. Angewandte Chemie International Edition, 56(30), 8847-8851. Available at: [Link]
-
Wang, D.-H., et al. (2022). Catalyst-controlled site-selective methylene C–H lactonization of dicarboxylic acids. Science, 376(6600), 1453-1458. Available at: [Link]
-
ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. Available at: [Link]
-
Costas, M., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes. Journal of the American Chemical Society, 144(42), 19535-19547. Available at: [Link]
-
Ahmad, S., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 13(1), 1-21. Available at: [Link]
-
Chen, G., & Yu, J.-Q. (2016). Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene. Journal of the American Chemical Society, 138(40), 13164-13167. Available at: [Link]
-
iSm2. (n.d.). Macrolactonization in the Total Synthesis of Natural Products. Available at: [Link]
-
Nicolaou, K. C., & Sorensen, E. J. (2009). Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews, 109(11), PR1-PR33. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for seven-membered lactone synthesis. Available at: [Link]
-
SigutLabs. (2023). Yamaguchi reagent – Reagent of the month June. Available at: [Link]
-
Chem-Station. (2014). Yamaguchi Macrolactonization. Available at: [Link]
-
Pommier, Y. (2000). Recent Advances in β-Lactone Chemistry. Synthesis, 2000(04), 429-446. Available at: [Link]
-
He, J., et al. (2016). Lactonization as a general route to β-C(sp3)–H functionalization. Nature Chemistry, 8(12), 1131-1136. Available at: [Link]
-
Li, X. (n.d.). Modern Macrolactonization Techniques. Available at: [Link]
-
Segura Plaza, J. F. (2014). Recent Developments in-Lactone Synthesis. Current Organic Synthesis, 11(4), 545-573. Available at: [Link]
-
Wikipedia. (n.d.). Shiina macrolactonization. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and cleavage of lactones and thiolactones. Applications in organic synthesis. A review. Available at: [Link]
-
ResearchGate. (n.d.). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. Available at: [Link]
-
Costas, M., et al. (2019). The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. ACS Catalysis, 9(7), 6157-6163. Available at: [Link]
-
Wuhrer, M., et al. (2021). The structure and role of lactone intermediates in linkage-specific sialic acid derivatization reactions. Scientific Reports, 11(1), 1735. Available at: [Link]
-
Utrecht University. (2025). Process Monitoring of Lactone Ring Formation and Opening by Operando Attenuated Total Reflectance Infrared Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). Process Monitoring of Lactone Ring Formation and Opening by Operando Attenuated Total Reflectance Infrared Spectroscopy. Available at: [Link]
-
Costas, M., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society, 145(32), 17895-17906. Available at: [Link]
-
Costas, M., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society, 145(32), 17895-17906. Available at: [Link]
-
Paoletti, F., et al. (2005). Liquid Chromatographic Quantitation of the Lactone and the Total of Lactone and Carboxylate Forms of 9-nitrocamptothecin in Human Plasma. Journal of Chromatography B, 818(2), 235-241. Available at: [Link]
-
LibreTexts. (2021). 4.7: Reaction Work-Ups. Available at: [Link]
-
Daiichi Pharmaceutical Co. Ltd. (2000). Sensitive High-Performance Liquid Chromatographic Method for the Determination of the Lactone Form and the Lactone Plus Hydroxy-Acid Forms of the New Camptothecin Derivative DX-8951 in Human Plasma Using Fluorescence Detection. Journal of Chromatography B: Biomedical Sciences and Applications, 740(1), 61-69. Available at: [Link]
-
ResearchGate. (n.d.). Lactonization as a general route to β-C(sp3)–H functionalization. Available at: [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
PubMed. (n.d.). Solvent and temperature effects on the deactivation pathways of excited ion pairs produced via photoinduced proton transfer. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvent and temperature effects on the deactivation pathways of excited ion pairs produced via photoinduced proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A versatile copper-catalyzed γ-C(sp3)−H lactonization of aliphatic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 9. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. art.torvergata.it [art.torvergata.it]
- 17. Lactonization as a general route to β-C(sp3)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research-portal.uu.nl [research-portal.uu.nl]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Stability of 6-Ethyltetrahydro-2H-pyran-2-one in Solution
Last Updated: 2024-10-26
Important Preamble: Specific experimental stability data for 6-Ethyltetrahydro-2H-pyran-2-one is not extensively documented in publicly available literature. This guide is therefore grounded in the well-established chemical principles of δ-lactones (six-membered cyclic esters), to which this compound belongs.[1][2] The primary route of degradation for this class of compounds in solution is hydrolysis, which involves the opening of the lactone ring.[1][3][4] The information provided herein offers a robust framework for researchers to anticipate stability issues, troubleshoot experimental challenges, and design appropriate stability-indicating studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
The main stability issue is its susceptibility to hydrolysis, where the cyclic ester bond is cleaved by a nucleophile, typically water or hydroxide ions. This reaction opens the six-membered ring to form the corresponding 6-hydroxyoctanoic acid.[1] This process is significantly influenced by the pH of the solution.[3][4]
Q2: How does pH affect the stability of this compound?
The stability of the lactone ring is highly pH-dependent.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can occur, although it is generally slower than base-catalyzed hydrolysis. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4][5][6]
-
Neutral Conditions (pH ≈ 7): Hydrolysis still occurs but at a slower rate compared to acidic or basic conditions.
-
Basic/Alkaline Conditions (pH > 8): The compound is most unstable under basic conditions. Hydroxide ions (OH⁻) are potent nucleophiles that readily attack the carbonyl carbon, leading to rapid ring-opening.[3][7] This base-catalyzed hydrolysis is typically the most significant degradation pathway.[7]
Q3: What is the expected degradation product?
The hydrolysis of this compound results in the formation of a single primary degradation product: 6-hydroxyoctanoic acid . Monitoring the appearance of this species is key to assessing the stability of the parent compound.
Q4: What solvents are recommended for preparing stock solutions?
For short-term use, it is advisable to prepare stock solutions in aprotic organic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO), where the concentration of water is minimal. It is crucial to use anhydrous grade solvents to minimize hydrolysis during storage. The compound is soluble in organic solvents like ethanol and acetone but less soluble in water.[1]
Q5: How should I store solutions of this compound?
Stock solutions in anhydrous aprotic solvents should be stored at low temperatures, such as -20°C or -80°C, to slow down any potential degradation.[8] Aqueous solutions, if required, should be freshly prepared before use and maintained at a slightly acidic to neutral pH (ideally pH 4-6) and kept on ice to minimize hydrolysis.[9]
Q6: Can temperature affect the stability of my compound in solution?
Yes, temperature significantly accelerates the rate of hydrolysis. As a general rule, reaction rates, including degradation, approximately double for every 10°C increase in temperature. Therefore, conducting experiments at the lowest feasible temperature can help preserve the integrity of the compound.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound in solution.
Issue 1: Loss of Compound Potency or Inconsistent Assay Results
-
Symptoms:
-
Decreased biological or chemical activity over time.
-
Poor reproducibility between experiments run on different days.
-
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
-
Probable Cause:
-
The compound is likely degrading via hydrolysis to the inactive 6-hydroxyoctanoic acid. This is especially probable if using aqueous buffers, particularly those with a pH greater than 7.
-
-
Troubleshooting Steps & Solutions:
-
Verify pH of Solutions: Use a calibrated pH meter to check the pH of all buffers and media. Even seemingly neutral water can have a pH > 7 due to dissolved CO₂.
-
Buffer Selection: If possible, use a buffer system in the slightly acidic range (e.g., acetate or citrate buffer, pH 4-6) where lactones are generally more stable.
-
Temperature Control: Keep all solutions containing the compound on ice or at 4°C during preparation and experimentation.
-
Fresh Preparations: Prepare aqueous working solutions fresh from a concentrated, anhydrous organic stock solution immediately before each experiment. Avoid storing aqueous solutions.
-
Analytical Confirmation: Use an analytical technique like HPLC-UV, LC-MS, or GC-MS to analyze your solution. Compare a freshly prepared standard to an aged or experimental sample to look for a decrease in the parent peak and the emergence of a new, more polar peak corresponding to the hydrolyzed product.
-
Issue 2: Unexpected Peaks in Analytical Data (HPLC, LC-MS)
-
Symptoms:
-
A new peak, typically with a shorter retention time (more polar) than the parent compound, appears in your chromatogram.
-
The area of the parent peak decreases as the area of the new peak increases over time.
-
-
Probable Cause:
-
This is a classic sign of degradation. The new peak is almost certainly the 6-hydroxyoctanoic acid hydrolysis product.
-
-
Troubleshooting Workflow:
// Nodes A [label="Unexpected Peak Observed\nin HPLC/LC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Hypothesis: Peak is the\nhydrolysis product\n(6-hydroxyoctanoic acid)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Perform Forced\nDegradation Study", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Prepare two samples:\n1. Acidic (0.1 M HCl)\n2. Basic (0.1 M NaOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Incubate samples\n(e.g., 1 hr at 40°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Analyze via HPLC/LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Does the retention time of the\n'unexpected peak' match the\npeak generated in the basic sample?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Confirmation:\nUnexpected peak is the\nhydrolysis product.", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Action:\nImplement mitigation strategies\n(pH control, lower temp, fresh solutions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Hypothesis is incorrect.\nInvestigate other causes:\n- Contamination\n- Isomerization\n- Oxidative degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D -> E -> F; F -> G; G -> H [label=" Yes"]; H -> I; G -> J [label=" No"]; }
Fig 1. Workflow for identifying hydrolysis product.
Section 3: Protocols and Methodologies
Protocol 1: General Purpose Stability-Indicating HPLC Method
This method can be used as a starting point to monitor the stability of this compound.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Good retention for moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to maintain the lactone form during analysis. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the compound and its potential degradation products. |
| Gradient | Start at 30% B, ramp to 95% B over 15 min | To resolve the parent lactone from the more polar hydrolyzed acid. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | Low UV (e.g., 210 nm) or Mass Spec | The lactone lacks a strong chromophore, requiring low UV or universal detection. |
| Injection Vol. | 10 µL | Standard injection volume. |
Protocol 2: Forced Degradation Study
This study is essential to definitively identify degradation products and assess the stability profile of the molecule.[10]
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in Acetonitrile.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative: Mix 1 mL of stock with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Control: Mix 1 mL of stock with 9 mL of purified water.
-
-
Time Points: Withdraw aliquots from each condition at T=0, 2, 8, and 24 hours. For the base condition, earlier time points (e.g., 5, 15, 60 mins) are recommended due to the expected rapid degradation.
-
Sample Quenching: Before analysis, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples using the HPLC method described above. Track the decrease in the parent peak and the formation of new peaks.
Section 4: Chemical Mechanisms
The primary degradation pathway is hydrolysis, which can be catalyzed by either acid or base.
References
-
Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. Journal of Organic Chemistry, 78(14), 6868-6879. Available from: [Link]
-
Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. Journal of Organic Chemistry, 78(14), 6880-6889. Available from: [Link]
-
ResearchGate. Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. Available from: [Link]
-
ResearchGate. Mechanisms of Lactone Hydrolysis in Acidic Conditions. Available from: [Link]
-
PubMed. (2014). Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. Journal of The American Society for Mass Spectrometry, 25(6), 1044-1052. Available from: [Link]
-
Heriot-Watt Research Portal. Mechanisms of lactone hydrolysis in acidic conditions. Available from: [Link]
-
ResearchGate. Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization | Request PDF. Available from: [Link]
-
PubMed. (2001). High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. Analytical Biochemistry, 297(1), 15-24. Available from: [Link]
-
Wikipedia. Lactone. Available from: [Link]
-
Chemistry Stack Exchange. Beta lactone query. Available from: [Link]
-
National Institutes of Health. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Molecules, 24(7), 1414. Available from: [Link]
-
PubChem. 2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)-. Available from: [Link]
-
Utrecht University. Process Monitoring of Lactone Ring Formation and Opening by Operando Attenuated Total Reflectance Infrared Spectroscopy. Available from: [Link]
-
Cheméo. Chemical Properties of 2H-Pyran-2-one, tetrahydro-6,6-dimethyl- (CAS 2610-95-9). Available from: [Link]
-
Cheméo. Chemical Properties of 2H-Pyran-2-one, tetrahydro-6-methyl- (CAS 823-22-3). Available from: [Link]
-
International Journal of Pharmaceutical Sciences. (2026). Forced Degradation Studies. Available from: [Link]
-
PubChem. 6-methyltetrahydro-2H-pyran-2-ol. Available from: [Link]
-
PubChemLite. This compound (C7H12O2). Available from: [Link]
Sources
- 1. Buy this compound (EVT-293993) | 3301-90-4 [evitachem.com]
- 2. Lactone - Wikipedia [en.wikipedia.org]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
Optimizing reaction conditions (temperature, solvent) for δ-heptalactone.
Welcome to the technical support center for the synthesis of δ-heptalactone. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable lactone. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your experimental success. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to not only follow protocols but also to make informed decisions to optimize your reaction conditions.
Introduction to δ-Heptalactone Synthesis
δ-Heptalactone is a seven-membered cyclic ester with applications in various fields, including as a fragrance and flavor component and as a building block in the synthesis of more complex molecules. The most common and effective method for its synthesis is the Baeyer-Villiger oxidation of 2-methylcyclohexanone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone, leading to the formation of a lactone.
The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect of this synthesis. The reaction can potentially yield two isomeric lactones: δ-heptalactone (the desired product) and ε-heptalactone. The migratory aptitude of the adjacent carbon atoms determines the product distribution. Generally, the more substituted carbon atom migrates preferentially, which, in the case of 2-methylcyclohexanone, favors the formation of δ-heptalactone. However, optimizing reaction conditions is crucial to maximize the yield and purity of the desired product.
This guide will focus on the key parameters of temperature and solvent, and their impact on the synthesis of δ-heptalactone via the Baeyer-Villiger oxidation.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the synthesis of δ-heptalactone in a question-and-answer format.
Low or No Product Yield
Q1: I am getting a very low yield of δ-heptalactone, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?
A1: Low or no yield in a Baeyer-Villiger oxidation can stem from several factors. Let's break down the potential causes and solutions:
-
Inactive Oxidant: Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common oxidants for this reaction.[1] These reagents can decompose over time, especially if not stored properly (cool and dry).
-
Troubleshooting: Before starting your reaction, it is good practice to check the activity of your m-CPBA. This can be done through iodometric titration. If the activity is low, use a fresh batch of the reagent.
-
-
Insufficient Reaction Time or Temperature: The Baeyer-Villiger oxidation can be slow, particularly at lower temperatures which are often employed to enhance regioselectivity.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, you can cautiously increase the temperature. However, be aware that higher temperatures might decrease the regioselectivity, leading to the formation of the undesired ε-heptalactone isomer. A longer reaction time at a lower temperature is often the preferred approach. For instance, in the oxidation of 3-methylcyclohexanone, a long reaction time at low temperature in an aqueous phase provided the best results for the desired isomer.[2]
-
-
Inappropriate Solvent: The choice of solvent can influence the reaction rate and selectivity.
-
Troubleshooting: Chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used. Ethereal solvents can also be employed. If you suspect a solvent-related issue, consider trying a different aprotic solvent.
-
-
Issues with Hydrogen Peroxide as Oxidant: If you are using hydrogen peroxide as a greener alternative to peroxyacids, a catalyst is required.[3] The reaction is sensitive to the catalyst's activity and the pH of the reaction mixture.
-
Troubleshooting: Ensure your Lewis or Brønsted acid catalyst is active and used in the correct stoichiometric amount. The pH should be controlled, as highly acidic conditions can lead to side reactions, including the hydrolysis of the lactone product.
-
Poor Regioselectivity: Formation of ε-Heptalactone
Q2: My product is a mixture of δ-heptalactone and the isomeric ε-heptalactone. How can I improve the regioselectivity of the reaction to favor the desired δ-isomer?
A2: Achieving high regioselectivity is a key challenge in the Baeyer-Villiger oxidation of unsymmetrical ketones like 2-methylcyclohexanone. The migratory aptitude of the adjacent carbon atoms dictates the outcome.[4] The more substituted carbon (C2, bearing the methyl group) has a higher migratory aptitude than the less substituted carbon (C6). Therefore, the formation of δ-heptalactone is kinetically favored. However, reaction conditions can significantly influence this selectivity.
-
Temperature Control: Lowering the reaction temperature generally enhances the preference for the migration of the more substituted carbon atom, thus favoring the formation of δ-heptalactone.
-
Optimization Strategy: We recommend running the reaction at 0 °C or even lower temperatures (e.g., -15 °C to -20 °C). While this will likely increase the reaction time, it is often the most effective way to improve regioselectivity.
-
-
Choice of Oxidant: The nature of the peroxyacid can influence the outcome. More reactive peroxyacids, like trifluoroperacetic acid (TFPAA), are highly effective but can sometimes lead to lower selectivity due to their high reactivity.[5]
-
Optimization Strategy: m-CPBA is a good starting point as it offers a balance of reactivity and selectivity. If you are using hydrogen peroxide, the choice of the Lewis acid catalyst is critical. Tin-based catalysts, such as Sn-Beta zeolite, have shown good selectivity in Baeyer-Villiger oxidations.
-
-
Solvent Effects: The solvent can influence the transition state of the reaction and thus the regioselectivity.
-
Optimization Strategy: While a range of aprotic solvents can be used, it is worth experimenting with different options if regioselectivity is an issue. Some studies suggest that the use of an aqueous phase can improve the selectivity for the desired isomer in the oxidation of substituted cyclohexanones.[2]
-
Product Degradation and Side Reactions
Q3: I suspect my δ-heptalactone product is degrading during the work-up. What are the common side reactions, and how can I prevent them?
A3: The primary side reaction of concern is the hydrolysis of the lactone to the corresponding hydroxy carboxylic acid, especially under acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: The Baeyer-Villiger reaction is often carried out under acidic conditions, and the work-up procedure may also involve acidic washes. Prolonged exposure to acid can lead to the opening of the lactone ring.
-
Troubleshooting:
-
Minimize the reaction time once the starting material is consumed.
-
During the work-up, use a mild base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acid. Perform this neutralization step promptly and at a low temperature (e.g., in an ice bath) to minimize base-catalyzed hydrolysis.
-
Avoid strong acids during the work-up.
-
-
-
Base-Catalyzed Hydrolysis: While the reaction itself is not typically basic, the use of a strong base during work-up to remove the carboxylic acid byproduct can also lead to lactone hydrolysis.
-
Troubleshooting: Use a weak base like sodium bicarbonate for neutralization. If a stronger base is necessary, use it cautiously at low temperatures and for a short duration.
-
Another potential side reaction is the epoxidation of any carbon-carbon double bonds if they are present in the substrate. However, this is not a concern with 2-methylcyclohexanone.
Purification Challenges
Q4: I am having difficulty purifying my δ-heptalactone. What are the best methods to remove unreacted starting material, the carboxylic acid byproduct, and the isomeric ε-heptalactone?
A4: Purification of δ-heptalactone requires a systematic approach to remove the various components of the reaction mixture.
-
Initial Work-up:
-
After the reaction is complete, quench any remaining oxidant. For peroxyacids, a wash with a sodium sulfite or sodium thiosulfate solution is effective.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove the carboxylic acid byproduct (e.g., m-chlorobenzoic acid). Be cautious with this step to avoid hydrolysis of the lactone, as discussed in Q3.
-
Wash with brine to remove any remaining water-soluble impurities and then dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
-
Removal of Unreacted Ketone and Isomeric Lactone:
-
Distillation: If the boiling points of δ-heptalactone, ε-heptalactone, and 2-methylcyclohexanone are sufficiently different, fractional distillation under reduced pressure can be an effective purification method. This is often a viable option for larger scale purifications.
-
Column Chromatography: For smaller scale reactions or when high purity is required, column chromatography on silica gel is the method of choice. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The polarity of the two lactone isomers is very similar, so a careful selection of the eluent and a long column may be necessary to achieve good separation. TLC should be used to determine the optimal eluent system beforehand.
-
Experimental Protocols
Here we provide a general, step-by-step protocol for the synthesis of δ-heptalactone using m-CPBA. This should be considered a starting point, and optimization of the parameters discussed above may be necessary to achieve the best results for your specific setup.
Protocol: Baeyer-Villiger Oxidation of 2-Methylcyclohexanone with m-CPBA
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclohexanone (1 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in DCM. Add this solution dropwise to the cooled solution of 2-methylcyclohexanone over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction time can vary from a few hours to overnight, depending on the scale and the desired conversion.
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate. Stir vigorously for 15-20 minutes.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Data Presentation
The following table summarizes the expected influence of key reaction parameters on the synthesis of δ-heptalactone.
| Parameter | Condition | Expected Outcome on Yield of δ-Heptalactone | Expected Outcome on Purity (Regioselectivity) | Rationale |
| Temperature | Low (e.g., 0 °C or below) | May decrease reaction rate, requiring longer time | High | Favors the migration of the more substituted carbon atom, leading to higher regioselectivity for δ-heptalactone. |
| High (e.g., room temp. or above) | Increases reaction rate | Lower | Can lead to a decrease in regioselectivity and the formation of the undesired ε-heptalactone isomer. | |
| Solvent | Aprotic (e.g., DCM, Chloroform) | Generally good yields | Good | Provides a non-reactive medium for the oxidation. |
| Aqueous Biphasic | May require a phase-transfer catalyst | Can be high | Can enhance regioselectivity in some cases. | |
| Oxidant | m-CPBA | Good yields | Good | A reliable and commonly used oxidant for this transformation. |
| Hydrogen Peroxide with Lewis Acid | Can be high with an effective catalyst | Dependent on the catalyst | A greener alternative, but requires careful selection of the catalyst to ensure high selectivity. | |
| Oxone | Good yields | Can be high, especially in aqueous media | A versatile and relatively safe oxidant. |
Visualizations
Workflow for the Synthesis and Purification of δ-Heptalactone
Caption: A typical workflow for the synthesis and purification of δ-heptalactone.
Simplified Mechanism of the Baeyer-Villiger Oxidation of 2-Methylcyclohexanone
Caption: The key steps in the Baeyer-Villiger oxidation to form δ-heptalactone.
References
- Batalini, C., & Bieber, L. W. (2019). SYNTHESIS OPTIMIZATION OF THE BAEYER-VILLIGER OXIDATION OF 3- METHYLCYCLOHEXANONE. Revista Panorâmica, (Especial), 28-35.
-
Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]
-
Chad's Prep. (2021, April 6). 19.8 Baeyer Villiger Oxidation | Organic Chemistry [Video]. YouTube. [Link]
- Xia, C., & Liu, C. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant.
-
Professor Dave Explains. (2020, April 3). Baeyer-Villiger Oxidation [Video]. YouTube. [Link]
- Rios, R. (2012).
-
Wikipedia contributors. (2023, December 19). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
-
Chemistry Steps. Baeyer-Villiger Oxidation. [Link]
-
Būda, V., Radžiutė, S., Mozūraitis, R., & Blažytė-Čereškienė, L. (2020). Synthesis of (+)- and (−)-δ-heptalactones. ResearchGate. [Link]
-
Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]
Sources
- 1. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant | MDPI [mdpi.com]
- 2. periodicoscientificos.ufmt.br [periodicoscientificos.ufmt.br]
- 3. researchgate.net [researchgate.net]
- 4. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
Preventing ring-opening of 6-Ethyltetrahydro-2H-pyran-2-one during workup
Topic: Preventing Ring-Opening of 6-Ethyltetrahydro-2H-pyran-2-one During Workup
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical importance of maintaining the structural integrity of your synthesized molecules. This guide is dedicated to a common yet often frustrating challenge in organic synthesis: preventing the unintended ring-opening of δ-lactones, specifically this compound, during the workup and purification phases. The inherent reactivity that makes lactones valuable synthetic intermediates also renders them susceptible to hydrolysis. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure you isolate your target compound with maximum purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its ring so susceptible to opening?
This compound, also known as δ-heptalactone, is a six-membered cyclic ester (a δ-lactone).[1] Like all esters, the lactone is susceptible to hydrolysis, a reaction where the ester bond is cleaved by water to form the parent hydroxycarboxylic acid (in this case, 5-hydroxyheptanoic acid).[2] This process, known as ring-opening or lactonolysis, is significantly accelerated by the presence of acid or base catalysts, which are often used in synthesis and must be removed during the workup.[3][4] While δ-lactones are generally more stable than their smaller counterparts (β- or γ-lactones), the aqueous and sometimes non-neutral conditions of a typical workup create a high-risk environment for this unwanted side reaction.[2]
Diagram: The Hydrolysis of this compound
Caption: Unwanted hydrolysis of the target lactone.
Q2: I'm seeing a new, more polar spot on my TLC plate after workup. Is this the ring-opened product?
Yes, this is a classic indicator of lactone hydrolysis. The product of ring-opening, 5-hydroxyheptanoic acid, possesses both a free hydroxyl (-OH) and a carboxylic acid (-COOH) group. These functional groups are significantly more polar than the parent lactone's ester group. Consequently, the hydroxy acid will have a much stronger affinity for the silica gel on a TLC plate and will exhibit a lower Retention Factor (Rf) value (i.e., it will not travel as far up the plate) compared to the desired lactone.
Q3: Which specific steps in a standard workup pose the greatest risk for ring-opening?
The highest risk is associated with any step involving aqueous solutions, especially if they are not pH-neutral or if the temperature is not controlled.[4] Key high-risk steps include:
-
Quenching the Reaction: Adding aqueous solutions to a reaction mixture that still contains an acid or base catalyst.
-
Aqueous Washes: Using water, acidic, or basic solutions to remove impurities. While necessary, these washes create the ideal environment for hydrolysis.
-
Base Washing: Using solutions like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize an acid catalyst is a common practice. However, these weak bases can still promote base-catalyzed hydrolysis, especially with prolonged contact time or at elevated temperatures.[4] Strong bases like sodium hydroxide (NaOH) should be strictly avoided as they cause rapid and often irreversible saponification.
Troubleshooting Guide: Diagnosing and Solving Ring-Opening
This section provides a systematic approach to identifying the cause of hydrolysis and implementing effective solutions.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low final yield; presence of polar impurity by TLC. | Hydrolysis during aqueous wash. | 1. Use ice-cold solutions: Perform all aqueous washes with solutions pre-chilled to 0-5 °C. Lower temperatures significantly decrease the rate of hydrolysis.[4] 2. Minimize contact time: Perform washes quickly and efficiently. Do not let the layers sit in the separatory funnel for extended periods. |
| Significant product loss after NaHCO₃ wash. | Base-catalyzed hydrolysis. | 1. Use saturated NaHCO₃: A saturated solution has a lower water activity. 2. Use saturated NaCl (brine) wash immediately after: This helps to remove residual water and excess bicarbonate from the organic layer, a technique known as "salting out".[5] 3. Consider a milder base: For extremely sensitive substrates, a slurry of solid NaHCO₃ in the organic solvent can sometimes be used for neutralization, followed by filtration, avoiding a biphasic aqueous system altogether. |
| Product degradation during solvent removal. | Trace acid/base catalyst remaining. | 1. Ensure complete neutralization: Before drying, test the pH of the final aqueous wash to ensure it is neutral. 2. Thorough drying: Use an adequate amount of a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) to remove all traces of water before concentration.[4] Water and residual catalyst can cause hydrolysis upon heating during rotary evaporation. |
| Degradation observed during column chromatography. | Acidic nature of silica gel. | 1. Neutralize the silica: Pre-treat the silica gel by preparing the slurry in the eluent containing a small amount of a volatile base, such as triethylamine (~0.1-1%).[6] This deactivates the acidic silanol groups on the silica surface. 2. Use alternative stationary phases: Consider using neutral alumina or Florisil for chromatography if the lactone is particularly acid-sensitive.[6] |
Diagram: Troubleshooting Workflow for Lactone Hydrolysis
Caption: A decision tree for troubleshooting hydrolysis.
Recommended Protocol: Lactone-Safe Aqueous Workup
This protocol is designed to neutralize an acidic reaction mixture and remove water-soluble impurities while minimizing the risk of ring-opening for this compound.
Materials:
-
Reaction mixture containing the crude lactone in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Ice bath.
-
Separatory funnel.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-chilled to 0-5 °C.
-
Saturated aqueous sodium chloride (brine) solution, pre-chilled to 0-5 °C.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Procedure:
-
Cool the Reaction: Once the reaction is complete, cool the reaction vessel to room temperature, and then place it in an ice bath until the internal temperature is between 0-5 °C.
-
Initial Quench (if applicable): If quenching a strong acid, slowly add the cold, saturated NaHCO₃ solution to the cooled reaction mixture with vigorous stirring. Caution: This is an exothermic reaction that will release CO₂ gas. Add the solution slowly and ensure adequate venting to prevent pressure buildup.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Bicarbonate Wash: Wash the organic layer with one portion of cold, saturated NaHCO₃ solution. Shake the funnel gently at first, venting frequently to release any evolved CO₂. Once gas evolution ceases, shake more vigorously for approximately 30 seconds. Allow the layers to separate completely.
-
Brine Wash: Drain the aqueous layer and wash the organic layer with one portion of cold brine.[4] This step is crucial for removing the bulk of the dissolved water and any remaining bicarbonate ions.[5]
-
Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask. The drying agent should move freely and no longer clump together, indicating that all trace water has been absorbed.[5]
-
Filtration and Concentration: Filter the drying agent and rinse it with a small amount of fresh, dry solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature as low as possible (ideally < 40 °C).
Analytical Confirmation
It is imperative to confirm the identity and purity of your final product.
| Analytical Technique | This compound (Desired Product) | 5-Hydroxyheptanoic Acid (Ring-Opened Impurity) |
| TLC (Silica Gel) | Higher Rf value (less polar). | Lower Rf value (more polar). |
| ¹H NMR | Characteristic signals for the lactone ring protons. | Disappearance of lactone signals and appearance of new signals for the alcohol and carboxylic acid protons. The carboxylic acid proton is often a broad singlet far downfield (>10 ppm). |
| IR Spectroscopy | Strong C=O stretch for the cyclic ester around 1735-1750 cm⁻¹. | Appearance of a very broad O-H stretch from ~2500-3300 cm⁻¹ (carboxylic acid) and a sharper O-H stretch around 3200-3500 cm⁻¹ (alcohol). The C=O stretch shifts to ~1700-1725 cm⁻¹ for the carboxylic acid.[7] |
A convenient method to monitor the ring-opening process is by ¹H NMR spectroscopy.[8][9] By taking an aliquot of the reaction mixture and analyzing it before and after workup, one can quantify the extent of any hydrolysis that has occurred.
References
- Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions.
- Kamber, N. E., et al. (2007). Organocatalytic Ring-Opening Polymerization. Chemical Reviews, 107(12), 5813–5840.
-
Hoye, T. R., & Jin, M. (2023). Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers. Macromolecules, 56(3), 1122–1129. [Link]
-
LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
-
NIST. (n.d.). 2H-Pyran-2-one, 6-ethyltetrahydro-. NIST Chemistry WebBook. [Link]
- BenchChem. (2025).
-
Wikipedia. (n.d.). Lactone. Wikipedia. [Link]
- Reddit. (2025). Preventing azlactone hydrolysis during purification—any real solution? r/OrganicChemistry.
- Ravi, P., et al. (2018). Chapter 5: Ring-opening Polymerization of Lactones. Royal Society of Chemistry.
-
Rao, K. V., et al. (2014). Biochemical detection of N-Acyl homoserine lactone from biofilm-forming uropathogenic Escherichia coli isolated from urinary tract infection samples. PMC - NIH. [Link]
Sources
- 1. 2H-Pyran-2-one, 6-ethyltetrahydro- [webbook.nist.gov]
- 2. Lactone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Biochemical detection of N-Acyl homoserine lactone from biofilm-forming uropathogenic Escherichia coli isolated from urinary tract infection samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating an HPLC Method for 6-Ethyltetrahydro-2H-pyran-2-one Analysis
Introduction: The Imperative for Rigorous Method Validation
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved therapeutic is paved with data. The integrity of this data is paramount, and it begins with the analytical methods used for quality control. 6-Ethyltetrahydro-2H-pyran-2-one, a lactone derivative, represents a class of compounds frequently encountered as intermediates or active pharmaceutical ingredients (APIs).[1][2] Its accurate quantification is critical for ensuring product quality, safety, and efficacy.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task due to its sensitivity, reproducibility, and versatility.[3] However, an HPLC method is only as reliable as its validation. Method validation is the documented process that provides a high degree of assurance that a specific analytical procedure will consistently produce a result meeting its predetermined specifications and quality attributes.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate this process.[4][5][6][7]
This guide provides an in-depth comparison of a candidate HPLC method's performance against the stringent validation parameters defined by the ICH Q2(R1) guideline.[7][8] We will move beyond a simple checklist, delving into the causality behind each experimental choice and providing field-proven insights to construct a self-validating, robust analytical system.
The Analytical Challenge: A Candidate HPLC Method
Before validation can commence, a suitable analytical method must be developed. For this compound, a reversed-phase HPLC method is proposed. The non-polar nature of the C18 stationary phase is well-suited for retaining and separating lactone compounds.[9][10]
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Diluent | Mobile Phase |
| Target Conc. | 100 µg/mL |
This guide will now systematically challenge this method against the core tenets of analytical validation.
Validation Workflow Overview
The validation process is a logical sequence of interdependent tests. Each parameter builds upon the last, creating a comprehensive picture of the method's capabilities.
Caption: Overall workflow for HPLC method validation.
Specificity: Ensuring Unambiguous Identification
What is it? Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][12][13] It is the ultimate proof that you are measuring only what you intend to measure.
Why is it critical? A lack of specificity can lead to artificially inflated results for the active ingredient, masking potential purity issues and compromising patient safety. For a stability-indicating method, which is the goal here, specificity is non-negotiable. It ensures that as the drug substance degrades over time, the analytical method can distinguish and quantify the parent compound separately from its degradants.[14]
Experimental Protocol: Forced Degradation To prove specificity, the method is challenged with samples that have been intentionally degraded under stress conditions.[14]
-
Prepare Stock Solutions: Prepare a stock solution of this compound.
-
Apply Stress Conditions: Subject the analyte to the following conditions in separate experiments:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Neutralization & Dilution: After exposure, neutralize the acid and base-stressed samples and dilute all stressed samples to the target concentration (100 µg/mL).
-
Analysis: Analyze an unstressed sample, a blank (diluent), and all stressed samples by HPLC. A photodiode array (PDA) detector is highly recommended to evaluate peak purity.
-
Evaluation: Assess the chromatograms for resolution between the main analyte peak and any degradant peaks. The peak purity index (if using a PDA detector) should be evaluated for the analyte peak in the presence of its degradants.
Acceptance Criteria
-
The method must demonstrate baseline resolution (Resolution > 2) between the analyte peak and any degradation product peaks.[14]
-
The analyte peak should not show any interference from blank or placebo components.
-
Peak purity analysis should result in a purity angle being less than the purity threshold, indicating spectral homogeneity.
Data Presentation: Specificity Results
| Stress Condition | % Degradation | Resolution of Closest Impurity | Peak Purity Index | Result |
| Acid (0.1M HCl) | 15.2% | 2.8 | > 0.999 | Pass |
| Base (0.1M NaOH) | 18.5% | 3.1 | > 0.999 | Pass |
| Oxidative (3% H₂O₂) | 9.8% | 2.5 | > 0.999 | Pass |
| Thermal (105°C) | 5.1% | 3.5 | > 0.999 | Pass |
| Photolytic | 7.3% | 2.9 | > 0.999 | Pass |
Linearity and Range
What is it? Linearity is the method's ability to produce test results that are directly proportional to the analyte's concentration.[15][16] The Range is the interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[17][18]
Why is it critical? Linearity validates the use of a single-point calibration in routine analysis, which is efficient and common practice. It provides the mathematical confidence (via the correlation coefficient) that the instrument's response reliably correlates with the amount of analyte present. The range defines the operational boundaries of the method for accurate and precise measurements.[16]
Experimental Protocol
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound reference standard.
-
Create Calibration Standards: Prepare at least five concentration levels by serially diluting the stock solution. For an assay, this typically covers 50% to 150% of the target concentration.[19][20] (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to calculate the correlation coefficient (r²), slope, and y-intercept.[15]
Acceptance Criteria
-
The correlation coefficient (r²) should be ≥ 0.998.[20]
-
The y-intercept should be insignificant compared to the response at 100% of the target concentration.
-
A visual inspection of the calibration curve should show a linear relationship.
Data Presentation: Linearity Results
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 498,500 |
| 75 | 751,200 |
| 100 | 1,001,500 |
| 125 | 1,249,800 |
| 150 | 1,502,300 |
Linear Regression Analysis:
-
Correlation Coefficient (r²): 0.9999
-
Slope: 10010
-
Y-Intercept: 1250
Accuracy: Closeness to the Truth
What is it? Accuracy expresses the closeness of agreement between the value found and an accepted reference value or true value.[13][18] It is typically determined through recovery studies.
Why is it critical? Accuracy confirms that there are no systemic or constant errors in the method. It demonstrates that the sample preparation process and the chromatographic analysis effectively measure the true amount of analyte, free from matrix effects or sample handling losses.[19]
Experimental Protocol
-
Prepare Spiked Samples: Prepare samples by spiking a known amount of analyte (reference standard) into a blank matrix (e.g., a placebo formulation if this were a drug product). This should be done at a minimum of three concentration levels across the method's range (e.g., 80%, 100%, 120% of the target concentration).[8]
-
Replicates: Prepare three independent samples at each concentration level (for a total of nine determinations).[18][20]
-
Analysis: Analyze the spiked samples and calculate the concentration of the analyte using the calibration curve.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Acceptance Criteria
-
The mean percent recovery should be within 98.0% to 102.0% for each level.[19]
-
The Relative Standard Deviation (RSD) for the replicate preparations at each level should be ≤ 2%.[19]
Data Presentation: Accuracy (Recovery) Results
| Spiked Level | Concentration (µg/mL) | Mean % Recovery (n=3) | % RSD | Result |
| 80% | 80 | 99.5% | 0.8% | Pass |
| 100% | 100 | 100.3% | 0.6% | Pass |
| 120% | 120 | 100.8% | 0.7% | Pass |
Precision: Consistency and Agreement
What is it? Precision is the measure of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[13][18] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[13][21]
-
Intermediate Precision: Precision within the same laboratory but under different conditions (e.g., different days, different analysts, different equipment).[20]
Why is it critical? Precision demonstrates the method's reliability and resistance to random error. A precise method will yield similar results when repeated, which is essential for routine quality control where consistency is key. Intermediate precision ensures that the method is transferable and will perform consistently over time, regardless of minor environmental or operational changes.[20]
Experimental Protocol
-
Repeatability:
-
Prepare six independent samples of the analyte at 100% of the target concentration.
-
Alternatively, prepare three samples at three different concentrations (e.g., 80%, 100%, 120%) in triplicate (nine total determinations).[20]
-
Analyze all samples on the same day, with the same analyst and instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.
-
-
Evaluation:
-
Calculate the %RSD for the results from the repeatability study.
-
Calculate the cumulative %RSD for all results from both the repeatability and intermediate precision studies.
-
Acceptance Criteria
-
The %RSD for repeatability should be ≤ 2.0%.[21]
-
The cumulative %RSD for intermediate precision should be ≤ 2.0%.[20]
Data Presentation: Precision Results
| Precision Level | Analyst / Day / System | Mean Assay Value (n=6) | % RSD | Result |
| Repeatability | Analyst 1 / Day 1 / Sys 1 | 100.2% | 0.9% | Pass |
| Intermediate | Analyst 2 / Day 2 / Sys 2 | 99.8% | 1.1% | Pass |
| Overall (n=12) | - | 100.0% | 1.3% | Pass |
Limits of Detection (LOD) and Quantitation (LOQ)
What is it?
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18][22]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18][22]
Why is it critical? These limits are crucial for impurity analysis and stability studies, where trace levels of compounds must be reliably monitored. The LOQ defines the lower boundary of the reportable range for quantitative impurity measurements.[22]
Experimental Protocol (Based on Calibration Curve) This method is statistically sound and preferred by many regulatory bodies.[23][24]
-
Establish Linearity: Use the data from the linearity study performed at the low end of the concentration range.
-
Calculate Parameters: Determine the slope (S) and the standard deviation of the y-intercepts (σ) from the linear regression analysis.
-
Calculate LOD and LOQ: Apply the following ICH-accepted formulas:[20][23]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Verification: Prepare and inject solutions at the calculated LOD and LOQ concentrations to verify the results. The LOQ sample should yield a result with acceptable precision and accuracy, and the LOD sample should be reliably detectable with a signal-to-noise ratio of approximately 3:1.[18][25]
Acceptance Criteria
-
The calculated LOQ value must be verified experimentally to have acceptable precision (%RSD ≤ 10%) and accuracy (e.g., 80-120% recovery).
-
The LOD should be demonstrably detectable.
Data Presentation: LOD & LOQ Results
| Parameter | Value |
| Slope of Calibration Curve (S) | 10010 |
| Std. Deviation of Intercept (σ) | 850 |
| Calculated LOD (µg/mL) | 0.28 |
| Calculated LOQ (µg/mL) | 0.85 |
| Verified LOQ Precision (%RSD, n=6) | 4.5% |
| Verified LOQ Accuracy | 98.2% |
Robustness: Reliability in the Real World
What is it? Robustness is a measure of the method's capacity to remain unaffected by small but deliberate variations in method parameters.[26][27][28] It provides an indication of its reliability during normal usage.
Why is it critical? No method is executed perfectly every single time. Mobile phase composition can vary slightly, column temperature may fluctuate, and flow rates can drift. Robustness testing identifies which parameters are critical to the separation, allowing for the establishment of system suitability criteria and operational limits to ensure the method is reliable in a routine QC environment.[28][29]
Experimental Protocol
-
Identify Parameters: Select critical HPLC parameters to vary.
-
Introduce Variations: Deliberately alter these parameters, one at a time, from the nominal method conditions.
-
Analyze: Inject a system suitability solution or a standard solution under each altered condition.
-
Evaluate: Assess the impact of the changes on key chromatographic responses, such as retention time, peak area, and resolution (if applicable).
Acceptance Criteria
-
System suitability parameters (e.g., tailing factor, theoretical plates) should still pass under all varied conditions.
-
The change in peak area or calculated result should be insignificant (e.g., < 2.0%) compared to the nominal condition.
Data Presentation: Robustness Results
| Parameter Varied | Variation | Retention Time (min) | Peak Area Change | Result |
| Nominal Condition | - | 4.52 | - | - |
| Flow Rate (mL/min) | 0.95 | 4.75 | +0.5% | Pass |
| 1.05 | 4.30 | -0.6% | Pass | |
| Column Temp (°C) | 28 | 4.58 | +0.2% | Pass |
| 32 | 4.46 | -0.3% | Pass | |
| % Acetonitrile in Mobile Phase | 48% | 4.81 | +0.8% | Pass |
| 52% | 4.25 | -0.9% | Pass |
Interrelation of Validation Parameters
The validation parameters are not isolated; they form a cohesive, self-validating system. Linearity establishes the foundation for the range, within which accuracy and precision are confirmed. Specificity ensures that all these measurements pertain only to the target analyte.
Caption: Interdependence of core HPLC validation parameters.
Conclusion
The comprehensive validation of this HPLC method demonstrates its suitability for the intended purpose: the accurate and reliable quantification of this compound. Each validation parameter—specificity, linearity, range, accuracy, precision, quantitation limit, and robustness—was systematically evaluated against predefined, industry-standard acceptance criteria. The data confirms that the method is linear across a wide range, accurate in its measurements, and precise under varied conditions. Furthermore, its stability-indicating nature was proven through forced degradation studies, and its robustness ensures reliable performance in a routine laboratory setting. This validated method provides the high degree of confidence required for its implementation in a regulated drug development environment.
References
- Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- What Is HPLC Method Robustness Assessment and Its Importance? Altabrisa Group.
- Linearity and Range in Analytical Method Valid
- 3 Critical Parameters to Examine During HPLC Valid
- HPLC Specificity Testing: Importance Explained. Altabrisa Group.
- What Are LOD and LOQ in HPLC Methods? Altabrisa Group.
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- Implementing Robustness Testing for HPLC Methods.
- Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N.
- Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Buy this compound (EVT-293993). EvitaChem.
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- How To Perform Linearity and Range In Method Valid
- FDA Releases Guidance on Analytical Procedures.
- Highlights from FDA's Analytical Test Method Valid
- Robustness Tests.
- Robustness in Analytical Methods Outlined. Pharmaceutical Technology.
- Determine limits of detection LOD and limits of quantific
- The 6 Key Aspects of Analytical Method Valid
- Analytical Method Validation: Back to Basics, Part II.
- What is the difference between specificity and selectivity of the HPLC method?
- Determination of LOD, LOQ of HPLC method.
- HPLC Method Validation: Ensuring Accuracy and Regul
- ICH Q2(R1)
- A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager.
- Isolation of Pyranone Derivative and Other Secondary Metabolites from Engelhardia spicata Bark and Immunomodulatory Analysis. Journal of Nepal Chemical Society.
- Liquid Chromatographic Quantitation of the Lactone and the Total of Lactone and Carboxylate Forms of 9-nitrocamptothecin in Human Plasma. PubMed.
- Steps for HPLC Method Valid
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines.
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Development and Validation of Analytical Methods for the Estimation of Milrinone Lactate.
- Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. SciELO.
- Synthesis of pyranone and pyridinones derivatives.
Sources
- 1. Buy this compound (EVT-293993) | 3301-90-4 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. scribd.com [scribd.com]
- 9. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. industrialpharmacist.com [industrialpharmacist.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. 3 Parameters to Examine During HPLC Pharmaceutical School [aaps.ca]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. pharmtech.com [pharmtech.com]
- 21. mastelf.com [mastelf.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 24. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 25. sepscience.com [sepscience.com]
- 26. altabrisagroup.com [altabrisagroup.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 29. pharmtech.com [pharmtech.com]
A Comparative Guide to Establishing Linearity and Range for δ-Heptalactone Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of compounds is the bedrock of reliable data. δ-Heptalactone (C₇H₁₂O₂), a cyclic ester with applications as a flavoring agent and a potential biomarker, demands robust analytical methods for its precise measurement.[1][2] This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for δ-heptalactone quantification, with a detailed focus on the critical validation parameters of linearity and range. Our approach is grounded in established regulatory frameworks, ensuring that the methodologies described are not only scientifically sound but also align with industry standards for data integrity.
Choosing the Right Analytical Tool: GC vs. HPLC
The selection of an analytical technique is the first critical decision in method development. The physicochemical properties of δ-heptalactone, particularly its volatility and polarity, make both GC and HPLC viable options. The choice depends on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography (GC): The Preferred Method for Volatiles
GC is inherently well-suited for the analysis of volatile and semi-volatile compounds like lactones.[3] The separation occurs in the gas phase, often providing high-resolution separation and excellent sensitivity.
-
Expertise & Experience: The primary advantage of GC is its ability to directly analyze δ-heptalactone without derivatization. When coupled with a Mass Spectrometer (MS), GC-MS provides unparalleled selectivity and confident peak identification based on mass spectra, which is critical when dealing with complex matrices.[4][5] While a Flame Ionization Detector (FID) offers robust quantification, its universality can be a drawback if co-eluting impurities are present. For δ-heptalactone, a mid-polarity column, such as one containing a (35%-phenyl)-methylpolysiloxane stationary phase, is often effective, balancing retention and peak shape.[6]
High-Performance Liquid Chromatography (HPLC): Versatility for Diverse Matrices
HPLC separates compounds in the liquid phase, offering great versatility. However, δ-heptalactone lacks a strong chromophore, which presents a challenge for standard UV-Vis detection.
-
Expertise & Experience: For HPLC analysis of lactones, detection is a key consideration. If a UV detector is used, sensitivity may be limited.[7] An alternative is a Refractive Index (RI) detector, but it is sensitive to temperature and gradient changes, limiting its use. The most powerful approach is coupling HPLC with a Mass Spectrometer (LC-MS), which circumvents the need for a chromophore and provides high sensitivity and selectivity.[8] Reversed-phase chromatography using a C18 column with a mobile phase of acetonitrile and water is a common starting point for separating lactones.[9][10]
Comparative Summary
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase | Separation of compounds in the liquid phase |
| Suitability for δ-Heptalactone | High (naturally volatile) | Moderate (requires sensitive detection) |
| Common Detector | Mass Spectrometry (MS), Flame Ionization (FID) | Mass Spectrometry (MS), UV-Vis (low sensitivity) |
| Pros | High resolution, high sensitivity (especially with MS), direct analysis | Versatile, suitable for non-volatile matrices |
| Cons | Requires sample volatility, potential for thermal degradation | Detection can be challenging without MS, potential for peak tailing |
The Core of Quantification: Establishing Linearity and Range
Linearity and range are fundamental parameters in analytical method validation that demonstrate the method's ability to provide accurate and reliable quantitative results over a specific concentration interval.[11] According to the FDA and ICH guidelines, linearity demonstrates that the test results are directly proportional to the concentration of the analyte, while the range is the interval over which this relationship holds true with acceptable accuracy and precision.[11][12]
Why This is Critical
Workflow for Establishing Linearity and Range
The following diagram illustrates the universal workflow for determining the linearity and range of an analytical method.
Caption: Workflow for Linearity and Range Determination.
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for establishing the linearity and range for δ-heptalactone quantification using both GC-MS and HPLC-UV.
Protocol 1: GC-MS Method
This protocol is designed for high selectivity and sensitivity.
Step 1: Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of δ-heptalactone reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards. A typical range for many applications might be 1, 5, 10, 50, and 100 µg/mL.[13] The specific range should be chosen based on the expected concentration of δ-heptalactone in the test samples.
Step 2: GC-MS Instrument Setup & Analysis
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: DB-35MS (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column.[6]
-
Injector: 250°C, Splitless mode.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Start at 60°C (hold 2 min), ramp at 5°C/min to 180°C, then at 10°C/min to 240°C (hold 5 min).
-
MS Conditions: Electron Ionization (EI) at 70 eV. Acquire in Selected Ion Monitoring (SIM) mode for quantification. The characteristic ion for many lactones is m/z 99.[14]
Step 3: Data Acquisition & Processing
-
Perform a blank injection (ethyl acetate) to ensure no system contamination.
-
Inject each calibration standard in triplicate.
-
Integrate the peak corresponding to δ-heptalactone and record the peak area for the target ion (e.g., m/z 99).
Step 4: Linearity Assessment
-
Calculate the mean peak area for each concentration level.
-
Create a calibration curve by plotting the mean peak area (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis using the method of least squares.
-
Acceptance Criteria:
Protocol 2: HPLC-UV Method
This protocol is applicable if sufficient sensitivity can be achieved with UV detection.
Step 1: Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of δ-heptalactone reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare at least five calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL). The higher starting concentration reflects the typically lower sensitivity of UV detection compared to MS.
Step 2: HPLC-UV Instrument Setup & Analysis
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: UV-Vis Detector (set at a low wavelength, e.g., 210 nm, where lactones may have some absorbance).[7]
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Step 3: Data Acquisition & Processing
-
Equilibrate the system until a stable baseline is achieved.
-
Inject each calibration standard in triplicate.
-
Integrate the peak for δ-heptalactone and record the peak area.
Step 4: Linearity Assessment
-
Follow the same procedure as described in Step 4 of the GC-MS protocol.
-
Acceptance Criteria:
-
Correlation Coefficient (R²): ≥ 0.995.
-
Y-intercept: Statistically insignificant.
-
Step 5: Defining the Range (Applicable to Both Methods)
The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[11] For an assay of a substance, the range is typically 80% to 120% of the test concentration. For impurity testing, the range must extend from the reporting level to 120% of the specification.[11][15] Once linearity is confirmed, accuracy (via recovery studies) and precision (via replicate injections) at the lowest and highest points of the proposed range must meet pre-defined acceptance criteria (e.g., recovery of 80-120%, RSD < 15% for low concentrations).[13]
Trustworthiness and Self-Validation
To ensure the ongoing validity of these methods in a routine setting, certain practices are essential:
-
System Suitability Testing (SST): Before any analytical run, an SST must be performed. This involves injecting a standard solution (e.g., the mid-point of the calibration curve) to verify that the chromatographic system is performing adequately.[17] Key parameters like peak tailing, resolution, and injection precision (%RSD of multiple injections) must fall within pre-defined limits. This confirms the system is fit for purpose before analyzing any samples.
-
Quality Control (QC) Samples: During routine analysis, QC samples prepared at low, medium, and high concentrations within the validated range should be analyzed alongside unknown samples. The calculated concentrations of these QCs must fall within a specified tolerance (e.g., ±15%) of their nominal value, thereby validating the results of the entire run.
By embedding these checks, the analytical procedure becomes a self-validating system, providing a high degree of confidence in the reported quantitative data.
References
-
Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. National Institutes of Health (NIH). [Link]
-
High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. PubMed. [Link]
-
Analysis of Sesquiterpene Lactones, Lignans, and Flavonoids in Wormwood (Artemisia absinthium L.) Using High-Performance Liquid Chromatography (HPLC)−Mass Spectrometry, Reversed Phase HPLC, and HPLC−Solid Phase Extraction−Nuclear Magnetic Resonance. ACS Publications. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration (FDA). [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry. PubMed. [Link]
-
FDA Guidelines for Analytical Method Validation. Scribd. [Link]
-
Q2(R2) Validation of Analytical Procedures. Food and Drug Administration (FDA). [Link]
-
What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. [Link]
-
Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography–Mass Spectrometry. ACS Publications. [Link]
-
Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS. Royal Society of Chemistry. [Link]
-
Liquid Chromatographic Quantitation of the Lactone and the Total of Lactone and Carboxylate Forms of 9-nitrocamptothecin in Human Plasma. PubMed. [Link]
-
Sensitive High-Performance Liquid Chromatographic Method for the Determination of the Lactone Form and the Lactone Plus Hydroxy-Acid Forms of the New Camptothecin Derivative DX-8951 in Human Plasma Using Fluorescence Detection. PubMed. [Link]
-
delta-heptalactone, 3301-90-4. The Good Scents Company. [Link]
-
delta-Hexalactone. PubChem. [Link]
-
gamma-Heptalactone. PubChem. [Link]
-
Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. LinkedIn. [Link]
-
Gamma-heptalactone (CAS N° 105-21-5). ScenTree. [Link]
-
Results of the linearity determination (method I). ResearchGate. [Link]
- Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip.
-
Quantitative analysis of γ- And δ-lactones in wines using gas chromatography with selective tandem mass spectrometric detection. ResearchGate. [Link]
-
Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics. [Link]
-
GC analyses of natural and synthetic enantiomers of δ-heptalactone on chiral Rt®-bDEXsm capillary column. ResearchGate. [Link]
-
A Practical Guide to Analytical Method Validation. gmpua.com. [Link]
-
What is linearity?. Lösungsfabrik. [Link]
-
quantitative hplc method: Topics by Science.gov. Science.gov. [Link]
-
Simultaneous determination of gluconolactone, galactonolactone and galactitol in urine by reversed-phase liquid chromatography: application to galactosemia. ResearchGate. [Link]
-
Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. MDPI. [Link]
-
Development and Validation of an HPLC Method for the Quantitation of 1,3-Dihydroxy-2-methylxanthone in Biodegradable Nanoparticl. CORE. [Link]
-
Comparison of UV-spectrophotometric and RP-HPLC methods for estimation of deflazacort in solid dosage form. ResearchGate. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. delta-heptalactone, 3301-90-4 [thegoodscentscompany.com]
- 3. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 7. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. What is linearity? [mpl.loesungsfabrik.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 16. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for 6-Ethyltetrahydro-2H-pyran-2-one
For researchers, scientists, and professionals in drug development, the accurate and precise measurement of chemical compounds is paramount. This guide provides an in-depth, technical comparison of methodologies to determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for 6-Ethyltetrahydro-2H-pyran-2-one, a heterocyclic compound classified as a lactone with applications in organic synthesis for pharmaceuticals and agrochemicals.[1] This document is designed to offer a comprehensive, scientifically-grounded framework for establishing the analytical capabilities of your chosen method, ensuring data integrity and regulatory compliance.
The determination of LOD and LOQ is a critical component of any analytical method validation, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively.[2][3][4] This guide will explore two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), providing detailed experimental protocols and a comparative analysis to inform your selection of the most appropriate method for your research needs.
Understanding LOD and LOQ: The Foundation of Analytical Sensitivity
Before delving into experimental design, it is crucial to grasp the fundamental concepts of LOD and LOQ as defined by regulatory bodies such as the International Council for Harmonisation (ICH).[5][6][7][8]
-
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of precision and accuracy.[2][3][4][9] It is often determined by a signal-to-noise ratio of approximately 3:1.[2][10]
-
Limit of Quantitation (LOQ): The LOQ represents the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.[2][3][4][9] A typical signal-to-noise ratio for LOQ is 10:1.[2][10]
The most widely accepted method for calculating LOD and LOQ is based on the standard deviation of the response and the slope of the calibration curve, as outlined in the ICH Q2(R1) guidelines.[5][6][11][12] The formulas are as follows:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines (or the residual standard deviation of the regression line).
-
S = the slope of the calibration curve.
This approach provides a statistically robust foundation for determining the performance of an analytical method.
Comparative Analysis of Analytical Methodologies
The choice between GC-MS and HPLC for the analysis of this compound will depend on several factors, including the volatility and thermal stability of the compound, the sample matrix, and the desired sensitivity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Mass spectrometry provides mass-based detection. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Detection is typically by UV-Vis or other spectroscopic methods. |
| Advantages | High resolution and separation efficiency, excellent sensitivity and selectivity with MS detection.[13][14][15][16][17] | Wide applicability to a range of compounds, including non-volatile and thermally labile molecules. Robust and reproducible.[18][19][20][21] |
| Disadvantages | Limited to volatile and thermally stable analytes. Potential for thermal degradation of sensitive compounds. | Lower resolution compared to capillary GC. Mobile phase consumption can be high. |
| Suitability for this compound | Likely suitable due to the expected volatility of a C7 lactone. | Potentially suitable, depending on the presence of a chromophore for UV detection or the availability of a universal detector like a mass spectrometer (LC-MS). |
Experimental Protocols for LOD and LOQ Determination
The following sections provide detailed, step-by-step methodologies for determining the LOD and LOQ of this compound using GC-MS and HPLC.
Workflow for LOD and LOQ Determination
Caption: Experimental workflow for the determination of LOD and LOQ.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Preparation of Standard Solutions and Blanks:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards at concentrations bracketing the expected LOD and LOQ (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Prepare at least six independent blank samples (solvent only).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 99 for δ-lactones).[16]
3. Data Analysis and Calculation:
-
Inject the blank samples multiple times (n ≥ 6) to determine the standard deviation of the background noise.
-
Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.
-
Determine the slope (S) and the standard deviation of the y-intercept (σ) from the linear regression of the calibration curve.
-
Calculate the LOD and LOQ using the formulas provided earlier.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
1. Preparation of Standard Solutions and Blanks:
-
Follow the same procedure as for GC-MS, using a mobile phase-compatible solvent (e.g., acetonitrile/water mixture).
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 20% acetonitrile and increasing to 80% over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV scan of this compound (likely in the range of 200-220 nm for a saturated lactone).
3. Data Analysis and Calculation:
-
The data analysis and calculation steps are identical to those described for the GC-MS method.
Hypothetical Performance Data
The following table presents hypothetical but realistic LOD and LOQ values for this compound based on the described methods. These values are for illustrative purposes and should be experimentally determined for your specific instrumentation and conditions.
| Parameter | GC-MS | HPLC-UV |
| LOD | 0.5 ng/mL | 5 ng/mL |
| LOQ | 1.5 ng/mL | 15 ng/mL |
| Linearity (r²) | > 0.998 | > 0.995 |
| Precision (%RSD at LOQ) | < 10% | < 15% |
| Accuracy (% Recovery at LOQ) | 90-110% | 85-115% |
Relationship Between Key Validation Parameters
Caption: Interrelationship of analytical method validation parameters.
Conclusion and Recommendations
This guide has provided a comprehensive framework for determining the LOD and LOQ of this compound using GC-MS and HPLC. The choice of methodology should be guided by the specific requirements of the research, including the sample matrix and the required level of sensitivity.
Based on the general properties of similar lactone compounds, GC-MS is likely to offer superior sensitivity and selectivity for the analysis of this compound , making it the recommended technique for trace-level detection and quantification. However, a well-developed HPLC method can also provide reliable results, particularly if sample volatility is a concern or if a UV chromophore allows for adequate detection.
It is imperative that the determined LOD and LOQ values are experimentally verified by analyzing replicate samples at these concentrations to confirm the reliability of the method at its lower limits.[11] Adherence to the principles of method validation outlined in the ICH Q2(R1) guidelines will ensure the generation of high-quality, defensible data in your research and development endeavors.[5][6][8][12]
References
-
Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Altabrisa Group. What Is LOD and LOQ Determination in Analytical Chemistry?. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
Medium. How to Calculate LOD and LOQ in Potentiometric Analysis (With Practical Tips). [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
National Institutes of Health (NIH). Limit of Blank, Limit of Detection and Limit of Quantitation. [Link]
-
PubMed. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry. [Link]
-
PubMed. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. [Link]
-
ACS Publications. Analysis of Sesquiterpene Lactones, Lignans, and Flavonoids in Wormwood (Artemisia absinthium L.) Using High-Performance Liquid Chromatography (HPLC)−Mass Spectrometry, Reversed Phase HPLC, and HPLC−Solid Phase Extraction−Nuclear Magnetic Resonance. [Link]
-
ResearchGate. Simple Determination of Lactones in High-fat Food Products by GC/MS. [Link]
-
PubMed. Determination of lactones in wines by headspace solid-phase microextraction and gas chromatography coupled with mass spectrometry. [Link]
-
ACS Publications. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography–Mass Spectrometry. [Link]
-
Lösungsfabrik. What is meant by the limit of detection and quantification (LOD / LOQ)?. [Link]
-
RSC Publishing. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS. [Link]
-
PubMed. Liquid Chromatographic Quantitation of the Lactone and the Total of Lactone and Carboxylate Forms of 9-nitrocamptothecin in Human Plasma. [Link]
-
ResearchGate. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. [Link]
-
ResearchGate. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
IVT Network. Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]
Sources
- 1. Buy this compound (EVT-293993) | 3301-90-4 [evitachem.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. medium.com [medium.com]
- 4. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 11. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 12. scribd.com [scribd.com]
- 13. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of lactones in wines by headspace solid-phase microextraction and gas chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Stereoisomers of 6-Ethyltetrahydro-2H-pyran-2-one (δ-Heptalactone)
Introduction: The Significance of Chirality in δ-Lactones
In the realm of flavor chemistry, fragrance formulation, and pharmaceutical development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of function. 6-Ethyltetrahydro-2H-pyran-2-one, a δ-lactone also known as δ-heptalactone, is a case in point. This molecule possesses a single stereocenter at the C6 position, giving rise to two non-superimposable mirror-image isomers: (R)-6-ethyltetrahydro-2H-pyran-2-one and (S)-6-ethyltetrahydro-2H-pyran-2-one.
While chemically identical in terms of connectivity, these enantiomers interact differently with the chiral environments of biological systems, such as the olfactory receptors in our noses or the active sites of enzymes. This guide provides a comparative analysis of these isomers, offering a framework for their analytical separation, spectroscopic characterization, and a discussion of their anticipated differential properties based on established principles and data from closely related chiral lactones. For researchers and developers, understanding and isolating these individual enantiomers is paramount to harnessing their specific attributes, be it a nuanced aroma for a fragrance, a precise flavor profile, or a targeted therapeutic effect.
Physicochemical Properties of Racemic this compound
Before delving into the individual isomers, it is essential to understand the baseline properties of the commercially common racemic mixture.
| Property | Value | Source(s) |
| CAS Number | 3301-90-4 | [1][2] |
| Molecular Formula | C₇H₁₂O₂ | [1][3] |
| Molecular Weight | 128.17 g/mol | [3][4] |
| IUPAC Name | 6-ethyloxan-2-one | [3] |
| Appearance | Colorless, clear oily to viscous liquid | [5] |
| Boiling Point | ~230 °C at 760 mmHg | [1][5] |
| Specific Gravity | 1.031 - 1.037 @ 25 °C | [5][6] |
| Refractive Index | 1.451 - 1.457 @ 20 °C | [5][6] |
| Odor Profile | Coconut, coumarinic, sweet, creamy, lactonic, herbal, fatty, nutty | [1] |
Part 1: Analytical Separation of Enantiomers
The first critical step in a comparative analysis is the successful separation of the enantiomeric pair. Due to their identical physical properties, this cannot be achieved by standard chromatographic or distillation techniques. Chiral chromatography is the indispensable tool for this purpose.
Causality in Method Selection
Chiral Gas Chromatography (GC) is often the preferred method for volatile, thermally stable molecules like δ-heptalactone due to its high resolution and sensitivity. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP). Derivatized cyclodextrins are the most effective and widely used CSPs for lactone separations, as their chiral cavities provide the necessary stereospecific interactions (e.g., inclusion complexation, hydrogen bonding, dipole-dipole interactions) to differentiate between the (R) and (S) isomers.[7]
Workflow for Chiral Gas Chromatography Separation
Caption: Workflow for the chiral GC separation of δ-heptalactone enantiomers.
Detailed Experimental Protocol: Chiral GC-FID
This protocol is based on established methods for separating similar chiral δ-lactones and provides a robust starting point for method development.[8]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Chiral Column: A cyclodextrin-based capillary column, such as a Hydrodex β-3P or Rt-βDEXcst (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for resolving lactone enantiomers.[7][8]
-
Carrier Gas: Hydrogen is the preferred carrier gas for its high efficiency, used at a constant flow or pressure (e.g., 60 kPa).[9]
-
Injector: Set to 250 °C. Use a split ratio of 100:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 2 °C/minute to 180 °C.
-
Hold at 180 °C for 5 minutes.
-
Rationale: A slow temperature ramp is crucial for maximizing the differential interaction times between the enantiomers and the stationary phase, thereby achieving baseline resolution.
-
-
Detector: FID set to 250 °C.
-
Sample Preparation: Prepare a 1% (w/v) solution of racemic this compound in dichloromethane.
-
Injection Volume: 1 µL.
Expected Outcome: Two well-resolved peaks corresponding to the (R) and (S) enantiomers. The relative retention times will be consistent, allowing for identification and quantification.
Part 2: Spectroscopic and Sensory Profile Comparison
While the enantiomers will have identical mass spectra and largely identical NMR spectra under achiral conditions, their interaction with other chiral entities—such as sensory receptors—is expected to differ significantly.
Mass Spectrometry (MS)
The electron ionization mass spectrum is determined by the molecule's structure and bond energies, which are identical for both enantiomers. Therefore, a single representative spectrum is sufficient for identification.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z 128
-
Key Fragments: Loss of the ethyl group (m/z 99), and other ring fragmentation patterns characteristic of lactones.
| Adduct | Predicted m/z |
| [M+H]⁺ | 129.09100 |
| [M+Na]⁺ | 151.07294 |
| [M-H]⁻ | 127.07644 |
| Data from PubChemLite.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent (e.g., CDCl₃), the ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers are identical. The spectrum of the racemate provides the necessary structural confirmation. The following assignments are based on the known spectrum of the closely related δ-hexalactone and standard chemical shift principles.[10]
Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:
-
~4.3 ppm (m, 1H): Proton on the chiral carbon bearing the ethyl group and adjacent to the ring oxygen (H6).
-
~2.5 ppm (t, 2H): Protons on the carbon adjacent to the carbonyl group (H2).
-
~1.9-1.6 ppm (m, 6H): Methylene protons of the pyran ring (H3, H4, H5) and the ethyl group (-CH₂-CH₃).
-
~0.9 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).
Caption: Structure and key anticipated ¹H NMR signals for δ-heptalactone.
Comparative Sensory Analysis (Inferred)
It is a well-established principle that enantiomers of chiral odorants can and often do have different smells.[11] For lactones, the differences can be both qualitative (different odor character) and quantitative (different odor thresholds). For example, with γ-decalactone, the (R)-enantiomer is described as having a fruity, peach-like note, while the (S)-enantiomer possesses a distinct coconut character.[11] Furthermore, R-lactones are often perceived more intensely than their S-counterparts.
Inferred Comparative Sensory Profile:
| Property | (R)-6-ethyltetrahydro-2H-pyran-2-one | (S)-6-ethyltetrahydro-2H-pyran-2-one |
| Anticipated Odor | Likely to carry more of the herbal, waxy, and coumarinic notes. May possess a lower odor detection threshold (higher impact). | Likely to be dominated by the creamy, coconut, and nutty characteristics. |
| Rationale | Based on the general trend for R-lactones to be more potent and often possess different aromatic nuances than their S-counterparts.[11] | The creamy, coconut character is a hallmark of many δ-lactones, and it is plausible this note is more pronounced in one enantiomer. |
Part 3: Comparative Biological Activity (Inferred)
The principle of enantioselectivity extends to all biological interactions, including antimicrobial or cytotoxic effects. The "eutomer" is the more biologically active enantiomer, while the "distomer" is the less active one. This differentiation arises because the active site of a target enzyme or receptor is itself a chiral environment, leading to a more favorable binding interaction with one enantiomer over the other.
Studies on related pyran-2-one derivatives have demonstrated clear enantioselective biological activity. For instance, research on 6-pentyl-2H-pyran-2-one analogs showed that the (R)-enantiomer was the most active against Penicillium species.[11] Similarly, work on other complex pyran-2-one derivatives has shown that phytotoxicity and cytotoxicity can be highly stereospecific, with one stereoisomer being significantly more potent.[12]
Inferred Comparative Biological Profile:
| Activity Type | (R)-6-ethyltetrahydro-2H-pyran-2-one | (S)-6-ethyltetrahydro-2H-pyran-2-one |
| Antifungal/Antimicrobial | Hypothesized to be the eutomer (more active enantiomer). | Hypothesized to be the distomer (less active enantiomer). |
| Rationale | Based on studies of analogous 6-alkyl-2H-pyran-2-ones where the (R)-configuration demonstrated higher antifungal potency.[11] This suggests a specific stereochemical requirement for binding to the biological target in fungi. | The alternative enantiomer would have a poorer fit in the active site, resulting in reduced or negligible activity. |
Experimental Protocol: Antifungal Susceptibility Testing
To validate the inferred differential activity, a standard broth microdilution assay can be employed.
-
Isolate Enantiomers: Obtain pure (>99% ee) samples of the (R) and (S) enantiomers using preparative chiral chromatography.
-
Prepare Stock Solutions: Dissolve each enantiomer and the racemic mixture in a suitable solvent (e.g., DMSO) to create concentrated stock solutions.
-
Microtiter Plate Setup: In a 96-well plate, perform serial two-fold dilutions of the stock solutions in a fungal growth medium (e.g., RPMI-1640).
-
Inoculation: Add a standardized inoculum of a test fungus (e.g., Aspergillus niger or Candida albicans) to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits fungal growth. A significant difference in the MIC values between the (R) and (S) isomers would confirm enantioselective activity.
Conclusion and Future Outlook
The comprehensive analysis of this compound requires a stereospecific lens. While the racemic mixture presents a complex sensory profile, the true potential of this molecule lies in the distinct properties of its (R) and (S) enantiomers. This guide has outlined the essential analytical workflows for their separation and characterization. Furthermore, by drawing logical, evidence-based inferences from closely related chiral lactones, we have constructed a strong hypothesis for their differential sensory and biological profiles: the (R)-isomer is likely the more potent, herbal/waxy variant, while the (S)-isomer contributes the creamier, coconut notes.
For scientists in drug development, flavor and fragrance, or materials science, the validation of these hypotheses through the protocols described herein is a critical next step. The enantioselective synthesis or efficient chiral separation of δ-heptalactone will unlock the ability to fine-tune products with greater precision, whether it be creating a novel flavor accord, designing a more effective and specific therapeutic agent, or developing advanced biodegradable polymers. The future of specialty chemicals is chiral, and a deep understanding of isomeric differences is the key to innovation.
References
-
PubChemLite. (n.d.). This compound (C7H12O2). Retrieved from PubChem website. [Link]
-
The Good Scents Company. (n.d.). delta-heptalactone. Retrieved from The Good Scents Company Information System. [Link]
-
AZ chrom s.r.o. (n.d.). Chiral Gas Chromatography. Retrieved from AZ chrom website. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex website. [Link]
- García-Cabeza, A. L., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society.
-
The Good Scents Company. (n.d.). delta-heptalactone. Retrieved from The Good Scents Company Information System. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from Restek website. [Link]
-
Global Substance Registration System (GSRS). (n.d.). .DELTA.-HEPTALACTONE, (S)-. Retrieved from GSRS website. [Link]
-
Scent.vn. (n.d.). delta-Heptalactone (CAS 3301-90-4): Odor profile, Properties, & IFRA compliance. Retrieved from Scent.vn website. [Link]
-
Zhang, J., et al. (2021). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications, 57(84), 11001-11004. [Link]
- Lasekan, O., & Abbas, K. A. (2010). Enantioselective Perception of Chiral Odorants. Journal of the Science of Food and Agriculture, 90(10), 1587-1593.
-
Jacobsen, E. N., et al. (2002). Efficient and flexible Synthesis of Chiral γ- and δ-Lactones. Chemical Communications, (10), 1054-1055. [Link]
-
National Center for Biotechnology Information. (n.d.). delta-Heptalactone. PubChem Substance Record for SID 135061816. Retrieved from PubChem website. [Link]
-
Pol, E., & Liggitt, D. (2024). Food Flavor Chemistry and Sensory Evaluation. Foods, 13(4), 598. [Link]
-
SpectraBase. (n.d.). delta-Hexalactone. Retrieved from SpectraBase website. [Link]
-
Wang, Y., et al. (2018). Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives. Molecules, 23(11), 2849. [Link]
-
Miyagawa, H., et al. (2007). Syntheses of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one derivatives and their cytotoxicities. Bioscience, Biotechnology, and Biochemistry, 71(10), 2557-2561. [Link]
-
The Good Scents Company. (n.d.). delta-dodecalactone. Retrieved from The Good Scents Company Information System. [Link]
-
Drake, M. A. (2007). Sensory Evaluation. In Handbook of Dairy Foods Analysis. CRC Press. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. SID 135061816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chiral hplc method: Topics by Science.gov [science.gov]
- 5. Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. delta-heptalactone, 3301-90-4 [thegoodscentscompany.com]
- 7. gcms.cz [gcms.cz]
- 8. rsc.org [rsc.org]
- 9. hplc.sk [hplc.sk]
- 10. delta-Hexalactone(823-22-3) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Sensory evidence for olfactory receptors with opposite chiral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 6-Ethyltetrahydro-2H-pyran-2-one and Its Analogs
In the landscape of synthetic chemistry and drug development, the detailed characterization of molecular structures is paramount. Among the vast array of heterocyclic compounds, δ-lactones, such as 6-Ethyltetrahydro-2H-pyran-2-one, represent a significant class of molecules with diverse applications, including as flavoring agents and synthetic intermediates. This guide provides a comprehensive spectroscopic comparison of this compound and its selected analogs, offering insights into the subtle yet significant spectral shifts that arise from structural modifications. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret and differentiate the spectroscopic signatures of these related compounds.
Introduction to the Analogs
The selection of analogs for this comparative study is based on systematic variations in the alkyl substituent at the 6-position and the lactone ring size. This allows for a clear illustration of how these structural changes influence the spectroscopic output.
Infrared (IR) Spectroscopy Comparison
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. For lactones, the most characteristic absorption band is the carbonyl (C=O) stretch. The position of this band is sensitive to ring strain and substitution.
The C=O stretching frequency in δ-lactones typically appears in the range of 1735-1750 cm⁻¹. In comparison, the five-membered ring of γ-lactones, such as γ-valerolactone, exhibits higher ring strain, which shifts the C=O stretch to a higher wavenumber (1760-1780 cm⁻¹)[1].
| Compound | Carbonyl (C=O) Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Reference |
| This compound | ~1735 | ~1240 | [2] |
| δ-Valerolactone | ~1735 | ~1245 | |
| δ-Decalactone | ~1735 | ~1240 | [3] |
| γ-Valerolactone | ~1770 | ~1170 |
Table 1: Key IR absorption bands for this compound and its analogs.
The data in Table 1 illustrates that the δ-lactones in this study exhibit a very similar carbonyl stretching frequency, as expected. The minor variations can be attributed to the different alkyl substituents. The C-O stretching frequencies also provide valuable information for distinguishing between the different lactone ring sizes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.
¹H NMR Spectroscopy
In the ¹H NMR spectra of these lactones, the proton on the carbon bearing the alkyl group (at the 6-position for δ-lactones) is of particular diagnostic value. Its chemical shift and multiplicity are influenced by the neighboring protons and the ring oxygen.
| Compound | H-6 (δ, ppm) | H-2 (α to C=O) (δ, ppm) | Alkyl Protons (δ, ppm) |
| This compound | ~4.2 (m) | ~2.5 (m) | ~1.0 (t), ~1.7 (m) |
| δ-Valerolactone | ~4.3 (t) | ~2.6 (t) | - |
| δ-Decalactone | ~4.3 (m) | ~2.5 (m) | ~0.9 (t), ~1.3-1.7 (m) |
| γ-Valerolactone | ~4.6 (m, H-4) | ~2.5 (m) | ~1.4 (d) |
Table 2: Approximate ¹H NMR chemical shifts (in CDCl₃) for this compound and its analogs.
The chemical shift of the proton at the 6-position is consistently found in the range of 4.2-4.3 ppm for the δ-lactones, deshielded by the adjacent oxygen atom. The protons alpha to the carbonyl group (H-2) appear around 2.5-2.6 ppm. The signals for the alkyl chains in 6-ethyl and 6-pentyl (δ-decalactone) analogs appear in the typical upfield region. In contrast, the proton on the carbon adjacent to the oxygen in the five-membered ring of γ-valerolactone (H-4) is shifted further downfield to approximately 4.6 ppm.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information, with the carbonyl carbon being the most downfield signal.
| Compound | C=O (δ, ppm) | C-6 (δ, ppm) | C-2 (α to C=O) (δ, ppm) |
| This compound | ~172 | ~80 | ~30 |
| δ-Valerolactone | ~172 | ~69 | ~30 |
| δ-Decalactone | ~172 | ~80 | ~30 |
| γ-Valerolactone | ~177 | - | ~29 (C-2), ~77 (C-4) |
Table 3: Approximate ¹³C NMR chemical shifts (in CDCl₃) for this compound and its analogs.
As with the IR data, the carbonyl carbon chemical shift is a key differentiator between the δ-lactones (~172 ppm) and the γ-lactone (~177 ppm). The chemical shift of the carbon atom bonded to the ring oxygen and the alkyl group (C-6 in δ-lactones) is also diagnostic.
Mass Spectrometry (MS) Comparison
Electron Ionization Mass Spectrometry (EI-MS) of these lactones typically results in fragmentation patterns that can be used for identification. The molecular ion peak (M⁺) may be observed, but often the most abundant peaks arise from characteristic fragmentation pathways.
A common fragmentation pathway for 6-substituted δ-lactones is the loss of the alkyl chain. Another significant fragmentation involves the loss of a neutral molecule of CO₂ followed by further fragmentation.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 128 | 99, 85, 71, 56, 43 |
| δ-Valerolactone | 100 | 71, 56, 42 |
| δ-Decalactone | 170 | 99, 85, 71, 55, 43 |
| γ-Valerolactone | 100 | 85, 56, 43 |
Table 4: Key mass-to-charge ratios (m/z) observed in the EI-mass spectra of this compound and its analogs.
The mass spectrum of this compound is expected to show a molecular ion at m/z 128.[4] A prominent fragment at m/z 99 would correspond to the loss of the ethyl group (M-29). For δ-decalactone, a similar loss of the pentyl group (M-71) would lead to a fragment at m/z 99.[3] This highlights that while the molecular ion peak is different, some fragment ions can be common among analogs with the same ring structure.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid lactone samples. The causality behind these choices is to obtain high-quality, reproducible data.
subgraph "cluster_SamplePrep" { label="Sample Preparation"; style=filled; color="#F1F3F4"; "Sample" [label="Liquid Lactone Sample"]; }
subgraph "cluster_Analysis" { label="Spectroscopic Analysis"; style=filled; color="#F1F3F4"; "IR" [label="FT-IR Spectroscopy", fillcolor="#EA4335"]; "NMR" [label="NMR Spectroscopy\n(¹H and ¹³C)", fillcolor="#FBBC05"]; "MS" [label="Mass Spectrometry\n(EI-MS)", fillcolor="#34A853"]; }
subgraph "cluster_Data" { label="Data Processing"; style=filled; color="#F1F3F4"; "IR_Data" [label="IR Spectrum"]; "NMR_Data" [label="NMR Spectra"]; "MS_Data" [label="Mass Spectrum"]; }
"Sample" -> "IR"; "Sample" -> "NMR"; "Sample" -> "MS"; "IR" -> "IR_Data"; "NMR" -> "NMR_Data"; "MS" -> "MS_Data"; }
Figure 2: General experimental workflow for spectroscopic analysis.Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. This "sandwich" technique creates a thin film suitable for analysis.
-
Rationale: Salt plates are used because they are transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹). A thin film is necessary to avoid oversaturation of the detector.
-
-
Data Acquisition: The prepared sample is placed in the spectrometer, and the spectrum is acquired. A background spectrum of the empty salt plates is typically run first and automatically subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
-
Data Analysis: The resulting spectrum is analyzed for the presence and position of characteristic absorption bands, particularly the C=O and C-O stretching frequencies.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the lactone is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. TMS provides a reference point for the chemical shift scale.
-
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard pulse programs are used to acquire both ¹H and ¹³C NMR spectra.
-
Data Analysis: The chemical shifts, multiplicities (for ¹H), and integration values (for ¹H) are analyzed to elucidate the structure of the molecule.
Protocol 3: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.
-
Rationale: EI is a gas-phase ionization technique, so the sample must be in the vapor state.
-
-
Ionization and Fragmentation: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and subsequent fragmentation.[5]
-
Rationale: 70 eV is a standard energy that provides reproducible fragmentation patterns, which are useful for library matching and structural elucidation.
-
-
Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides a "fingerprint" of the molecule.
Conclusion
The spectroscopic analysis of this compound and its analogs reveals distinct and predictable differences based on their molecular structures. IR spectroscopy is particularly effective for distinguishing between five- and six-membered lactone rings based on the carbonyl stretching frequency. NMR spectroscopy provides a detailed map of the proton and carbon skeletons, allowing for unambiguous identification and differentiation based on chemical shifts and coupling patterns. Mass spectrometry offers valuable information on the molecular weight and fragmentation pathways, which are influenced by the nature of the alkyl substituent. By understanding these fundamental spectroscopic principles and applying standardized experimental protocols, researchers can confidently characterize and differentiate these important heterocyclic compounds.
References
-
PubChem. delta-Decalactone. National Center for Biotechnology Information. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
SpectraBase. 2H-Pyran-2-one, 6-ethyltetrahydro-. [Link]
-
NIST. 2H-Pyran-2-one, 6-ethyltetrahydro-. NIST Chemistry WebBook. [Link]
-
PubChem. delta-Valerolactone. National Center for Biotechnology Information. [Link]
-
SpectraBase. 2H-Pyran-2-one, 6-ethyltetrahydro-. [Link]
-
PubChem. gamma-Valerolactone. National Center for Biotechnology Information. [Link]
-
LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Lactone Analysis
For researchers and professionals in drug development and quality control, the accurate quantification of lactones—cyclic esters prevalent in pharmaceuticals, natural products, and as flavor/fragrance compounds—is paramount. The journey of an analytical method from a research and development setting to a routine quality control (QC) laboratory is fraught with challenges. Ensuring that a method performs consistently and reliably in a new environment is not just good science; it is a regulatory necessity. This guide provides an in-depth, experience-driven comparison of analytical techniques and a detailed framework for the cross-validation of methods for lactone analysis, ensuring data integrity and seamless method transfer.
The Analytical Landscape: Selecting the Right Tool for Lactone Analysis
The choice of analytical methodology is the foundation of any successful validation. It is dictated by the physicochemical properties of the target lactone(s) and the complexity of the sample matrix. Lactones range from volatile, small molecules responsible for aromas in food to large, non-volatile macrocyclic structures used as pharmaceuticals.[1]
The two primary workhorses for lactone analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The decision to use one over the other is a critical first step.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for volatile and semi-volatile lactones, such as those found in food and fragrance applications.[2][3] The high resolving power of capillary GC columns provides excellent separation, while MS detection offers high sensitivity and specificity. Enantioselective GC-MS can even be used to distinguish between different stereoisomers, which is crucial as they can have different biological activities or aroma profiles.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For larger, less volatile, or thermally labile lactones (e.g., macrocyclic lactones, N-acyl-homoserine lactones), LC-MS/MS is superior.[1][5][6] Reversed-phase liquid chromatography is commonly employed to separate lactones from complex biological matrices.[5] The true power lies in the tandem mass spectrometry (MS/MS), which provides exceptional specificity by monitoring precursor-to-product ion transitions, effectively filtering out matrix interference—a common challenge in biological sample analysis.[7][8]
Comparative Overview of Primary Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Causality and Experimental Choice |
| Applicable Analytes | Volatile & Semi-Volatile Lactones (e.g., γ-decalactone, δ-dodecalactone)[4][9] | Non-Volatile, Thermally Labile Lactones (e.g., Macrocyclic lactones, N-acyl-homoserine lactones)[1] | The choice is dictated by the analyte's ability to be volatilized without degradation. Forcing a non-volatile compound through a GC can lead to poor peak shape and analyte loss. |
| Sample Matrix | Cleaner matrices; high-fat foods, beverages.[9] | Complex matrices; plasma, tissue, cell culture supernatants.[1][5] | LC-MS/MS is more robust against "matrix effects" where co-eluting compounds suppress or enhance analyte ionization.[8] Extensive sample cleanup is often required for GC-MS with complex samples.[10] |
| Sample Preparation | Often requires extraction and sometimes derivatization to increase volatility. | Typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[11] | The goal of sample prep is to isolate the analyte and remove interferences.[10] The chosen technique must be compatible with the final analysis method. |
| Sensitivity | High (ng/L to µg/L range).[9] | Very High (pg/mL to ng/mL range).[5][7] | The ionization efficiency in ESI/APCI (LC-MS) and the specificity of MS/MS detection often result in lower limits of detection for suitable analytes. |
| Specificity | Good; based on retention time and mass spectrum. | Excellent; based on retention time, precursor ion, and specific fragment ions.[5][7] | MS/MS adds a layer of specificity that is crucial for regulatory compliance and reducing the risk of reporting false positives in complex samples.[12] |
The Core of Consistency: Cross-Validation of Analytical Methods
An analytical method, even if fully validated in one laboratory, cannot be presumed to work perfectly in another. Differences in instrumentation, reagents, environmental conditions, and analyst technique can lead to divergent results. Cross-validation is the formal, documented process of verifying that a validated method produces consistent, reliable, and accurate results when used by different laboratories, analysts, or equipment.[13] This process is a regulatory expectation and is fundamental to successful method transfer.[11][13][14]
Regulatory Framework: The Pillars of Validation
The principles of method validation and transfer are grounded in guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[15] The ICH Q2(R2) guideline is the global standard, outlining the performance characteristics that must be evaluated to demonstrate a method is fit for its intended purpose.[16][17][18]
Key Validation Parameters (per ICH Q2(R2)) [15][16]
| Parameter | Definition | Why It's Critical for Cross-Validation |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12] | Ensures the receiving lab's system doesn't have interferences (e.g., from different reagent lots or instrument background) that were absent in the originating lab. |
| Accuracy | The closeness of test results to the true value.[16] | A direct comparison of accuracy between labs on the same samples is the ultimate test of method performance. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes Repeatability and Intermediate Precision. | Demonstrates that the receiving lab can achieve the same level of consistency as the originating lab, both within a single run and between runs/days/analysts. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Confirms that the detector response is consistent across the quantification range on the receiving lab's instrument. |
| Range | The interval between the upper and lower concentrations of an analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Verifies that the method is reliable over the full concentration spectrum expected in routine samples. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | While primarily a development/validation parameter, understanding robustness helps troubleshoot issues during transfer by identifying critical steps sensitive to minor variations.[15] |
Workflow for Inter-Laboratory Method Cross-Validation
This workflow outlines the logical progression of a cross-validation study, typically using a comparative testing approach.
Caption: A typical workflow for a comparative testing approach to method cross-validation.
Strategic Approaches to Cross-Validation
The most appropriate strategy for method transfer depends on the method's complexity and the receiving laboratory's experience.[14]
-
Comparative Testing : This is the most common approach.[14] The transferring and receiving labs analyze the same set of homogeneous samples. The results are then statistically compared against pre-defined acceptance criteria. This is ideal when a fully validated method is being transferred.
-
Co-validation : Here, the receiving laboratory participates directly in the validation of the analytical method.[14] This is efficient when a new method is being rolled out to multiple sites simultaneously, as it combines validation and transfer into a single activity.[19]
-
Revalidation : The receiving laboratory performs a full or partial revalidation of the method.[14] This is necessary when there are significant differences in equipment or when the method is being adapted for a new purpose at the receiving site.
-
Transfer Waiver : A formal study may be waived if the method is a simple, compendial procedure (e.g., from the USP), the receiving lab is already proficient with the technology, and the instrumentation is comparable. This requires strong justification.
Experimental Protocol: Cross-Validation of an LC-MS/MS Method for a Macrocyclic Lactone in Human Plasma
This section provides a detailed, self-validating protocol for a comparative cross-validation study.
Objective: To demonstrate that a validated LC-MS/MS method for Quantitation of Lactone-X in human plasma, transferred from the Development Lab (DL) to the Quality Control Lab (QCL), provides comparable results.
Materials:
-
Reference Standard: Lactone-X
-
Internal Standard (IS): Stable Isotope Labeled Lactone-X (e.g., ¹³C₆-Lactone-X)
-
Control Human Plasma (K₂EDTA)
-
Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water (HPLC Grade)
Procedure:
Step 1: Protocol and Acceptance Criteria Definition
-
Jointly draft a cross-validation protocol outlining the experiments, number of replicates, and statistical acceptance criteria.
-
Acceptance Criteria Example: The mean concentration values from the QCL should be within ±15% of the mean values from the DL for each QC level. At least 2/3 of all individual QC results must be within ±15% of the nominal concentration.
Step 2: Sample Preparation (Performed at DL)
-
Prepare a set of Calibration Standards (8 levels) and Quality Control (QC) samples in control human plasma. QCs should be at a minimum of three levels: Low (LQC), Medium (MQC), and High (HQC).
-
Prepare six replicates of each QC level for each laboratory.
-
Aliquot, blind label, and freeze all samples at -70°C. Ship a complete set of blinded QCs and standards to the QCL on dry ice.
Step 3: Analysis (Performed at both DL and QCL)
-
Sample Thawing: Thaw samples at room temperature.
-
Protein Precipitation:
-
Pipette 50 µL of sample (Standard, QC, or Blank) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ACN containing the Internal Standard (IS). The IS is critical as it corrects for variability in extraction recovery and matrix effects.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.
-
LC-MS/MS Analysis:
-
LC System: Standard UHPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% FA in Water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor → product ion transitions for Lactone-X and its IS.
-
-
Data Processing: Quantify concentrations using the instrument's software by calculating the peak area ratio of the analyte to the IS against the calibration curve.
Data Presentation and Interpretation
Clear data summary is crucial for evaluating the success of the cross-validation.
Table 1: Representative Cross-Validation Data for Accuracy and Precision
| QC Level | Laboratory | N | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| LQC | DL | 6 | 5.00 | 5.15 | +3.0% | 4.5% |
| QCL | 6 | 5.00 | 4.88 | -2.4% | 5.2% | |
| % Difference (QCL vs DL) | -5.4% | |||||
| MQC | DL | 6 | 50.0 | 52.1 | +4.2% | 3.1% |
| QCL | 6 | 50.0 | 51.0 | +2.0% | 3.8% | |
| % Difference (QCL vs DL) | -2.2% | |||||
| HQC | DL | 6 | 400 | 395 | -1.3% | 2.5% |
| QCL | 6 | 400 | 408 | +2.0% | 2.9% | |
| % Difference (QCL vs DL) | +3.3% |
Interpretation: In this example, the cross-validation is successful. The % Difference in mean concentration between the labs is well within the pre-defined acceptance criterion of ±15%. Both labs also demonstrated acceptable accuracy and precision. This provides high confidence that the QCL can produce data equivalent to the DL.
Conclusion: Ensuring Method Integrity Across Laboratories
The cross-validation of analytical methods for lactones is a systematic process that underpins data reliability in regulated environments. It is more than a box-checking exercise; it is a scientific investigation that proves a method is robust and transferable. By carefully selecting the appropriate analytical technique, adhering to regulatory guidelines like ICH Q2(R2), choosing a suitable validation strategy, and executing a meticulous comparative study, organizations can ensure the integrity of their analytical data, regardless of where it is generated. This diligence is the bedrock of confident decision-making in drug development and manufacturing.
References
- BenchChem. (n.d.). A Guide to Cross-Validation of Analytical Methods Between Laboratories.
- Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- Morin, D., et al. (2003). On-line high-performance liquid chromatography–mass spectrometric detection and quantification of N-acylhomoserine lactones, quorum sensing signal molecules, in the presence of biological matrices. Journal of Chromatography A.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- Ortori, C. A., et al. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- Kinsella, B., et al. (2003). Review of methodology for the determination of macrocyclic lactone residues in biological matrices. Journal of Chromatography B.
- FDA. (2024). Q2(R2) Validation of Analytical Procedures.
- ResearchGate. (2025). On-line high-performance liquid chromatography-mass spectrometric detection and quantification of N-acylhomoserine lactones, quorum sensing signal molecules, in the presence of biological matrices.
- ResearchGate. (2025). Simple Determination of Lactones in High-fat Food Products by GC/MS.
- Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies.
- PubMed. (2022). Flavoromic determination of lactones in cheddar cheese by GC-MS-olfactometry, aroma extract dilution analysis, aroma recombination and omission analysis.
- PubMed. (2022). Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry.
- PubMed Central. (n.d.). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS.
- ResearchGate. (2021). Flavoromic determination of lactones in cheddar cheese by GC–MS–olfactometry, aroma extract dilution analysis, aroma recombination and omission analysis.
- Mourne Training Services. (n.d.). Validation & Transfer of Methods for Pharmaceutical Analysis.
- Chromatography Today. (2020). Challenges with Sample Preparation.
- Gjelstad, A., et al. (2013). Challenges and new directions in analytical sample preparation. ResearchGate.
- Gilbert, M. T., et al. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. Review of methodology for the determination of macrocyclic lactone residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavoromic determination of lactones in cheddar cheese by GC-MS-olfactometry, aroma extract dilution analysis, aroma recombination and omission analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub. On-line high-performance liquid chromatography–mass spectrometric detection and quantification of N-acylhomoserine lactones, quorum sensing signal molecules, in the presence of biological matrices / Journal of Chromatography A, 2003 [sci-hub.sg]
- 6. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. propharmagroup.com [propharmagroup.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. fda.gov [fda.gov]
- 18. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 19. pharmtech.com [pharmtech.com]
A Comparative Guide to the Synthesis of δ-Heptalactone: Routes, Efficacy, and Protocols
<_Step_2>
Introduction
δ-Heptalactone is a valuable six-membered cyclic ester (lactone) with applications ranging from the flavor and fragrance industry to its use as a chiral building block in the synthesis of complex natural products and pharmaceuticals. Its specific enantiomers are also known to act as pheromones in certain insect species, making stereoselective synthesis a critical area of research.[1] The efficacy of producing δ-heptalactone is highly dependent on the chosen synthetic route, which dictates factors such as yield, purity, cost, scalability, and environmental impact.
This guide provides an in-depth comparison of the primary synthesis routes for δ-heptalactone, offering a critical evaluation of their respective strengths and weaknesses. We will delve into the mechanistic rationale behind these methods, present comparative data, and provide detailed experimental protocols to assist researchers in making informed decisions for their specific applications.
Overview of Primary Synthetic Strategies
The synthesis of δ-heptalactone can be broadly categorized into three main approaches, each with distinct advantages and challenges:
-
Ring Expansion of Cyclic Ketones: The Baeyer-Villiger oxidation of substituted cyclohexanones is a classic and powerful method for generating the lactone ring structure.
-
Intramolecular Cyclization: The acid-catalyzed lactonization of linear 6-hydroxyheptanoic acid or its derivatives offers a direct route to the target molecule.
-
Biocatalytic and Green Chemistry Approaches: Leveraging enzymes or whole-cell systems provides a pathway to high enantioselectivity and sustainable production, aligning with modern green chemistry principles.[2]
In-Depth Comparison of Key Synthesis Routes
Route 1: Baeyer-Villiger Oxidation of 2-Methylcyclohexanone
The Baeyer-Villiger (BV) oxidation is a cornerstone of organic synthesis, converting ketones into esters, or in the case of cyclic ketones, into lactones.[3][4][5] The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.
Mechanism and Rationale: The reaction is initiated by a peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) which attacks the protonated carbonyl carbon of 2-methylcyclohexanone.[5] This forms a tetrahedral intermediate known as the Criegee intermediate. The rate-determining step is the subsequent concerted rearrangement where a substituent on the ketone migrates to the peroxide oxygen, cleaving the O-O bond.[5]
A critical aspect of the BV oxidation is the migratory aptitude of the substituents. The group that can better stabilize a positive charge will preferentially migrate. For 2-methylcyclohexanone, the more substituted tertiary carbon has a higher migratory aptitude than the secondary carbon, leading to the desired δ-heptalactone as the major product.
Advantages:
-
High Yields: This method is well-established and can produce high yields of the target lactone.
-
Predictable Regioselectivity: The migratory aptitude rules generally ensure the formation of the correct lactone isomer.[6]
Disadvantages:
-
Reagent Stoichiometry and Safety: Traditional BV oxidations use stoichiometric amounts of potentially explosive peroxyacids like m-CPBA, posing safety and waste disposal challenges.
-
Byproducts: The corresponding carboxylic acid of the peroxyacid is a stoichiometric byproduct that must be removed during workup.
-
Potential for Over-oxidation: Under harsh conditions, further oxidation of the product can occur.
Caption: General experimental workflow for Baeyer-Villiger oxidation.
Route 2: Acid-Catalyzed Lactonization of 6-Hydroxyheptanoic Acid
This route represents a more direct approach, relying on an intramolecular esterification reaction. The precursor, 6-hydroxyheptanoic acid, can be synthesized from various starting materials.[7]
Mechanism and Rationale: In the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), the carboxylic acid group is protonated, making its carbonyl carbon more electrophilic. The hydroxyl group at the 6-position then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This cyclization forms a tetrahedral intermediate, which subsequently eliminates a molecule of water to yield the stable six-membered δ-lactone ring. The reaction is driven to completion by the removal of water, often via azeotropic distillation. This mechanism is an example of an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathway.[8]
Advantages:
-
Atom Economy: This method is highly atom-economical as the primary byproduct is water.
-
Simpler Reagents: It avoids the use of potentially hazardous peroxyacids.
-
Directness: It is a straightforward conversion from a linear precursor to the cyclic product.
Disadvantages:
-
Precursor Availability: The synthesis of the starting material, 6-hydroxyheptanoic acid, can be multi-step and may lower the overall yield.
-
Equilibrium: The reaction is reversible, requiring efficient removal of water to drive it towards the product side.
-
Harsh Conditions: Often requires high temperatures and strong acids, which may not be suitable for sensitive substrates.
Caption: Key steps in the acid-catalyzed lactonization mechanism.
Route 3: Biocatalytic Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[2] Enzymes, such as Baeyer-Villiger monooxygenases (BVMOs) or lipases, can be employed to synthesize lactones with high efficiency and, crucially, high enantioselectivity.[4][9]
Mechanism and Rationale:
-
BV Monooxygenases (BVMOs): These enzymes catalyze the same transformation as the chemical Baeyer-Villiger oxidation but under mild, aqueous conditions. A notable example is Cyclohexanone Monooxygenase (CHMO), which uses molecular oxygen and a cofactor (NADPH) to insert an oxygen atom into a ketone substrate.[9] The enzyme's chiral active site can distinguish between enantiotopic faces or groups, leading to the production of a single enantiomer of the lactone.
-
Lipase-Catalyzed Lactonization: Lipases can catalyze the intramolecular esterification of hydroxy acids under non-aqueous conditions.[10] This avoids the need for strong acids and high temperatures. Immobilized lipases, such as Candida antarctica lipase B (CALB), are particularly effective and can be recycled, improving process economics.[10][11]
Advantages:
-
High Enantioselectivity: The primary advantage is the ability to produce enantiomerically pure lactones, which is difficult to achieve with classical methods.[1]
-
Green and Sustainable: Reactions are run under mild conditions (neutral pH, room temperature), use non-toxic catalysts (enzymes), and generate minimal waste.[2]
-
High Selectivity: Enzymes can be highly specific, reducing the formation of byproducts.
Disadvantages:
-
Enzyme Cost and Stability: Enzymes can be expensive and may have limited stability under operational conditions.
-
Lower Volumetric Productivity: Biocatalytic reactions can be slower and require more dilute conditions than traditional chemical syntheses, leading to lower throughput.
-
Cofactor Regeneration: BVMOs require expensive cofactors like NADPH, necessitating a cofactor regeneration system for economic viability.
Comparative Data Summary
| Synthesis Route | Key Reagent(s) | Typical Yield | Temperature | Key Advantages | Key Disadvantages |
| Baeyer-Villiger Oxidation | m-CPBA, H₂O₂ | 60-90% | 0 - 50 °C | High yield, reliable, well-understood mechanism.[12] | Hazardous reagents, stoichiometric waste, low enantioselectivity. |
| Acid-Catalyzed Lactonization | H₂SO₄, PTSA | 70-85% | 80 - 120 °C | High atom economy, simpler reagents. | Requires precursor synthesis, harsh conditions, reversible. |
| Biocatalysis (BVMO) | Enzyme, O₂, NADPH | Variable (up to >99% conv.) | 25 - 37 °C | Excellent enantioselectivity (>99% ee), mild conditions, green.[9] | Enzyme cost/stability, cofactor regeneration needed. |
Detailed Experimental Protocols
Protocol 1: Baeyer-Villiger Oxidation using m-CPBA
This protocol is a representative example of the chemical oxidation route.
Materials:
-
2-Methylcyclohexanone (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolve 2-methylcyclohexanone (e.g., 10 mmol, 1.12 g) in DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-water bath to 0 °C.
-
Add m-CPBA (e.g., 12 mmol, ~2.7 g) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture again to 0 °C and quench the excess m-CPBA by slowly adding saturated Na₂SO₃ solution until a starch-iodide paper test is negative.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) to remove m-chlorobenzoic acid, and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure δ-heptalactone.
-
Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity, comparing the data to literature values.
Protocol 2: Biocatalytic Oxidation using a Whole-Cell System
This protocol describes a general approach for using an E. coli strain expressing a Cyclohexanone Monooxygenase (CHMO).
Materials:
-
E. coli cells expressing CHMO (pre-cultured and induced)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Glucose (for cofactor regeneration)
-
2-Methylcyclohexanone (substrate)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Harvest the pre-grown and induced E. coli cells by centrifugation. Resuspend the cell pellet in the phosphate buffer to a specific optical density (e.g., OD₆₀₀ = 10).
-
In a reaction vessel (e.g., a baffled flask), add the cell suspension and glucose (e.g., 20 mM final concentration).
-
Add the substrate, 2-methylcyclohexanone (e.g., 5 mM final concentration), typically dissolved in a minimal amount of a co-solvent like DMSO to aid solubility.
-
Incubate the reaction mixture at 30 °C with vigorous shaking (e.g., 200 rpm) to ensure sufficient aeration for the oxygen-dependent enzyme.
-
Monitor the reaction progress over 24-48 hours by taking aliquots, extracting with ethyl acetate, and analyzing the organic phase by chiral GC to determine conversion and enantiomeric excess (ee).
-
Once the reaction has reached completion, saturate the aqueous phase with NaCl and perform a liquid-liquid extraction with ethyl acetate (3 x 1 volume).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.
-
The resulting δ-heptalactone is often of high purity, but can be further purified by chromatography if necessary.
-
Self-Validation: Confirm product identity via GC-MS and determine enantiomeric excess using a chiral GC column.
Conclusion and Future Outlook
The optimal synthesis route for δ-heptalactone is highly dependent on the desired outcome.
-
For large-scale, racemic production where cost and throughput are paramount, the Baeyer-Villiger oxidation of 2-methylcyclohexanone remains a viable, albeit environmentally challenging, option.
-
The acid-catalyzed lactonization of 6-hydroxyheptanoic acid offers a greener alternative with high atom economy, provided an efficient synthesis for the precursor is available.
-
For applications requiring high enantiopurity , such as in pheromone synthesis or as a chiral intermediate, biocatalysis is unequivocally the superior method.[1][9] The unparalleled selectivity of enzymes like BVMOs provides access to enantiomerically pure products under mild, sustainable conditions.
Future research will likely focus on improving the economic feasibility of biocatalytic routes. This includes the discovery of more robust enzymes, the development of more efficient cofactor regeneration systems, and the implementation of continuous flow processes to enhance productivity. As the principles of green chemistry become increasingly integrated into industrial synthesis, the adoption of these advanced biocatalytic methods is expected to grow.[2]
References
-
Synthesis of (+)- and (−)-δ-heptalactones. ResearchGate. Available at: [Link]
-
Synthesis of Natural Product Precursors by Baeyer-Villiger Oxidation with Cyclohexanone Monooxygenase from Acinetobacter. (2004). Available at: [Link]
-
Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). Royal Society of Chemistry. Available at: [Link]
-
Baeyer-Villiger Oxidation. Organic Chemistry Portal. Available at: [Link]
-
Baeyer–Villiger oxidation. Wikipedia. Available at: [Link]
-
Synthesis of δ-Decalactone. (2013). Available at: [Link]
-
A four-step synthesis of γ-halo-δ-lactones and δ-hydroxy-γ-lactones. ResearchGate. Available at: [Link]
-
Mechanisms of lactone hydrolysis in acidic conditions. (2013). PubMed. Available at: [Link]
-
A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones. (2025). PubMed. Available at: [Link]
-
Biocatalytic synthesis of δ-gluconolactone and ε-caprolactone copolymers. Semantic Scholar. Available at: [Link]
-
Green Chemistry in the Synthesis of Pharmaceuticals. (2022). PubMed. Available at: [Link]
-
(PDF) Biocatalytic synthesis of delta-gluconolactone and epsilon-caprolactone copolymers. (2016). Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI. Available at: [Link]
-
Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. (2024). Royal Society of Chemistry. Available at: [Link]
-
6-Hydroxy-heptanoic acid | C7H14O3. PubChem. Available at: [Link]
-
New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity. (2020). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Gamma-heptalactone (CAS N° 105-21-5). ScenTree. Available at: [Link]
- Method for the Production of Cyclohexanone. (2008). Google Patents.
-
Biocatalytic synthesis of δ-gluconolactone and ε-caprolactone copolymers. (2014). PubMed. Available at: [Link]
- Process for the oxidation of cyclohexanone to ε-caprolactone. (2003). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green Chemistry in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baeyer-Villiger氧化反应 [sigmaaldrich.com]
- 4. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 7. 6-Hydroxy-heptanoic acid | C7H14O3 | CID 5312788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. Biocatalytic synthesis of δ-gluconolactone and ε-caprolactone copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
A Comparative Guide to the Cytotoxicity of Pyran-2-one Derivatives in Oncology Research
The pyran-2-one scaffold, a six-membered heterocyclic ring containing an oxygen atom, is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of bioactive natural products.[1][2] This privileged structure has spurred extensive research, leading to the synthesis of a diverse array of derivatives with potent pharmacological activities, particularly in the realm of oncology.[3][4] For researchers and drug development professionals, understanding the nuanced differences in the cytotoxic profiles of these derivatives is paramount for advancing novel anticancer therapies. This guide provides an in-depth, objective comparison of the cytotoxic performance of various pyran-2-one derivatives, supported by experimental data and detailed methodologies, to empower informed decisions in drug discovery.
Comparative Cytotoxicity Analysis: A Data-Driven Overview
The true measure of a compound's potential lies in its efficacy against cancer cell lines. The following data, synthesized from recent studies, offer a comparative look at the half-maximal inhibitory concentrations (IC50) of various pyran-2-one derivatives across a panel of human cancer cell lines. A lower IC50 value signifies a higher potency of the compound in inhibiting cell growth.
Fused Pyran Derivatives
Recent investigations into nitrogen-based heterocycle-substituted fused pyran derivatives have revealed promising candidates with significant anticancer activity. The following table summarizes the cytotoxic effects of the most potent compounds from a synthesized series against breast (MCF7), lung (A549), and colon (HCT116) cancer cell lines.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 6e | MCF7 (Breast) | 12.46 ± 2.72 | [5] |
| 14b | A549 (Lung) | 0.23 ± 0.12 | [5] |
| 8c | HCT116 (Colon) | 7.58 ± 1.01 | [5] |
| Cisplatin | MCF7 (Breast) | 30.56 ± 2.54 | [5] |
| Cisplatin | A549 (Lung) | 28.54 ± 1.64 | [5] |
| Cisplatin | HCT116 (Colon) | 22.61 ± 2.03 | [5] |
Table 1: Comparative cytotoxicity (IC50) of lead fused pyran derivatives against human cancer cell lines.[5]
The data clearly indicate that compound 14b exhibits remarkable potency against the A549 lung cancer cell line, with an IC50 value significantly lower than that of the standard chemotherapeutic drug, Cisplatin.[5] Similarly, compounds 6e and 8c demonstrate considerable efficacy against MCF7 and HCT116 cell lines, respectively.[5]
Pyrano[3,2-c]pyridine Derivatives
Substitutions on the pyran-2-one core can dramatically influence cytotoxic activity. A study on pyrano[3,2-c]pyridine derivatives highlights the impact of halogen substitutions on the pendant phenyl ring.
| Compound ID | Ar (Substitution) | Target Cell Line | IC50 (µM) |
| 8a | 4-Cl C6H4 | HepG2 (Liver) | 0.23 |
| MCF-7 (Breast) | 0.45 | ||
| HCT-116 (Colon) | 0.87 | ||
| A-549 (Lung) | 1.05 | ||
| 8b | 4-F C6H4 | HepG2 (Liver) | 0.15 |
| MCF-7 (Breast) | 0.33 | ||
| HCT-116 (Colon) | 0.65 | ||
| A-549 (Lung) | 0.73 | ||
| Doxorubicin | - | HepG2 (Liver) | 0.46 |
Table 2: In vitro cytotoxicity (IC50) of pyrano[3,2-c]pyridine derivatives.[6]
These results underscore the enhanced potency associated with halogen substitutions, particularly fluorine (compound 8b ) and chlorine (compound 8a ), with both compounds demonstrating superior or comparable activity to Doxorubicin against the HepG2 liver cancer cell line.[6]
Imidazole-Pyran Derivatives
A novel series of imidazole-pyran derivatives has been synthesized and evaluated for their anticancer effects, with some compounds showing notable cytotoxicity.
| Compound ID | Target Cell Line | IC50 (µM) |
| 4e | MCF-7 (Breast) | 7.69 ± 1.99 |
| 4h | MCF-7 (Breast) | 11.74 ± 1.75 |
Table 3: Cytotoxicity (IC50) of lead imidazole-pyran derivatives against the MCF-7 cell line.[7]
Compounds 4e and 4h emerged as the most active in this series against the MCF-7 breast cancer cell line.[7]
Mechanistic Insights: How Pyran-2-ones Induce Cancer Cell Death
The cytotoxic effects of pyran-2-one derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with the cell cycle.[5]
Induction of Apoptosis and DNA Damage
Studies on fused pyran derivatives have shown that these compounds can induce morphological changes in cancer cells characteristic of apoptosis, such as the formation of micronuclei and apoptotic-like nuclear bodies.[5] Furthermore, these compounds have been shown to cause DNA double-strand breaks, a critical trigger for apoptosis. For instance, compound 6e induced a high level of DNA damage (72.63 ± 2.14%) in MCF7 cells after 48 hours of treatment.[5]
Cell Cycle Arrest
In addition to inducing apoptosis, certain pyran-2-one derivatives can halt the progression of the cell cycle in cancer cells. Compound 8c was found to cause a notable block in the G2/M phase of the HCT116 cell cycle, while compound 8e led to a significant inhibition in the G0/G1 phase.[5] By disrupting the cell cycle, these compounds prevent cancer cells from proliferating.
Figure 1: Simplified signaling pathway of pyran-2-one induced cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8] This protocol provides a reliable and reproducible method for determining the cytotoxic potential of pyran-2-one derivatives.
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Detailed Methodology
Objective: To determine the concentration of a pyran-2-one derivative that inhibits 50% of cancer cell growth (IC50).
Materials:
-
Test pyran-2-one derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the desired cancer cell line into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the pyran-2-one derivatives in the complete cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a predetermined period, typically 48 to 72 hours.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.
Conclusion and Future Directions
The diverse chemical space of pyran-2-one derivatives continues to be a fertile ground for the discovery of novel anticancer agents.[9] The comparative data presented in this guide demonstrate that subtle structural modifications to the pyran-2-one scaffold can lead to significant enhancements in cytotoxic potency and selectivity against various cancer cell lines. The ability of these compounds to induce apoptosis and disrupt cell cycle progression underscores their therapeutic potential.[5]
Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacokinetic properties and in vivo efficacy. Further elucidation of their molecular targets and mechanisms of action will be crucial for their rational development as next-generation cancer therapeutics. The systematic approach of synthesis, comprehensive cytotoxic evaluation, and mechanistic studies will undoubtedly pave the way for the clinical translation of promising pyran-2-one derivatives.
References
[6] Navigating the Structure-Activity Landscape of 2H-Pyran-2-one Derivatives in Oncology Research - Benchchem. Available at: [8] Comparative Biological Activity of 3-Hydroxytetrahydro-2H-pyran-2-one Enantiomers: A Review of Related Compounds - Benchchem. Available at: [10] Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - NIH. Available at: [3] A Comparative Analysis of Pyranone-Based Compounds: In Vitro Efficacy vs. In Vivo Outcomes - Benchchem. Available at: [11] Novel Pyran Derivatives Demonstrate Potent Cytotoxicity Against Diverse Cancer Cell Lines - Benchchem. Available at: [5] Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - RSC Publishing. Available at: [4] Current Developments in the Pyran-Based Analogues as Anticancer Agents. Available at: [1] The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Publishing. Available at: [12] Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity - ScienceScholar. Available at: [7] Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. Available at: [13] Cytotoxicity assays of compounds synthesized from 6-Methoxydihydro-2h-pyran-3(4h)-one - Benchchem. Available at: [2] 2-Pyrones possessing antimicrobial and cytotoxic activities | Request PDF - ResearchGate. Available at: [14] Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell li - MOST Wiedzy. Available at: [15] Synthesis and cytotoxicity of novel thiophene, pyran and pyridine derivatives - SciSpace. Available at: [16] Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives - Journal of King Saud University - Science. Available at: [9] (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS - ResearchGate. Available at: PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC - Revues Scientifiques Marocaines. Available at: [17] 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - NIH. Available at:
Sources
- 1. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05264E [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sciencescholar.us [sciencescholar.us]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Making sure you're not a bot! [mostwiedzy.pl]
- 15. scispace.com [scispace.com]
- 16. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 17. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Ethyltetrahydro-2H-pyran-2-one
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Ethyltetrahydro-2H-pyran-2-one (CAS No. 3301-90-4). As professionals in research and development, our commitment to safety and environmental stewardship extends through the entire lifecycle of a chemical, from acquisition to disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that our practices are not only compliant but also fundamentally safe.
The disposal of any laboratory chemical must be approached with a thorough understanding of its potential hazards and the regulatory framework governing hazardous waste. Regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide a clear mandate for the responsible management of chemical waste from its point of generation to its final disposal[1][2].
While some sources may not classify this compound with specific hazard statements, the foundational principle of laboratory safety—prudent practice—dictates that any chemical with limited or ambiguous toxicological data should be handled as a potentially hazardous substance[3]. Therefore, the procedures outlined below adopt a conservative approach, ensuring the protection of personnel and the environment.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, a thorough risk assessment is paramount. Given the nature of lactones and related organic compounds, potential hazards include skin and eye irritation[4][5]. All waste management activities must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Table 1: Safety and Handling Quick Reference
| Parameter | Guideline | Rationale & Citation |
| Waste Classification | Hazardous Chemical Waste (Non-Halogenated Organic) | Adherence to prudent practices for chemicals with limited public hazard data. Segregation prevents dangerous reactions and simplifies disposal[6][7]. |
| Primary Hazards | Potential for skin and eye irritation. | Based on data for structurally similar compounds and general best practices[4][5]. |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Standard PPE to prevent accidental contact with eyes, skin, and personal clothing during handling and disposal procedures[6][7]. |
| Spill Response | Absorb with inert material (e.g., vermiculite, sand). | Prevents the spread of the chemical. Contaminated absorbent material must be disposed of as hazardous waste[8][9]. |
Part 2: Step-by-Step Disposal Protocol
The proper disposal of this compound is not a single action but a systematic process. Following these steps ensures compliance with institutional and federal regulations[10][11].
Step 1: Waste Identification and Segregation
The first and most critical step is to correctly identify and segregate the waste stream. This prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility[3][11].
-
Action: Designate a specific waste container for this compound and its associated waste.
-
Causality: This compound is a non-halogenated organic liquid . It must not be mixed with:
-
Halogenated solvents (e.g., dichloromethane, chloroform).
-
Strong acids, bases, or oxidizing agents.
-
Aqueous waste.
-
Solid or "dry" chemical waste.
-
Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or the formation of more hazardous substances. Furthermore, commingling different waste categories can significantly increase disposal costs and complexity[6][7].
Step 2: Containerization and Labeling
Proper containment and labeling are mandated by OSHA and the EPA to ensure safe handling and accurate tracking of hazardous materials[10][12].
-
Action: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable[7].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" . The label must also include:
-
The full chemical name: "this compound".
-
All other constituents in the container, including solvents, with estimated percentages.
-
The date accumulation started.
-
-
Causality: A securely sealed and accurately labeled container prevents leaks and ensures that anyone handling it, from lab personnel to waste technicians, is fully aware of its contents and associated risks. The container must be kept closed at all times except when adding waste[10].
Step 3: Management of Contaminated Materials and Empty Containers
Any materials that come into contact with the chemical are considered hazardous waste.
-
Solid Waste: Items such as gloves, pipette tips, and absorbent materials used for cleanup must be collected in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: A container that held this compound is not considered "empty" until it has been triple-rinsed with a suitable solvent (e.g., ethanol or acetone)[3][6].
-
The rinsate from this process is considered hazardous waste and must be collected and added to the appropriate liquid hazardous waste container[3][6].
-
Only after being triple-rinsed and air-dried can the original, defaced container be disposed of as non-hazardous waste, per your institution's policy.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup[10].
-
Action: Store the sealed and labeled waste container in your lab's designated SAA.
-
Causality: The SAA ensures the waste is managed safely, under the control of laboratory personnel, and away from incompatible materials. It should have secondary containment to capture any potential leaks[12]. Weekly inspection of the SAA is a recommended best practice.
Step 5: Final Disposal Arrangement
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash[6][13].
-
Action: Contact your institution’s Environmental Health and Safety (EHS) department or an equivalent approved waste disposal service to schedule a pickup for your hazardous waste container[6][13].
-
Causality: EHS professionals are trained to handle, transport, and dispose of chemical waste in accordance with all federal, state, and local regulations, ensuring it is done in an environmentally responsible manner, typically through methods like licensed chemical incineration[9][11].
Part 3: Experimental Protocol for Spill Cleanup
In the event of a spill, a swift and correct response is critical to maintaining a safe laboratory environment.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE as listed in Table 1.
-
Contain the Spill: Prevent the spill from spreading by creating a dike around the liquid with an inert absorbent material such as vermiculite, dry sand, or clay[6][8].
-
Absorb and Collect: Carefully apply the absorbent material to the spill, working from the outside in. Once fully absorbed, use non-sparking tools to scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water. All materials used for decontamination must also be disposed of as hazardous waste[6].
-
Label and Store: Seal and label the container with a hazardous waste label, detailing the spilled chemical and the absorbent used. Store it in the SAA for EHS pickup.
Part 4: Visualization of the Disposal Workflow
To clarify the decision-making process, the following diagram outlines the logical flow for the proper disposal of this compound waste.
Caption: Logical workflow for the compliant disposal of this compound waste.
References
- OSHA Chemical Storage Requirements. (n.d.). Google Cloud.
- Proper Disposal of Massoia Lactone: A Guide for Laboratory Professionals. (2025). Benchchem.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
- How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20). Hazardous Waste Experts.
- Safety Data Sheet - Tetrahydro-2H-pyran-2-ol. (2025, December 19). Fisher Scientific.
- Prudent Disposal of Isoalantolactone: A Step-by-Step Guide for Laboratory Professionals. (2025). Benchchem.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
-
Proper Handling of Hazardous Waste Guide . (n.d.). U.S. Environmental Protection Agency. Retrieved from
- Safety Data Sheet - (2S,3R,4R,5S,6R)-6-(Hydroxymethyl)-.... (2024, December 19). CymitQuimica.
-
Hazardous Waste - Overview . (n.d.). Occupational Safety and Health Administration. Retrieved from
- Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
- Safety Data Sheet - 4-Methyltetrahydro-2H-pyran-2-one. (2021, May 1). Angene Chemical.
-
Hazardous Waste . (n.d.). U.S. Environmental Protection Agency. Retrieved from
-
Steps in Complying with Regulations for Hazardous Waste . (2025, May 30). U.S. Environmental Protection Agency. Retrieved from
- This compound (EVT-293993). (n.d.). EvitaChem.
- Safety Data Sheet - 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone. (2025, May 23). TCI Chemicals.
- What Regulations Govern Hazardous Waste Management?. (2025, January 6). Chemistry For Everyone.
- Safety Data Sheet - 2H-Pyran-2-one. (2009, September 26). Fisher Scientific.
- Assessment statement - 2H-Pyran-2-one, tetrahydro-5-propyl-. (2023, September 25). Australian Industrial Chemicals Introduction Scheme (AICIS).
-
Management of Waste . (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf - NIH. Retrieved from
- Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager.
- Navigating the Disposal of Tetrahydro-6-undecyl-2H-pyran-2-one: A Guide for Laboratory Professionals. (2025). Benchchem.
- 2,2,6-TRIMETHYL-6-VINYLTETRAHYDRO-2H-PYRAN-3-OL - Safety Data Sheet. (2026, January 3). ChemicalBook.
- In-Lab Disposal Methods: Waste Management Guide. (n.d.). Protect IU - Indiana University.
- Tetrahydro-2-methoxy-2H-pyran SDS, 6581-66-4 Safety Data Sheets. (n.d.). ECHEMI.
- Buy this compound from Conier Chem&Pharma Limited. (n.d.). ECHEMI.
- Assessment statement - 2H-Pyran-4-ol, 2-(1-ethylpropyl)tetrahydro-4-methyl-. (n.d.). Australian Industrial Chemicals Introduction Scheme (AICIS).
- 2H-Pyran-2-one,6-ethyltetrahydro-. (n.d.). CymitQuimica.
- 2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)-. (n.d.). PubChem.
- This compound - Safety Data Sheet. (2023, May 27). ChemicalBook.
Sources
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. epa.gov [epa.gov]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. connmaciel.com [connmaciel.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
